Glycyl tyrosine
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZBUAWAUZDLF-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192736 | |
| Record name | Glycyl tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39630-46-1 | |
| Record name | Glycyl tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYL TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glycyl-L-tyrosine structure and chemical formula.
An In-depth Technical Guide to Glycyl-L-tyrosine
Introduction
Glycyl-L-tyrosine is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine linked by a peptide bond.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its enhanced solubility and bioavailability compared to L-tyrosine alone.[2] L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of important catecholamines like dopamine, norepinephrine, and epinephrine.[3] However, its low solubility in water presents challenges for its use in applications such as parenteral nutrition and cell culture media.[3][4] Glycyl-L-tyrosine overcomes this limitation, offering a highly soluble and stable source of L-tyrosine, making it a valuable component in various biotechnological and pharmaceutical applications.[3][5]
Chemical Structure and Formula
Glycyl-L-tyrosine is chemically known as (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid.[6] It is a dipeptide formed from glycine and L-tyrosine.[1]
Figure 1: 2D representation of the Glycyl-L-tyrosine molecule.
Physicochemical Properties
Glycyl-L-tyrosine appears as a white to off-white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][7][8][9][10][11][12] |
| Molecular Weight | 238.24 g/mol | [2][8][9][13][14][15] |
| CAS Number | 658-79-7 | [2][7][8][10][11][12] |
| Melting Point | 278-285 °C (with decomposition) | [9][13][15][16] |
| Density | ~1.36 g/cm³ | [7][16] |
| Water Solubility | 44.1 g/L at 25°C | [9][16] |
| pKa | 2.95 ± 0.10 (Predicted) | [1][9][16] |
| LogP | -0.45 at 25°C | [9] |
| Appearance | White to pale yellow solid | [1][13][16] |
Experimental Protocols: Synthesis of Glycyl-L-tyrosine
Several methods for the synthesis of Glycyl-L-tyrosine have been reported in the literature. A common and industrially applicable approach is the acyl chloride method, which involves the condensation of L-tyrosine with chloroacetyl chloride followed by ammonolysis.[3][17]
Detailed Methodology: Acyl Chloride Method
This method can be broken down into two main stages:
Stage 1: Synthesis of N-chloroacetyl-L-tyrosine
-
L-tyrosine is dissolved in an alkaline aqueous solution (e.g., using sodium hydroxide (B78521) or potassium carbonate).[18][19]
-
The solution is cooled to a low temperature, typically between -10°C and 0°C.[18][19]
-
Chloroacetyl chloride is added portion-wise to the cooled solution while maintaining the alkaline pH and low temperature.[17][19]
-
The reaction is monitored (e.g., by HPLC) until the L-tyrosine is consumed.[18][19]
-
The pH of the reaction mixture is then adjusted to the acidic range (e.g., pH 2.5-5.0) using an acid like hydrochloric acid to precipitate the N-chloroacetyl-L-tyrosine intermediate.[18][19]
-
The precipitate is collected by filtration.[18]
Stage 2: Ammonolysis to form Glycyl-L-tyrosine
-
The N-chloroacetyl-L-tyrosine intermediate is treated with concentrated ammonia (B1221849) water.[17]
-
The reaction proceeds to replace the chlorine atom with an amino group, forming Glycyl-L-tyrosine.[17]
-
After the reaction is complete, excess ammonia is removed, often under reduced pressure.[17]
-
The resulting crude Glycyl-L-tyrosine is then purified, typically by recrystallization from water.[3][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 6. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Gly-Tyr - Glycyl-L-tyrosine [sigmaaldrich.com]
- 9. N-Glycyl-L-tyrosine price,buy N-Glycyl-L-tyrosine - chemicalbook [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. Glycyl-L-tyrosine [webbook.nist.gov]
- 12. Glycyl-L-tyrosine [webbook.nist.gov]
- 13. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing | ETW [etwinternational.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. N-Glycyl-L-tyrosine | 658-79-7 [chemicalbook.com]
- 16. Cas 658-79-7,N-Glycyl-L-tyrosine | lookchem [lookchem.com]
- 17. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 18. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents [patents.google.com]
Glycyl-L-tyrosine: A Technical Guide to its Biological Functions and Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of glycine (B1666218) and L-tyrosine. Primarily recognized for its high solubility and stability in aqueous solutions, it serves as a critical component in parenteral nutrition formulations to deliver the conditionally essential amino acid, L-tyrosine. This technical guide provides an in-depth analysis of the biological functions and roles of Glycyl-L-tyrosine, focusing on its transport, metabolism, and established physiological effects. While early speculation suggested a potential role as a signaling molecule, the current body of evidence strongly indicates that its biological activities are attributable to its function as a pro-drug for L-tyrosine. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its metabolic pathways to support further research and development.
Introduction
L-tyrosine is an aromatic amino acid that is a fundamental building block for protein synthesis and a precursor to vital catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610).[1][2] However, its clinical application, particularly in parenteral nutrition, is hampered by its poor solubility in aqueous solutions at neutral pH.[1][3] To overcome this limitation, highly soluble and stable dipeptides of tyrosine have been synthesized. Glycyl-L-tyrosine is one of the most well-studied of these dipeptides.[4]
Its primary biological role is to serve as a safe and efficient delivery vehicle for L-tyrosine.[3][5] Upon intravenous administration, Glycyl-L-tyrosine is rapidly hydrolyzed by peptidases in the plasma and various tissues, releasing free glycine and L-tyrosine which then enter their respective metabolic pathways.[6][7] This guide will detail the mechanisms of its cellular uptake, metabolic fate, and the downstream physiological consequences of the liberated L-tyrosine.
Physicochemical and Pharmacokinetic Properties
Glycyl-L-tyrosine's utility is rooted in its chemical and pharmacokinetic profile. It offers significantly improved solubility over free L-tyrosine, allowing for its inclusion in concentrated nutritional solutions. Once administered, it is characterized by rapid clearance and hydrolysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [8] |
| Molecular Weight | 238.24 g/mol | [8] |
| CAS Number | 658-79-7 | [8] |
| Solubility in Water | High; significantly greater than L-tyrosine (0.45 g/L at 25°C) | [1][4] |
| Plasma Half-life (Human) | ~3.4 minutes | [6] |
| Volume of Distribution | Approximates extracellular space | [6] |
| Whole-Body Clearance (Human) | 1,780 ± 199 mL/kg/min | [9] |
| Hydrolysis Enzyme (kcat) | Carboxypeptidase A (0.9 min⁻¹) | [10] |
| Hydrolysis ΔG Barrier | 19.9 kcal/mol (Experimental) | [10] |
| PEPT1 Activation (EC₅₀) | 0.14 mM (for a related compound) | [11] |
Biological Functions and Roles
The biological functions of Glycyl-L-tyrosine are intrinsically linked to its transport into the cellular environment and its subsequent breakdown to yield L-tyrosine.
Cellular Transport
Glycyl-L-tyrosine is actively transported across cellular membranes by proton-coupled oligopeptide transporters (POTs), primarily PEPT1 and PEPT2.[12] These transporters are expressed in various tissues, with PEPT1 being the predominant transporter in the apical membrane of intestinal epithelial cells and PEPT2 being found in the kidney, brain, and lungs.[13][14] The transport is an active process, driven by an inwardly directed proton gradient.[13] This mechanism allows for the efficient uptake of the dipeptide from the bloodstream into tissues where it can be hydrolyzed.
Metabolism and Hydrolysis
Following intravenous infusion, Glycyl-L-tyrosine has a very short half-life in the plasma due to rapid hydrolysis by ubiquitous peptidases.[6] Studies show that intact Glycyl-L-tyrosine is often undetectable in plasma and tissues shortly after administration, indicating a virtually quantitative and immediate breakdown into its constituent amino acids, glycine and L-tyrosine.[6][7] This rapid cleavage is the core of its biological action, as it efficiently liberates L-tyrosine for metabolic use. The hydrolysis is so efficient that it is not impaired even in patients with hepatic failure.[9]
Physiological Roles of Liberated L-Tyrosine
The physiological significance of Glycyl-L-tyrosine administration is entirely derived from the functions of the released L-tyrosine. Once liberated, L-tyrosine is available to all tissues to:
-
Serve as a substrate for protein synthesis.
-
Act as a precursor for the synthesis of catecholamine neurotransmitters. In dopaminergic and adrenergic neurons, L-tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[2][15] This pathway is critical for neuronal communication, mood regulation, and the stress response.
-
Be converted into thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland. [2]
-
Act as a precursor for melanin synthesis. [1]
Pathological Relevance
The primary pathological relevance of Glycyl-L-tyrosine is in the context of clinical nutrition for patients who are unable to consume food orally and require total parenteral nutrition (TPN).[3][16] In catabolic states (e.g., after surgery, trauma, or sepsis), the demand for amino acids, including tyrosine, is elevated. Glycyl-L-tyrosine provides a means to supply adequate amounts of tyrosine, supporting nitrogen balance and facilitating normal growth, particularly in neonatal patients.[7][17] There is no evidence to suggest that Glycyl-L-tyrosine itself is involved in the etiology of any disease.
Experimental Protocols
Chemical Synthesis: Acyl Chloride Method
This protocol describes a common method for the chemical synthesis of Glycyl-L-tyrosine.[1]
Step 1: Preparation of Glycyl Chloride Hydrochloride
-
Combine glycine (1.0 kg) and thionyl chloride (3.0 kg) in a suitable reaction vessel.
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add isopropyl ether to the residue to induce precipitation.
-
Collect the precipitated glycyl chloride hydrochloride by centrifugation or filtration.
Step 2: Synthesis of Glycyl-L-tyrosine
-
Dissolve L-tyrosine (1.0 kg) in water (8.0 kg).
-
Slowly add a de-acidifying agent such as potassium carbonate (3.8 kg) or triethylamine (B128534) (2.8 kg) while cooling the mixture to between -10°C and -5°C.
-
Add the glycyl chloride hydrochloride (1.1 kg) in batches, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to proceed with stirring for 3-5 hours at a temperature between 0°C and 15°C.
-
Monitor the reaction for the disappearance of L-tyrosine (e.g., by HPLC).
-
Once the reaction is complete, adjust the pH of the solution to 4.3-5.0 with dilute hydrochloric acid (3N) to precipitate the crude Glycyl-L-tyrosine.
-
Collect the crude product by filtration.
Step 3: Purification
-
The crude product can be further purified by recrystallization from water.
References
- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. The potential use of parenteral dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptides in parenteral nutrition: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 16. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-L-Tyrosine's Role in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-tyrosine (GY), a dipeptide composed of glycine (B1666218) and L-tyrosine, serves as a crucial supplement in cellular metabolism research and biopharmaceutical production. Its primary mechanism of action is to function as a highly soluble and stable precursor of L-tyrosine, an amino acid with limited solubility that is essential for protein synthesis and various cellular processes. This technical guide provides an in-depth analysis of the uptake, intracellular hydrolysis, and subsequent metabolic and signaling effects of glycyl-L-tyrosine. It includes a summary of quantitative data, detailed experimental protocols for key analyses, and visualizations of the relevant cellular pathways and experimental workflows.
Introduction
L-tyrosine is an essential amino acid for the in vitro culture of mammalian cells, playing a critical role in protein synthesis and as a precursor for various signaling molecules.[1][2] However, its poor solubility in aqueous solutions at neutral pH presents a significant challenge for its inclusion in cell culture media and parenteral nutrition solutions.[2][3] Glycyl-L-tyrosine has emerged as a practical solution to this limitation due to its enhanced solubility and stability.[4][5] This guide elucidates the mechanism by which this dipeptide supports cellular metabolism, focusing on its journey from the extracellular medium to its integration into the cell's metabolic and signaling networks.
Mechanism of Action
The primary mechanism of action of glycyl-L-tyrosine is to serve as a delivery vehicle for L-tyrosine. The process can be broken down into three key stages: cellular uptake, intracellular hydrolysis, and the subsequent metabolic and signaling effects of the released glycine and L-tyrosine.
Cellular Uptake and Transport
Glycyl-L-tyrosine is transported into the cell, where it is then available for metabolic processes. Studies on Chinese Hamster Ovary (CHO) cells have shown that dipeptides like GY are taken up by the cells and subsequently cleaved intracellularly before entering catabolic and anabolic pathways.[3] The exact transport mechanism for GY is not fully elucidated but is believed to involve peptide transporters.
Intracellular Hydrolysis
Once inside the cell, glycyl-L-tyrosine is rapidly hydrolyzed by intracellular peptidases, releasing free L-tyrosine and glycine.[3] This enzymatic cleavage is a critical step, as the intact dipeptide is not directly incorporated into proteins. The efficiency of this hydrolysis ensures a sustained intracellular supply of its constituent amino acids.
Figure 1: Cellular uptake and hydrolysis of Glycyl-L-tyrosine.
Impact on Cellular Metabolism
The liberation of intracellular L-tyrosine and glycine from glycyl-L-tyrosine directly impacts cellular metabolism by providing essential building blocks and participating in various metabolic pathways.
Protein Synthesis
The sustained availability of L-tyrosine is crucial for maintaining high rates of protein synthesis, particularly in recombinant protein production using CHO cells. Insufficient tyrosine levels can lead to a reduction in viable cell density and specific antibody production rates.[1][2]
Glycine Metabolism
Glycine is a non-essential amino acid with diverse roles in cellular metabolism. It is a precursor for the synthesis of proteins, glutathione, purines, and heme.[6][7] Glycine metabolism is interconnected with one-carbon metabolism, which is vital for the synthesis of nucleotides and for methylation reactions.[8][9]
Signaling Pathways Modulated by Glycyl-L-Tyrosine-Derived Amino Acids
While glycyl-L-tyrosine itself is not known to be a direct signaling molecule, its constituent amino acids, particularly L-tyrosine, are precursors for molecules that modulate key signaling pathways.
Receptor Tyrosine Kinase (RTK) Signaling
L-tyrosine is a fundamental component of proteins, including receptor tyrosine kinases (RTKs). These receptors are crucial for cellular processes like growth, differentiation, and metabolism. Ligand binding to an RTK induces receptor dimerization and autophosphorylation on tyrosine residues, which then serve as docking sites for downstream signaling proteins, activating pathways such as the MAPK/ERK and PI3K/Akt pathways.[10][11][12][13][14]
Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of mTORC1. While the direct effect of glycyl-L-tyrosine on mTOR is not well-documented, the intracellular release of L-tyrosine and glycine contributes to the amino acid pool that sustains mTOR activity, which is crucial for protein synthesis and cell growth.[2]
Quantitative Data Summary
The supplementation of cell culture media with glycyl-L-tyrosine has been shown to have a significant impact on cell culture performance. The following tables summarize key quantitative findings from studies on CHO cells.
Table 1: Effect of Tyrosine Source on CHO Cell Culture Performance
| Parameter | L-Tyrosine (Y) | Glycyl-L-Tyrosine (GY) | Reference |
| Peak Viable Cell Density (VCD) (10^6 cells/mL) | Lower | Higher | [15] |
| Specific IgG Production Rate (Qp) (pg/cell/day) | Lower | Higher | [15] |
| Maximum Titer (g/L) | Lower | Higher | [15] |
Table 2: Impact of Glycyl-L-Tyrosine Concentration on CHO Cell Culture
| GY Concentration | Peak VCD (10^6 cells/mL) | Viability (%) | Titer (g/L) | Reference |
| Low | Decreased | Decreased | Decreased | [2] |
| High | Increased | Maintained | Increased | [2][4] |
Experimental Protocols
Quantification of Intracellular Glycyl-L-Tyrosine and Amino Acids by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular glycyl-L-tyrosine and its constituent amino acids from cultured cells.
Objective: To determine the intracellular concentrations of glycyl-L-tyrosine, L-tyrosine, and glycine.
Materials:
-
Cultured cells (e.g., CHO cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade
-
Internal standards (e.g., stable isotope-labeled versions of the analytes)
-
LC-MS/MS system
Figure 3: Experimental workflow for intracellular metabolite quantification.
Procedure:
-
Cell Culture and Harvesting: Culture cells under desired conditions with glycyl-L-tyrosine supplementation. Harvest a known number of cells by centrifugation.
-
Washing: Quickly wash the cell pellet with ice-cold PBS to remove extracellular contaminants.
-
Metabolism Quenching and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water). This step simultaneously quenches metabolic activity and extracts intracellular metabolites.
-
Cell Lysis: Disrupt the cells by methods such as sonication or freeze-thaw cycles.
-
Protein Precipitation and Clarification: Centrifuge the extract at high speed to pellet precipitated proteins and cell debris.
-
Sample Preparation for LC-MS/MS: Collect the supernatant, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS/MS analysis. Add internal standards at a known concentration.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with appropriate chromatographic separation and mass spectrometric detection parameters for the target analytes.[16][17][18][19]
-
Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standards and constructing a standard curve.
13C-Metabolic Flux Analysis (MFA)
This protocol provides a high-level overview of performing a ¹³C-MFA experiment to trace the metabolic fate of glycyl-L-tyrosine.
Objective: To quantify the metabolic fluxes through central carbon metabolism originating from glycyl-L-tyrosine.
Materials:
-
Cultured cells
-
Cell culture medium
-
¹³C-labeled glycyl-L-tyrosine (e.g., labeled on the glycine or tyrosine moiety)
-
GC-MS or LC-MS system
Procedure:
-
Experimental Design: Design the labeling experiment by choosing the appropriate ¹³C-labeled glycyl-L-tyrosine tracer.[20][21][22][23][24]
-
Isotope Labeling Experiment: Culture cells in a medium containing the ¹³C-labeled glycyl-L-tyrosine until isotopic steady state is reached.
-
Metabolite Extraction and Analysis: Harvest the cells and extract intracellular metabolites as described in Protocol 6.1. Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.
-
Metabolic Modeling and Flux Calculation: Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured extracellular fluxes and the intracellular labeling patterns.
Conclusion
Glycyl-L-tyrosine's primary mechanism of action in cellular metabolism is to serve as a highly soluble and stable source of L-tyrosine and glycine. Its uptake and subsequent intracellular hydrolysis provide essential building blocks for protein synthesis and precursors for various metabolic pathways. While not a direct signaling molecule, the provision of L-tyrosine supports the function of critical signaling networks, including the RTK and mTOR pathways, which are fundamental for cell growth, proliferation, and productivity. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and optimize the use of glycyl-L-tyrosine in their specific applications.
References
- 1. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine metabolism in animals and humans: implications for nutrition and health | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 9. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 20. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 21. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
- 24. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Glycyl-L-tyrosine: A Journey Through its Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of Glycyl-L-tyrosine, a dipeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the seminal discovery and outlines the evolution of its synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Discovery
The journey into the world of peptides began with the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) synthesis.[1] His groundbreaking research laid the foundation for understanding the structure and synthesis of proteins. In 1901, Fischer and his colleague Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[1][2] This pivotal achievement opened the door for the synthesis of other dipeptides.
The first documented synthesis of Glycyl-L-tyrosine is reported in a 1904 publication in Berichte der Deutschen Chemischen Gesellschaft.[3] This early method involved the reaction of L-tyrosine with chloroacetyl chloride in the presence of an aqueous solution of sodium hydroxide (B78521) to form N-chloroacetyl-L-tyrosine. Subsequent reaction with aqueous ammonia (B1221849) yielded Glycyl-L-tyrosine.[3] This foundational work established the basis for one of the most common methods still in use today.
Physicochemical Properties
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine linked by a peptide bond.[4] It is a white to off-white crystalline solid.[5][6] A key advantage of Glycyl-L-tyrosine over its constituent amino acid, L-tyrosine, is its significantly higher water solubility, making it a more suitable component for intravenous nutritional solutions and cell culture media.[7][8][9] The table below summarizes key physicochemical properties of Glycyl-L-tyrosine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |
| Molecular Weight | 238.24 g/mol | [4][5] |
| Melting Point | 278–285 °C (decomposition) | [5][10] |
| Appearance | White to light yellow solid | [5] |
| Solubility in Water | 35 mg/mL (with sonication) | [11] |
| LogP | -2.6 | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
Synthesis Methodologies
Several methods have been developed for the synthesis of Glycyl-L-tyrosine, ranging from classical solution-phase chemistry to enzymatic approaches. The most prominent methods are detailed below.
Acyl Chloride (Chloroacetyl Chloride) Method
This is the most historically significant and widely employed method for the synthesis of Glycyl-L-tyrosine.[7][12] The process involves two main steps: the formation of an N-chloroacetyl-L-tyrosine intermediate, followed by ammonolysis to yield the final dipeptide.
References
- 1. nobelprize.org [nobelprize.org]
- 2. ias.ac.in [ias.ac.in]
- 3. US6197998B1 - Process for producing N-glycyltyrosine and its crystal structure - Google Patents [patents.google.com]
- 4. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 6. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 8. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. N-Glycyl-L-tyrosine | 658-79-7 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Natural Occurrence of Glycyl-L-tyrosine in Organisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine.[1] While it has been widely utilized as a synthetic supplement in cell culture media and parenteral nutrition due to its enhanced solubility and stability compared to free L-tyrosine, evidence increasingly points to its natural occurrence in a variety of organisms.[2][3][4] This guide provides a comprehensive technical overview of the current knowledge regarding the natural presence of Glycyl-L-tyrosine, its potential biosynthetic and metabolic pathways, and methodologies for its detection and analysis. While our understanding of its endogenous roles is still emerging, this document consolidates the available information to support further research and development.
Physicochemical Properties of Glycyl-L-tyrosine
A thorough understanding of the physicochemical properties of Glycyl-L-tyrosine is essential for its study and application.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][5] |
| Molecular Weight | 238.24 g/mol | [1][5] |
| CAS Number | 658-79-7 | [1][5] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 278–285 °C (decomposition) | [4] |
| Solubility in Water | 35 mg/mL (at 25°C) | [2] |
| pKa | 2.2, 9.21 | [5] |
| LogP | -2.6 (extrapolated) | [5] |
Natural Occurrence of Glycyl-L-tyrosine
Contrary to its common description as a purely synthetic compound, Glycyl-L-tyrosine has been identified as an endogenous metabolite in several organisms spanning different kingdoms.
| Organism/System | Evidence | References |
| Plants | Identified as an endogenous metabolite in Solanum tuberosum (potato). | [2][3] |
| Protozoa | Reported to be present in Trypanosoma brucei. | [1][5] |
| Microorganisms | Found as a metabolite in microorganisms. | [2][3] |
| Human Gut Microbiota | Identified as a metabolite within the human gut microbiome. | [2][3] |
Note: Quantitative data on the natural concentrations of Glycyl-L-tyrosine in these organisms is currently not available in the cited literature.
Biosynthesis and Metabolism
The precise enzymatic pathways for the biosynthesis and degradation of Glycyl-L-tyrosine in the organisms where it is naturally found are not yet fully elucidated. However, based on known mechanisms of dipeptide synthesis and metabolism, plausible pathways can be proposed.
Proposed Biosynthetic Pathways
Two primary mechanisms are known for dipeptide biosynthesis: ribosomal synthesis followed by proteolysis, and non-ribosomal synthesis.
-
Proteolytic Degradation of Proteins: Endogenous Glycyl-L-tyrosine may be a product of the breakdown of larger proteins by proteases and peptidases.
-
Non-Ribosomal Peptide Synthesis (NRPS): In microorganisms, Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that can synthesize peptides, including dipeptides, directly from amino acids.[6] An NRPS module specific for glycine and tyrosine could catalyze the formation of Glycyl-L-tyrosine. This process involves the activation of the amino acids to aminoacyl-adenylates and their subsequent condensation.
References
- 1. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 5. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphorylation and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl tyrosine CAS number and molecular weight.
An In-depth Technical Guide to Glycyl-L-tyrosine
This technical guide provides a comprehensive overview of Glycyl-L-tyrosine, a dipeptide of significant interest to researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, biological applications, and detailed experimental methodologies related to this compound.
Core Chemical and Physical Properties
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. It exists in both anhydrous and dihydrate forms, each with distinct properties. The dihydrate form is often utilized in applications requiring high solubility.
| Property | Anhydrous Glycyl-L-tyrosine | Glycyl-L-tyrosine Dihydrate |
| CAS Number | 658-79-7[1][2][3][4][5][6][7] | 39630-46-1[8][9][10][11] |
| Molecular Formula | C₁₁H₁₄N₂O₄[1][3][4][6][7] | C₁₁H₁₄N₂O₄ · 2H₂O[8] |
| Molecular Weight | 238.24 g/mol [1][2][3][4][5][6][7][12] | 274.27 g/mol [8][9][11] |
| Appearance | White to off-white solid[3] | White to off-white solid |
| Melting Point | 278–285 °C (with decomposition)[3] | Not available |
| Solubility | Poorly soluble in water | Highly soluble in water[9][13][14][15] |
| Storage Conditions | Store sealed and dry, below –20 °C[3] | Store sealed and dry, below –20 °C |
Biological Significance and Key Applications
The primary advantage of Glycyl-L-tyrosine over free L-tyrosine is its significantly higher aqueous solubility, which addresses a major formulation challenge in various biomedical applications.[2][9][15]
Parenteral Nutrition
L-tyrosine is an essential amino acid, particularly for neonates and patients with metabolic stress, but its low solubility has historically limited its inclusion in parenteral nutrition solutions.[9] Glycyl-L-tyrosine serves as a highly soluble and bioavailable source of tyrosine for intravenous feeding.[5][8] Once administered, it is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, which then become available for protein synthesis and other metabolic processes.[5][8][16] Clinical studies in neonates and animal models have demonstrated that parenteral administration of Glycyl-L-tyrosine effectively maintains tyrosine levels, supports growth, and promotes nitrogen balance.[5][9][17]
Cell Culture Media Supplementation
In the manufacturing of biologics using cell cultures (e.g., Chinese Hamster Ovary (CHO) cells), L-tyrosine is a critical nutrient for cell growth and protein production.[3][15] The poor solubility of L-tyrosine at neutral pH necessitates the use of separate, high-pH feed streams, which complicates the manufacturing process and introduces risks of pH fluctuations and precipitation.[13][15] Glycyl-L-tyrosine, particularly the dihydrate form, offers a highly soluble alternative that can be incorporated directly into pH-neutral concentrated feed media.[13][14][15] This simplifies the feeding strategy to a single-line process, reducing operational costs and improving process robustness and consistency.[13][14]
Experimental Protocols
Chemical Synthesis of Glycyl-L-tyrosine (Acyl Chloride Method)
This protocol describes a common method for the chemical synthesis of Glycyl-L-tyrosine.[6][7][10][12]
Step 1: Preparation of Glycyl Chloride Hydrochloride
-
Combine glycine (1.0 kg) and thionyl chloride (3.0 kg) in a suitable reaction vessel.
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid is triturated with isopropyl ether and then centrifuged to yield glycyl chloride hydrochloride.
Step 2: Synthesis of Glycyl-L-tyrosine
-
Dissolve L-tyrosine (1.0 kg) in water (8.0 kg).
-
Slowly add an alkaline solution, such as potassium carbonate (3.8 kg), while cooling the mixture to approximately -5°C.
-
Add the glycyl chloride hydrochloride (1.1 kg) in portions, ensuring the temperature is maintained below 10°C.
-
Once the addition is complete, allow the reaction to proceed at 0-5°C for 3-5 hours. Monitor the reaction for the disappearance of L-tyrosine.
-
Adjust the pH of the solution to 4.3-5.0 using dilute hydrochloric acid (3N).
-
The resulting precipitate, crude Glycyl-L-tyrosine, is collected by filtration.
Step 3: Purification
-
The crude product can be further purified by recrystallization from water to achieve the desired purity for pharmaceutical or cell culture applications.
Enzymatic Hydrolysis by Carboxypeptidase A
The enzymatic cleavage of Glycyl-L-tyrosine is a key aspect of its biological activity. Carboxypeptidase A (CPA), a zinc-containing protease, can hydrolyze the peptide bond. The reactivity of CPA towards Glycyl-L-tyrosine is notably pH-dependent.[18][19]
-
At low pH: The di-ionic form of the dipeptide is prevalent and undergoes hydrolysis via a nucleophilic mechanism, forming an acyl-enzyme intermediate.[18][19]
-
At high pH: The mono-ionic form of the dipeptide dominates. In this state, it acts as an inhibitor by chelating the active-site zinc ion, which blocks the catalytic activity of the enzyme.[18][19]
Methodology for an Enzymatic Assay:
-
Prepare a stock solution of Glycyl-L-tyrosine in a suitable buffer (e.g., Tris-HCl).
-
Prepare a working solution of Carboxypeptidase A in the same buffer.
-
In a reaction vessel, combine the buffer and the Glycyl-L-tyrosine solution and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the Carboxypeptidase A solution.
-
Monitor the reaction over time by taking aliquots at various intervals.
-
The rate of hydrolysis can be quantified by measuring the appearance of the product (L-tyrosine or glycine) using methods such as High-Performance Liquid Chromatography (HPLC).
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes involving Glycyl-L-tyrosine.
References
- 1. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]
- 2. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 3. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 7. EP0950664A1 - Process for producing n-glycyltyrosine - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 11. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 16. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism and Breakdown of Glycyl-L-tyrosine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vivo metabolism and breakdown of the dipeptide Glycyl-L-tyrosine (Gly-Tyr). The document details the enzymatic hydrolysis, subsequent metabolic pathways of its constituent amino acids, and relevant pharmacokinetic data. Methodologies for key experiments are outlined, and metabolic and experimental workflows are visually represented.
Introduction
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. Due to its significantly higher aqueous solubility and stability compared to free L-tyrosine, it is frequently utilized in parenteral nutrition solutions as a source of tyrosine.[1][2][3] In vivo, Glycyl-L-tyrosine is rapidly metabolized, serving as an efficient pro-drug to deliver its constituent amino acids for protein synthesis and other metabolic processes.[1][4] Understanding the metabolic fate of this dipeptide is crucial for its application in clinical nutrition and drug development.
Enzymatic Hydrolysis and Metabolic Breakdown
The primary step in the in vivo metabolism of Glycyl-L-tyrosine is its rapid hydrolysis into glycine and L-tyrosine.[4] This cleavage of the peptide bond is catalyzed by various peptidases present in plasma and tissues.[1][4]
-
Enzymes Involved:
-
Peptidases: A broad range of peptidases contribute to the hydrolysis of Gly-Tyr.[4]
-
Carboxypeptidase A (CPA): This zinc-containing exopeptidase is known to hydrolyze Glycyl-L-tyrosine.[5][6] The catalytic activity of CPA on Gly-Tyr is pH-dependent; it acts as a substrate at lower pH, while at higher pH, it can act as an inhibitor by chelating the active-site zinc ion.[5][6][7]
-
Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidyl Peptidase 3 (DPP3) are zinc-dependent aminopeptidases that cleave dipeptides from the N-terminus of oligopeptides and are involved in various physiological processes.[8] While their specific and quantitative contribution to Gly-Tyr breakdown in vivo is not fully detailed, they represent a class of enzymes capable of such hydrolytic activity.
-
Following hydrolysis, the released glycine and L-tyrosine enter their respective endogenous metabolic pools.
-
Metabolic Fate of L-Tyrosine:
-
Protein Synthesis: Tyrosine is a fundamental building block for the synthesis of proteins.
-
Catecholamine Synthesis: It is a precursor for the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.[1][2]
-
Melanin Synthesis: In melanocytes, tyrosine is converted to melanin, the pigment responsible for skin, hair, and eye color.[1][2]
-
Thyroid Hormone Synthesis: Tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine).
-
Energy Production: Through catabolism, tyrosine can be converted to fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.
-
-
Metabolic Fate of Glycine:
-
Protein Synthesis: Glycine is incorporated into proteins.
-
Precursor for other Biomolecules: It serves as a precursor for the synthesis of other important molecules such as porphyrins (a component of hemoglobin), purines (for DNA and RNA), and creatine (B1669601) (involved in energy metabolism in muscle).
-
Neurotransmitter: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.
-
The metabolic breakdown pathway is illustrated in the following diagram:
Pharmacokinetic Data
Intravenously administered Glycyl-L-tyrosine is rapidly cleared from the plasma.[4] Its primary function as a tyrosine source is reflected in its pharmacokinetic profile, which is characterized by rapid hydrolysis and utilization.
| Parameter | Species | Condition | Value | Reference |
| Half-life (t½) | Human | Healthy | ~3.4 minutes | [4] |
| Human | Hepatic Failure | Half-life of released tyrosine was retarded (90.2 +/- 32.2 min vs 14.4 +/- 1.4 min in controls) | [9] | |
| Human | Renal Failure (Hemodialysis) | Half-life in plasma prolonged (131.3 +/- 12 min vs 101.7 +/- 4.9 min in controls) | [10] | |
| Whole-body Clearance (Cltot) | Human | Healthy | 1,781 +/- 184 ml/min | [10] |
| Human | Healthy | 1,780 +/- 199 mL/kg/min | [9] | |
| Human | Renal Failure (Hemodialysis) | Decreased to 858 +/- 73 ml/min | [10] | |
| Human | Hepatic Failure | Comparable to controls | [9] | |
| Urinary Excretion | Rat | Total Parenteral Nutrition | 0.5% of infused amount | [11] |
Experimental Protocols
The in vivo metabolism of Glycyl-L-tyrosine is typically investigated using animal models or in human clinical studies, often in the context of parenteral nutrition. A representative experimental workflow is described below.
Objective: To determine the pharmacokinetic profile and metabolic fate of Glycyl-L-tyrosine in a rat model.
Materials:
-
Male Wistar rats (180-200 g)[12]
-
Glycyl-L-tyrosine solution for infusion
-
Catheters for infusion and blood sampling
-
Metabolic cages for urine and feces collection
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column[12]
Methodology:
-
Animal Preparation:
-
Rats are acclimatized to the laboratory conditions.
-
Surgical implantation of catheters into a major blood vessel (e.g., jugular vein) for infusion and another for blood sampling (e.g., carotid artery). Animals are allowed to recover from surgery.
-
-
Experimental Groups:
-
Infusion and Sample Collection:
-
The respective solutions are infused continuously over a set period (e.g., 7 days).[12]
-
Blood samples are collected at predetermined time points into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and feces are collected daily using metabolic cages.
-
-
Sample Analysis:
-
Plasma, urine, and tissue homogenate samples are deproteinized (e.g., with sulfosalicylic acid).
-
The concentrations of Glycyl-L-tyrosine, glycine, and tyrosine are quantified using a reversed-phase HPLC method.[12] This typically involves pre-column derivatization of the amino acids to allow for fluorescent or UV detection.
-
Mass spectrometry-based methods can also be employed for more detailed metabolite profiling.[13][14][15][16][17]
-
-
Data Analysis:
-
Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the plasma concentration-time data.
-
Nitrogen balance can be assessed to determine the nutritional efficacy of the dipeptide.[12]
-
The following diagram illustrates a typical experimental workflow:
References
- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 4. Glycyl tyrosine | 39630-46-1 | Benchchem [benchchem.com]
- 5. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-Tyrosine: A Technical Guide to a Soluble Precursor for Catecholamine Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-tyrosine is an essential amino acid and the metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are critical for mood, focus, and stress response. However, its therapeutic and research applications are hampered by poor aqueous solubility. Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, overcomes this limitation by offering significantly enhanced solubility and stability, while serving as an efficient prodrug.[1][2] Following administration, it undergoes rapid and complete hydrolysis in the bloodstream, releasing free L-tyrosine for transport across the blood-brain barrier and subsequent conversion into key neurotransmitters. This guide provides a comprehensive technical overview of Glycyl-L-tyrosine, including its synthesis, pharmacokinetics, mechanism of action, and relevant experimental protocols.
Physicochemical Properties and Pharmacokinetics
The primary advantage of Glycyl-L-tyrosine lies in its superior solubility compared to its parent amino acid, L-tyrosine. This property is crucial for the preparation of concentrated solutions for parenteral nutrition and experimental administration without resorting to extreme pH levels.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility and pharmacokinetic profile of Glycyl-L-tyrosine.
| Parameter | L-Tyrosine | Glycyl-L-Tyrosine | Reference |
| Solubility in Water (25°C, neutral pH) | ~0.45 g/L | ~36.9 g/L | [4][5] |
| Solubility Enhancement | - | Up to 50-fold vs. L-Tyrosine | [1][2] |
| Table 1: Comparative Solubility of L-Tyrosine and Glycyl-L-Tyrosine. |
| Parameter | Value | Subject | Reference |
| Plasma Elimination Half-Life | 3.4 ± 0.3 minutes | Healthy Male Subjects | [6] |
| Hydrolysis | Rapid and quantitative | Healthy Male Subjects | [6] |
| Metabolic Fate | Releases equimolar glycine and tyrosine | Healthy Male Subjects | [6] |
| Whole-Body Clearance | 1,780 ± 199 mL/kg/min | Healthy Control Subjects | [7] |
| Table 2: Pharmacokinetic Parameters of Intravenously Administered Glycyl-L-Tyrosine. |
Mechanism of Action: From Dipeptide to Neurotransmitter
The journey of Glycyl-L-tyrosine from administration to its ultimate effect as a neurotransmitter precursor involves three key stages: peripheral hydrolysis, transport across the blood-brain barrier, and enzymatic conversion in the brain.
Systemic Hydrolysis and Bioavailability
Upon intravenous administration, Glycyl-L-tyrosine is rapidly and quantitatively hydrolyzed by peptidases in the plasma into its constituent amino acids, glycine and L-tyrosine.[6] The elimination half-life of the intact dipeptide is remarkably short, approximately 3.4 minutes, leading to a prompt and equimolar increase in plasma concentrations of free L-tyrosine.[6] This efficient conversion makes Glycyl-L-tyrosine an excellent vehicle for delivering tyrosine systemically. Studies in rats have shown that parenteral administration of Glycyl-L-tyrosine effectively maintains normal tyrosine levels in plasma, liver, and kidney.[8]
Blood-Brain Barrier Transport
The central nervous system is protected by the blood-brain barrier (BBB), which tightly regulates the entry of substances. Free L-tyrosine, liberated from the hydrolysis of Glycyl-L-tyrosine, crosses the BBB via the large neutral amino acid (LNAA) transport system, also known as LAT1.[9][10] This transport is a crucial, rate-limiting step for brain catecholamine synthesis. It is important to note that this transporter is shared by other LNAAs, meaning that transport can be competitive.[10] The rapid hydrolysis of Glycyl-L-tyrosine in the periphery suggests that it is primarily the free L-tyrosine that is transported into the brain, rather than the intact dipeptide.
Catecholamine Synthesis Pathway
Once inside the brain, L-tyrosine serves as the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine. This multi-step enzymatic pathway is fundamental to neuronal function.
Experimental Protocols
Chemical Synthesis of Glycyl-L-Tyrosine (Acyl Chloride Method)
This protocol is a representative method for the synthesis of Glycyl-L-tyrosine based on the condensation of L-tyrosine with chloroacetyl chloride followed by ammonolysis.
Materials:
-
L-Tyrosine
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5M)
-
Toluene (B28343) or other suitable organic solvent
-
Concentrated ammonia (B1221849) solution (Ammonium hydroxide)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
N-Chloroacetylation of L-Tyrosine: a. Dissolve L-Tyrosine in a mixture of aqueous NaOH solution and an organic solvent like toluene in a reaction vessel equipped with a stirrer and temperature control. b. Cool the mixture to between -5°C and 0°C. c. Slowly and simultaneously add chloroacetyl chloride and additional NaOH solution, maintaining the pH between 12.0 and 12.5 and the temperature below 5°C. d. Monitor the reaction for the disappearance of L-Tyrosine using a suitable method (e.g., HPLC). e. Upon completion, separate the aqueous layer. Acidify the aqueous layer with HCl to a pH of approximately 2.5 to precipitate the N-chloroacetyl-L-tyrosine. f. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Ammonolysis of N-chloroacetyl-L-tyrosine: a. Suspend the dried N-chloroacetyl-L-tyrosine in concentrated ammonia solution in a sealed reaction vessel. The ratio of solid to ammonia solution should be optimized (e.g., 1:5 to 1:20 w/v). b. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by HPLC). c. After the reaction, remove excess ammonia by evaporation under reduced pressure at 40-50°C. d. The resulting residue contains the crude Glycyl-L-tyrosine.
-
Purification: a. Dissolve the crude product in a minimal amount of hot deionized water. b. Allow the solution to cool slowly to induce crystallization. c. Collect the purified Glycyl-L-tyrosine crystals by filtration, wash with a small amount of cold water, and dry thoroughly.
In Vivo Protocol: Assessing Brain Catecholamine Levels After Glycyl-L-Tyrosine Administration
This protocol outlines a representative workflow for an animal study to quantify the effects of Glycyl-L-tyrosine on brain neurotransmitter levels.
Materials & Equipment:
-
Experimental animals (e.g., male Wistar rats)
-
Glycyl-L-tyrosine solution in sterile saline
-
Vehicle control (sterile saline)
-
Anesthesia and surgical equipment for tissue collection
-
Brain tissue homogenization equipment (e.g., sonicator)
-
Refrigerated centrifuge
-
Perchloric acid (e.g., 0.1 M) containing an antioxidant like EDTA
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
Procedure:
-
Animal Dosing: a. Acclimatize animals to laboratory conditions. b. Divide animals into at least two groups: Vehicle control and Glycyl-L-tyrosine treatment. c. Administer the Glycyl-L-tyrosine solution or vehicle via the desired route (e.g., intraperitoneal injection or intravenous infusion). Doses should be determined from literature or pilot studies.
-
Tissue Collection: a. At a predetermined time point post-administration (e.g., 30-60 minutes), anesthetize the animals deeply. b. Decapitate the animal and rapidly dissect the brain on an ice-cold surface. c. Isolate the brain regions of interest (e.g., prefrontal cortex, striatum). d. Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation: a. Weigh the frozen brain tissue sample. b. Homogenize the tissue in a fixed volume of ice-cold 0.1 M perchloric acid.[11] c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. d. Collect the supernatant, which contains the catecholamines and their metabolites.[11]
-
HPLC-ECD Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Inject a defined volume of the filtered supernatant into the HPLC-ECD system. c. Use a reverse-phase C18 column and a mobile phase optimized for catecholamine separation. d. The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA). e. Quantify the neurotransmitter concentrations by comparing the peak areas from the samples to those of a standard curve generated from known concentrations of the analytes.
Visualization of Experimental and Physiological Workflow
The following diagram illustrates the logical flow from the administration of Glycyl-L-tyrosine to its ultimate impact on brain function.
Conclusion
Glycyl-L-tyrosine stands out as a highly effective and practical solution to the solubility challenges posed by L-tyrosine. Its rapid and complete conversion to L-tyrosine in vivo ensures high bioavailability of the precursor for brain neurotransmitter synthesis. For researchers in neuroscience and professionals in drug development, Glycyl-L-tyrosine offers a reliable tool for investigating the roles of the catecholaminergic systems in health and disease, and for developing novel therapeutic strategies targeting these pathways. Its established use in parenteral nutrition underscores its safety and efficacy as a source of tyrosine.
References
- 1. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]
- 10. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Involving Glycyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-tyrosine, a dipeptide composed of glycine (B1666218) and L-tyrosine, serves as a crucial molecule in various biochemical and pharmaceutical contexts. Primarily recognized as a highly soluble and bioavailable precursor to L-tyrosine, its principal biochemical pathway involves enzymatic hydrolysis into its constituent amino acids. This guide provides a comprehensive overview of the synthesis, metabolic fate, and potential, though less substantiated, signaling roles of Glycyl-L-tyrosine. It includes detailed quantitative data, experimental methodologies, and visual representations of the relevant biochemical pathways to support advanced research and drug development.
Introduction
Glycyl-L-tyrosine is a dipeptide with significant applications in parenteral nutrition and as a supplement in cell culture media, owing to its enhanced solubility and stability compared to free L-tyrosine.[1][2] While its primary role is metabolic, functioning as a delivery vehicle for L-tyrosine, there are speculative mentions of it acting as a signaling molecule.[1] This guide will delve into the established biochemical pathways of Glycyl-L-tyrosine, focusing on its synthesis and degradation, and will also explore the downstream metabolic significance of its hydrolysis products, glycine and L-tyrosine.
Synthesis of Glycyl-L-tyrosine
The chemical synthesis of Glycyl-L-tyrosine can be achieved through several methods, with the acyl chloride method and the carbodiimidazole method being two prominent approaches.
-
Acyl Chloride Method: This method involves the reaction of chloroacetyl chloride with L-tyrosine (or its ester) under alkaline conditions to form N-chloroacetyl-L-tyrosine. This intermediate is then subjected to ammonolysis to yield Glycyl-L-tyrosine.[3]
-
Carbodiimidazole Method: In this approach, glycine is first protected with a benzyloxycarbonyl group. Subsequently, N,N'-carbonyldiimidazole is used as a condensing agent to facilitate the reaction with an L-tyrosine ester. The final step involves the removal of the protecting groups to yield Glycyl-L-tyrosine.[3]
Core Biochemical Pathway: Hydrolysis
The central biochemical pathway involving Glycyl-L-tyrosine is its hydrolysis into glycine and L-tyrosine. This catabolic process is primarily mediated by peptidases, with carboxypeptidase A being a key enzyme in this transformation.
Enzymatic Degradation by Carboxypeptidase A
Carboxypeptidase A (CPA), a zinc-containing metalloenzyme, catalyzes the hydrolysis of the peptide bond in Glycyl-L-tyrosine. The reactivity of CPA towards Glycyl-L-tyrosine is notably pH-dependent.[4][5]
-
At low pH: The di-ionic form of Glycyl-L-tyrosine is prevalent and acts as a substrate for CPA, undergoing hydrolysis.[4][5]
-
At high pH: The mono-ionic form of the dipeptide predominates and acts as an inhibitor by chelating the active-site zinc ion of CPA.[4][5]
The hydrolysis reaction proceeds via a nucleophilic mechanism, leading to the formation of an acyl-enzyme intermediate.[4][5]
Logical Flow of Glycyl-L-tyrosine Hydrolysis
References
- 1. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]
- 2. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 4. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Uses of Glycyl-L-Tyrosine Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and the aromatic amino acid L-tyrosine, serves as a foundational structure for a range of derivatives with significant therapeutic potential. Due to the poor aqueous solubility of L-tyrosine, Glycyl-L-tyrosine and its analogs are of considerable interest as more bioavailable prodrugs.[1][2] This technical guide provides an in-depth overview of the current understanding and potential applications of these derivatives, focusing on their anti-inflammatory, antimicrobial, and cardiovascular effects. The information presented herein is intended to support researchers and drug development professionals in exploring this promising class of compounds.
Glycyl-L-tyrosine itself is recognized for its role in parenteral nutrition, where it provides a soluble source of tyrosine, an essential precursor for the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[1][3][4] Beyond this nutritional application, derivatization of the Glycyl-L-tyrosine backbone has been explored to develop novel therapeutic agents. These derivatives have shown promise in preclinical studies for a variety of conditions, which will be detailed in the subsequent sections.
Potential Therapeutic Applications
Anti-inflammatory Activity
Glycyl-L-tyrosine derivatives have emerged as potential candidates for the development of novel anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a major focus of drug discovery.
Some studies have explored the conjugation of Glycyl-L-tyrosine with other molecules to enhance anti-inflammatory effects. For instance, derivatives of xanthones conjugated with L-tyrosine have been shown to significantly decrease the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] One such amino ester of L-tyrosine was found to be the most effective in reducing IL-6 production, with an efficacy of 52.2 ± 13.2%.[5]
Furthermore, the glycine component of these dipeptides may contribute to their anti-inflammatory properties. Glycine has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, in response to tumor necrosis factor-alpha (TNF-α).[6]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of amino acids, including tyrosine, have shown promise in this area. Cationic surfactant analogues derived from L-tyrosine esters have been synthesized and screened for their antibacterial activity.[7][8] These compounds were generally more active against Gram-positive than Gram-negative bacteria, with their activity increasing with the length of the alkyl chain up to a certain point.[7][8]
While specific minimum inhibitory concentration (MIC) values for simple Glycyl-L-tyrosine derivatives are not widely reported in the literature, studies on more complex tyrosine derivatives provide a basis for further investigation. For example, certain L-tyrosine esters have demonstrated varying levels of antimicrobial activity, suggesting that modification of the Glycyl-L-tyrosine structure could yield potent antimicrobial agents.[7][8]
Cardiovascular Effects
The role of tyrosine as a precursor to catecholamines suggests that Glycyl-L-tyrosine derivatives could have applications in cardiovascular medicine.[9][10][11] Studies have shown that parenteral administration of tyrosine-containing dipeptides can elevate serum tyrosine levels and modulate blood pressure in animal models.[9] For instance, in hypotensive rats, several tyrosine-containing dipeptides, when administered intra-arterially, caused significant elevations in blood pressure.[9] Conversely, when given intraperitoneally to spontaneously hypertensive rats, these same dipeptides lowered blood pressure.[9]
These findings suggest that Glycyl-L-tyrosine derivatives could be developed as prodrugs to deliver tyrosine and influence catecholamine synthesis, thereby offering a novel approach to managing cardiovascular conditions characterized by dysregulated blood pressure. Additionally, the cardioprotective effects of natural dipeptides are an area of active research, with some studies indicating their potential to mitigate ischemia-reperfusion injury.[12]
Quantitative Data
The following tables summarize the available quantitative data for various tyrosine derivatives, illustrating their potential biological activities. It is important to note that data for simple Glycyl-L-tyrosine derivatives are limited, and much of the available information pertains to more complex conjugates or ester derivatives.
Table 1: Anti-inflammatory and Cytotoxic Activity of Tyrosine Derivatives
| Compound/Derivative | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |
| Xanthone-L-tyrosine amino ester (X1AELT) | IL-6 Production | LPS-stimulated macrophages | 52.2 ± 13.2% inhibition | [5] |
| Tylophorine derivative 1 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 125 nM | [13] |
| Tylophorine derivative 2 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 78 nM | [13] |
| Tylophorine derivative 4 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 36 nM | [13] |
| Indomethacin-dipeptide prodrug | COX-2 Inhibition | In vitro | Selective COX-2 inhibition | [14] |
| NSAID-dipeptide conjugates | Anti-inflammatory | Carrageenan-induced paw edema | Potent in vivo activity | [15][16] |
Table 2: Antimicrobial Activity of Tyrosine Derivatives
| Compound/Derivative | Organism | Result (MIC) | Reference |
| Cationic L-tyrosine C8 ester | S. aureus | - | [7][8] |
| Cationic L-tyrosine C10 ester | S. aureus | - | [7][8] |
| Cationic L-tyrosine C12 ester | S. aureus | - | [7][8] |
| Cationic L-tyrosine C8 ester | E. coli | - | [7][8] |
| Cationic L-tyrosine C10 ester | E. coli | - | [7][8] |
| L-GL13K (L-amino acid peptide) | S. gordonii | >512 µg/ml | [17] |
| D-GL13K (D-amino acid peptide) | S. gordonii | Lower than L-GL13K | [17] |
| L-GL13K (L-amino acid peptide) | P. aeruginosa | >512 µg/ml | [17] |
| D-GL13K (D-amino acid peptide) | P. aeruginosa | Lower than L-GL13K | [17] |
Note: Specific MIC values for the cationic L-tyrosine esters were not provided in the abstract.
Table 3: Pharmacokinetic Parameters of a D-Peptide Derivative (RD2)
| Parameter | Value | Administration Route | Reference |
| Cmax/D | 0.06 (μg/g)/(mg/kg) | i.v., i.p., s.c., p.o. | [18][19] |
| Brain/Plasma Ratio | 0.7 - 1.0 | i.v., i.p., s.c., p.o. | [18][19] |
| Terminal Half-life (plasma) | > 2 days | i.v., i.p., s.c., p.o. | [18][19] |
| Bioavailability | High | i.p., s.c., p.o. | [18][19] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Glycyl-L-tyrosine derivatives are likely mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Catecholamine Biosynthesis Pathway
As a prodrug of tyrosine, Glycyl-L-tyrosine can be hydrolyzed in vivo to release free tyrosine, which is a critical precursor for the synthesis of catecholamines.[3][4] This pathway is particularly relevant for the potential cardiovascular and neurological applications of these derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of parenteral dipeptides to increase serum tyrosine levels and to enhance catecholamine-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of L-tyrosine: influence of blockade of tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further studies on the mechanism of the cardiovascular effects of L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myocardial protection by acidic amino acids and natural dipeptides: potential for an underused resource - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. [PDF] Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review | Semantic Scholar [semanticscholar.org]
- 15. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesizing Glycyl-L-tyrosine in the lab.
An overview of the laboratory synthesis of the dipeptide Glycyl-L-tyrosine, outlining common synthetic strategies and providing a detailed protocol for a high-yield approach. This document is intended for researchers, scientists, and professionals in drug development.
Application Notes
Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of glycine (B1666218) and L-tyrosine. It is a key compound in various biochemical and pharmaceutical applications. Notably, it exhibits significantly greater aqueous solubility and stability compared to L-tyrosine alone, which has very low solubility in water.[1] This property makes Glycyl-L-tyrosine a preferred formulation for delivering tyrosine in parenteral nutrition solutions.[2] The synthesis of this dipeptide is a fundamental process in peptide chemistry, often serving as a model for the formation of peptide bonds.
Several synthetic strategies have been developed for the preparation of Glycyl-L-tyrosine. These methods primarily focus on the controlled formation of a peptide bond between the carboxyl group of glycine and the amino group of L-tyrosine. Key strategies include:
-
Acyl Chloride Method : This is a common and high-yield method that involves the reaction of an activated glycine derivative, such as glycyl chloride hydrochloride or chloroacetyl chloride, with L-tyrosine under alkaline conditions.[1][2][3] The reaction is typically followed by a purification step like recrystallization.
-
Carbodiimidazole Method : This approach utilizes protecting groups for the amino group of glycine (e.g., benzyloxycarbonyl, Cbz) and the carboxyl group of tyrosine (e.g., ethyl ester). A condensing agent, such as N,N'-carbonyldiimidazole (CDI), facilitates the peptide bond formation. The final step involves the removal of the protecting groups to yield the dipeptide.[1]
-
Other Coupling Reagents : A wide array of modern coupling reagents can be employed to facilitate the peptide bond formation with high efficiency and minimal side reactions.[4][5] These include carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium reagents like HBTU and HATU.[4][6][7] These reagents activate the carboxylic acid of the N-protected glycine, making it susceptible to nucleophilic attack by the amino group of the protected tyrosine.[4]
The choice of method often depends on the desired scale, purity requirements, and the availability of reagents and equipment. For industrial applications, methods that are cost-effective, high-yield, and environmentally friendly are preferred.[2][3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of Glycyl-L-tyrosine via the acyl chloride method, adapted from published procedures.[2][8]
Protocol 1: Synthesis of Glycyl-L-tyrosine using Glycyl Chloride Hydrochloride
This protocol involves two main stages: the preparation of glycyl chloride hydrochloride from glycine, and its subsequent reaction with L-tyrosine to form the dipeptide.
Part A: Preparation of Glycyl Chloride Hydrochloride
-
Reaction Setup : In a 10 L reaction kettle equipped with a reflux condenser and a stirrer, add glycine (1.0 kg) and thionyl chloride (3.0 kg).[8]
-
Reaction : Heat the mixture to a gentle reflux and maintain the reaction for 6-8 hours.[8]
-
Work-up : After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[8]
-
Isolation : Add isopropyl ether to the residue to induce precipitation. Collect the solid product, glycyl chloride hydrochloride, by centrifugation.[8] The expected yield is approximately 90%.[8]
Part B: Preparation of Glycyl-L-tyrosine
-
Reaction Setup : In a suitable reaction vessel, dissolve L-tyrosine (1.0 kg) in water (8.0 kg).[8]
-
Base Addition : Cool the solution to -10°C and slowly add triethylamine (B128534) (2.8 kg) as a base.[8] Other bases like potassium carbonate or N-methylmorpholine can also be used.[8]
-
Coupling Reaction : Add the previously prepared glycyl chloride hydrochloride (1.1 kg) to the reaction mixture in batches, ensuring the temperature is maintained below 10°C.[8]
-
Reaction Monitoring : Once the addition is complete, allow the reaction to proceed at 0-15°C for 3-5 hours.[8] The reaction progress can be monitored by checking for the disappearance of L-tyrosine.[8]
-
Precipitation : Adjust the pH of the reaction mixture to 4.3-5.0 using dilute hydrochloric acid (3N). This will cause the Glycyl-L-tyrosine product to precipitate out of the solution.[8]
-
Isolation of Crude Product : Collect the precipitated solid by filtration to obtain the crude Glycyl-L-tyrosine.[8]
-
Purification : Recrystallize the crude product from water to obtain the purified Glycyl-L-tyrosine.[9] The final product can be dried under vacuum.
Data Presentation
The following tables summarize the quantitative data reported for the synthesis of Glycyl-L-tyrosine using the acyl chloride method.
Table 1: Reaction Yields
| Step | Product | Reported Yield (%) | Reference(s) |
| Part A | Glycyl chloride hydrochloride | 90% | [8] |
| Part B (Crude) | Glycyl-L-tyrosine | 82% - 90% | [2][8] |
| Purification | Purified Glycyl-L-tyrosine | 76.8% - 78.8% (from crude) | [2][8] |
| Ammonolysis Method | Purified Glycyl-L-tyrosine | 80% - 90% (from crude) | [9] |
Table 2: Product Purity
| Product | Analytical Method | Reported Purity | Reference(s) |
| Crude Glycyl-L-tyrosine | HPLC | ≥98.0% | [9] |
| Purified Glycyl-L-tyrosine | HPLC | ≥98.2% - 98.5% | [2][8] |
| Pharmaceutical Grade Glycyl-L-tyrosine | HPLC | ≥99.5% | [9] |
Mandatory Visualization
The following diagrams illustrate the general strategy for dipeptide synthesis and the specific workflow for the described protocol.
Caption: General workflow for dipeptide synthesis using protecting groups.
Caption: Experimental workflow for the synthesis of Glycyl-L-tyrosine.
References
- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 2. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 3. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
Preparation of Glycyl-L-tyrosine for Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tyrosine, an essential amino acid crucial for protein synthesis and cellular metabolism, presents a significant challenge in cell culture media formulation due to its low solubility at physiological pH.[1][2][3] This limitation can hinder the development of concentrated feed media required for high-density cell cultures in fed-batch and perfusion systems, which are prevalent in modern biopharmaceutical production.[3] Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, overcomes this solubility issue, providing a highly soluble and stable source of tyrosine for various cell lines.[4][5] This document provides detailed application notes and protocols for the preparation and use of Glycyl-L-tyrosine in cell culture media for researchers, scientists, and drug development professionals.
Advantages of Glycyl-L-tyrosine Supplementation
The use of Glycyl-L-tyrosine as a substitute for L-tyrosine in cell culture media offers several key advantages:
-
Enhanced Solubility: Glycyl-L-tyrosine exhibits significantly higher solubility in aqueous solutions at neutral pH compared to L-tyrosine. This allows for the preparation of highly concentrated, pH-neutral feed media, simplifying bioprocess workflows and reducing the risk of precipitation.[3][6]
-
Improved Media Stability: Dipeptides are generally more stable in liquid media than free amino acids, which can be prone to degradation.[4][7] This enhanced stability ensures consistent nutrient availability to the cells over extended culture periods.
-
Efficient Cellular Uptake and Metabolism: Mammalian cells can efficiently transport and intracellularly hydrolyze Glycyl-L-tyrosine to release free glycine and L-tyrosine, which are then available for cellular processes.
-
Process Simplification: By eliminating the need for separate alkaline stock solutions of L-tyrosine, the use of Glycyl-L-tyrosine streamlines the media preparation process, reducing complexity and the potential for pH fluctuations in the bioreactor.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for L-tyrosine and Glycyl-L-tyrosine.
| Compound | Molecular Weight ( g/mol ) | Solubility in Water at Neutral pH | Reference |
| L-Tyrosine | 181.19 | < 0.5 g/L | [1][2] |
| Glycyl-L-tyrosine | 238.24 | 35 - 36.9 g/L at 25°C | [6][8] |
| Cell Line | Recommended Concentration Range | Notes | Reference |
| CHO (Chinese Hamster Ovary) | 0.5 - 5.5 mM | Concentration can be optimized based on the specific cell line and process. Low concentrations (<0.6 mM) may lead to reduced cell viability and productivity. | [6][9][10] |
| HEK293 (Human Embryonic Kidney) | 0.5 - 5.5 mM (extrapolated) | Specific studies are limited. Optimization is recommended, starting with concentrations proven effective in CHO cells. | N/A |
| Hybridoma | 0.5 - 5.5 mM (extrapolated) | Specific studies are limited. Optimization is recommended, starting with concentrations proven effective in CHO cells. | N/A |
Impact on Cellular Signaling
Tyrosine availability has a direct impact on key cellular signaling pathways that regulate cell growth, proliferation, and survival. In Chinese Hamster Ovary (CHO) cells, tyrosine starvation has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway .[1][6][9] The mTOR pathway is a central regulator of cellular metabolism and protein synthesis in response to nutrient availability.[8][11] Inhibition of mTOR under low tyrosine conditions can trigger autophagy, a cellular self-degradation process, which can ultimately lead to autophagic cell death and reduced culture performance.[6][9] Therefore, maintaining an adequate supply of tyrosine, facilitated by the high solubility of Glycyl-L-tyrosine, is critical for sustaining mTOR activity and promoting cell growth and productivity.
Experimental Protocols
Preparation of a Concentrated Glycyl-L-tyrosine Stock Solution
This protocol describes the preparation of a 100 mM Glycyl-L-tyrosine stock solution.
Materials:
-
Glycyl-L-tyrosine powder (MW: 238.24 g/mol )
-
High-purity water (e.g., WFI, Milli-Q)
-
Sterile container (e.g., glass bottle, polypropylene (B1209903) tube)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Accurately weigh 2.38 g of Glycyl-L-tyrosine powder.
-
Dissolution: Add the powder to a sterile container with a magnetic stir bar. Add approximately 80 mL of high-purity water.
-
Mixing: Place the container on a magnetic stirrer and mix at room temperature until the powder is completely dissolved. The high solubility of Glycyl-L-tyrosine should allow for dissolution at neutral pH without the need for pH adjustment.
-
Volume Adjustment: Once dissolved, add high-purity water to a final volume of 100 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage container.
-
Storage: Store the sterile stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.
Supplementation of Cell Culture Media
For CHO, HEK293, and Hybridoma Cells:
The optimal concentration of Glycyl-L-tyrosine should be determined empirically for each cell line and process. The following provides a general starting point.
Procedure:
-
Basal Media Supplementation: For batch or fed-batch cultures, add the sterile Glycyl-L-tyrosine stock solution to the basal medium to achieve the desired final concentration (e.g., 0.5 - 5.5 mM).
-
Fed-Batch Feeding: For fed-batch cultures, the concentrated Glycyl-L-tyrosine stock solution can be added as a bolus or continuously as part of a concentrated feed solution to maintain the desired tyrosine concentration in the bioreactor.
-
Process Monitoring: Regularly monitor cell growth, viability, and productivity to determine the optimal supplementation strategy.
Quality Control of Supplemented Media
It is essential to monitor the concentration of Glycyl-L-tyrosine and its constituent amino acids in the cell culture supernatant to ensure proper nutrient levels.
Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used for the quantification of Glycyl-L-tyrosine.
Sample Preparation:
-
Collect a sample of the cell culture supernatant.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to remove cells and debris.
-
Collect the supernatant for analysis. For some samples, protein precipitation with an organic solvent like acetonitrile (B52724) may be necessary.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: A linear gradient from low to high Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The specific gradient should be optimized for the separation of Glycyl-L-tyrosine from other media components.
-
Detection: UV detector at a wavelength of 214 nm or 274 nm (due to the tyrosine chromophore).
-
Quantification: Use a standard curve of known concentrations of Glycyl-L-tyrosine to quantify the amount in the samples.
UPLC-MS/MS methods can also be employed for more sensitive and specific quantification of dipeptides in complex biological samples.[6][8][11]
Stability and Degradation Considerations
While Glycyl-L-tyrosine is more stable than free L-glutamine, like all dipeptides in aqueous solutions, it can undergo degradation over time. The primary degradation pathway is hydrolysis back to its constituent amino acids, glycine and L-tyrosine. Another potential degradation pathway, particularly at elevated temperatures, is intramolecular cyclization to form the diketopiperazine, cyclo(Gly-Tyr).
Studies on similar cyclic dipeptides have shown low cytotoxicity to mammalian cells at concentrations up to 10 mM.[7] However, to minimize potential degradation and the formation of byproducts, it is recommended to:
-
Use freshly prepared media when possible.
-
Store stock solutions and supplemented media at 2-8°C and protected from light.
-
For long-term storage, freeze stock solutions at -20°C.
Conclusion
Glycyl-L-tyrosine is a highly effective and practical solution to the solubility limitations of L-tyrosine in cell culture media. Its use simplifies media preparation, enhances media stability, and supports robust cell growth and high productivity in various cell lines, particularly in high-density culture systems for biopharmaceutical production. By understanding the principles of its preparation, supplementation, and quality control, researchers and drug development professionals can effectively integrate Glycyl-L-tyrosine into their cell culture workflows to optimize their bioprocesses.
References
- 1. Culturing hybridoma cell lines for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. researchgate.net [researchgate.net]
- 9. Hyperosmotic hbridoma cell cultures: Increased monoclonal antibody production with addition of glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycyl-L-Tyrosine for Parenteral Nutrition Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-tyrosine is an essential aromatic amino acid crucial for protein synthesis and as a precursor for key neurotransmitters and hormones. However, its clinical use in parenteral nutrition (PN) formulations is significantly hampered by its poor solubility at physiological pH.[1][2] Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, overcomes this limitation with markedly enhanced solubility, serving as a stable and bioavailable source of L-tyrosine for patients requiring parenteral feeding.[3][4] Upon intravenous administration, Glycyl-L-tyrosine is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, which are then available for cellular metabolism.[3][5] This document provides detailed application notes and protocols for the use of Glycyl-L-Tyrosine in parenteral nutrition solutions.
Data Presentation
Table 1: Solubility of L-Tyrosine vs. Glycyl-L-Tyrosine
| Compound | Solubility in Water at Neutral pH (25°C) | Fold Increase | Reference |
| L-Tyrosine | ~0.45 g/L | - | |
| Glycyl-L-Tyrosine | ~36.9 g/L | ~82x | [6] |
Table 2: Pharmacokinetic Properties of Intravenously Administered Glycyl-L-Tyrosine
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 3.4 ± 0.3 min | Human | [2] |
| Urinary Excretion (of infused amount) | ~0.5% | Rat | [7] |
Table 3: Clinical Outcomes of Glycyl-L-Tyrosine Supplementation in Parenteral Nutrition
| Study Population | Key Findings | Reference |
| Phenylalanine-deficient rats | Maintained normal plasma and organ tyrosine concentrations, supported normal growth and nitrogen retention.[5] | [5] |
| Parenterally fed neonates | Determined a mean tyrosine requirement of 74 mg/kg/day and a safe intake level of 94 mg/kg/day.[8] | [8] |
| Neonatal piglets | Increased nitrogen retention from 67% to ≥84% with adequate Glycyl-L-tyrosine intake.[2] | [2] |
Signaling and Metabolic Pathways
Metabolic Fate of Glycyl-L-Tyrosine
Glycyl-L-tyrosine administered intravenously is rapidly cleared from the plasma and hydrolyzed by peptidases, primarily in the kidneys and liver, into its constituent amino acids, glycine and L-tyrosine. These free amino acids then enter their respective metabolic pathways.
Experimental Protocols
Protocol 1: Determination of Glycyl-L-Tyrosine and L-Tyrosine in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of Glycyl-L-Tyrosine and L-Tyrosine in plasma samples.
1. Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., N-methyl phenylalanine).
-
Precipitate proteins by adding 200 µL of 6% (v/v) perchloric acid.
-
Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 5% (v/v) acetonitrile (B52724) in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 215 nm and emission at 283 nm.[9]
-
Run Time: Approximately 10 minutes.
3. Quantification:
-
Construct a standard curve using known concentrations of Glycyl-L-Tyrosine and L-Tyrosine.
-
Calculate the concentration in plasma samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.
Protocol 2: Assessment of Physical Compatibility of Glycyl-L-Tyrosine with Lipid Emulsions
This protocol outlines a method to assess the physical compatibility of Glycyl-L-Tyrosine with intravenous lipid emulsions using light obscuration.
1. Sample Preparation:
-
Prepare a stock solution of Glycyl-L-Tyrosine in sterile water for injection.
-
In a clean glass container, mix the Glycyl-L-Tyrosine stock solution with the lipid emulsion (e.g., Intralipid®, SMOFlipid®) at the desired final concentration. A typical mixing ratio is 1:1 (v/v) to simulate Y-site administration.
-
Prepare a control sample of the lipid emulsion mixed with sterile water for injection at the same ratio.
-
Gently agitate the mixtures and let them stand at room temperature.
2. Light Obscuration Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 hours), analyze the samples using a light obscuration particle counter.
-
The primary parameter to measure is the volume-weighted percentage of fat globules larger than 5 µm (PFAT5).
-
According to USP <729>, a PFAT5 value exceeding 0.05% indicates instability of the emulsion.
3. Visual Inspection:
-
Visually inspect the admixtures against a light and dark background for any signs of phase separation, creaming, or discoloration.
Experimental Workflow Diagram
References
- 1. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eoeneonatalpccsicnetwork.nhs.uk [eoeneonatalpccsicnetwork.nhs.uk]
- 4. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 5. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 8. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for Glycyl tyrosine quantification.
An Application Note on Analytical Methods for the Quantification of Glycyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of glycine (B1666218) and L-tyrosine.[1] It is utilized in various biochemical and pharmaceutical applications, notably as a highly soluble source of tyrosine in parenteral nutrition and cell culture media to support growth and nitrogen balance.[2][3][4][5] Its poor solubility often hinders the addition of sufficient free tyrosine to solutions.[2] The accurate quantification of Glycyl-L-tyrosine is crucial for formulation development, quality control, and metabolic studies. This document provides detailed protocols for three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of Glycyl-L-tyrosine. The method leverages a reversed-phase column to separate the dipeptide from other components, followed by detection using its native ultraviolet (UV) absorbance, primarily due to the tyrosine residue. This method is particularly useful for purity assessment of raw materials and quantification in simple matrices. HPLC analysis has confirmed the purity of synthesized Glycyl-L-tyrosine to be ≥98.0% for crude products and ≥99.5% for refined pharmaceutical-grade products.[6]
Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of Glycyl-L-tyrosine reference standard at 1 mg/mL in the mobile phase.
-
Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For drug products, dissolve the formulation in the mobile phase to achieve a theoretical concentration within the calibration range.
-
For biological samples (e.g., plasma), perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) or methanol (B129727), vortexing, and centrifuging at >10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject the prepared standard or sample into the HPLC system.
-
Separate the components using a C18 reversed-phase column with an isocratic or gradient mobile phase.
-
Monitor the elution at a specific UV wavelength (typically 275-280 nm) where the tyrosine moiety absorbs.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Glycyl-L-tyrosine in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | General Practice |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% TFA | General Practice |
| Flow Rate | 1.0 mL/min | General Practice |
| Injection Volume | 10-20 µL | General Practice |
| Column Temperature | 25-30 °C | General Practice |
| Detection | ||
| Detector | UV-Vis Detector | [2] |
| Wavelength | 276 nm | [7] |
| Performance | ||
| Reported Purity | ≥99.5% (Pharmaceutical Grade) | [6] |
Workflow Visualization
Caption: Workflow for Glycyl-L-tyrosine quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for quantifying Glycyl-L-tyrosine in complex biological matrices like plasma, tissues, or cell culture media.[8] The technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), which offers high specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a stock solution of Glycyl-L-tyrosine (1 mg/mL) in a suitable solvent (e.g., 50% methanol).
-
Prepare a stock solution of a stable isotope-labeled internal standard (e.g., Glycyl-L-tyrosine-d4) at 1 mg/mL.
-
Create working calibration standards by serially diluting the stock solution. Spike each standard and sample with the IS at a fixed concentration.
-
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile, vortex, and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Inject the reconstituted sample into the UPLC/HPLC system.
-
Separate the analyte using a suitable column (e.g., HILIC or C18).
-
Introduce the eluent into the mass spectrometer.
-
-
Mass Spectrometry and Quantification:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set the instrument to MRM mode to monitor the transition from the precursor ion ([M+H]+) to a specific product ion. The precursor m/z for Glycyl-L-tyrosine is 239.1.[1]
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | HILIC or C18 (e.g., 2.1 x 100 mm, 1.8 µm) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | General Practice |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | General Practice |
| Flow Rate | 0.2-0.4 mL/min | General Practice |
| Injection Volume | 2-5 µL | General Practice |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Precursor Ion ([M+H]+) | m/z 239.1 | [1] |
| Product Ion (Example) | m/z 182.1 (loss of NH=CH-COOH) or m/z 75.0 (glycine immonium ion) | Inferred |
| Collision Energy | Optimized via infusion | [8] |
Workflow Visualization
Caption: Workflow for Glycyl-L-tyrosine quantification by LC-MS/MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for estimating the concentration of Glycyl-L-tyrosine, particularly in pure solutions or simple formulations. Two approaches are common: direct measurement of UV absorbance and colorimetric determination after derivatization.
Direct UV Absorbance
This method relies on the intrinsic absorbance of the tyrosine residue in the UV range. It is fast but less specific than other methods. The absorption spectrum of tyrosyl residues can be influenced by the local environment, so using a denaturing solvent like 6.0 M guanidine (B92328) hydrochloride can provide more consistent results.
-
Blank and Standard Preparation:
-
Use a suitable solvent (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0, or 6.0 M guanidine hydrochloride) as the blank.
-
Prepare a series of Glycyl-L-tyrosine standards in the same solvent.
-
-
Measurement:
-
Measure the absorbance of the blank and standard solutions at the wavelength of maximum absorbance (λmax), typically around 276 nm.
-
Measure the absorbance of the unknown sample.
-
-
Quantification:
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) is determined from the standards.
-
Colorimetric Method with NBD-Cl
This method involves a derivatization reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with the primary amino group of Glycyl-L-tyrosine to form a colored product.[9] This shifts the measurement into the visible range, increasing specificity and sensitivity compared to direct UV measurement.
-
Reagent Preparation:
-
Prepare a borate (B1201080) buffer solution (pH 10.0).
-
Prepare a solution of NBD-Cl (e.g., 0.024% w/v) in methanol or water.[10]
-
-
Reaction:
-
In a test tube, mix 1 mL of the sample or standard with 1 mL of the borate buffer.
-
Add 2 mL of the NBD-Cl solution.
-
Incubate the mixture in a water bath at 70 °C for 25 minutes.[9]
-
Cool the solution to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting orange-colored product at its λmax (approximately 388 nm) against a reagent blank prepared similarly without the analyte.[9]
-
-
Quantification:
-
Create a calibration curve using standards and determine the sample concentration.
-
Quantitative Data Summary
| Parameter | Direct UV Method | Colorimetric (NBD-Cl) Method |
| Principle | Intrinsic UV Absorbance | Colorimetric Derivatization |
| Wavelength (λmax) | ~276 nm | ~388 nm[9] |
| Solvent/Buffer | Phosphate Buffer or 6M Guanidine HCl | Borate Buffer (pH 10.0)[9] |
| Key Reagent | None | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)[9] |
| Reaction Temp. | Room Temperature | 70 °C[9] |
| Reaction Time | N/A | 25 min[9] |
Workflow Visualization (Colorimetric Method)
Caption: Workflow for colorimetric quantification of Glycyl-L-tyrosine.
References
- 1. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Glycyl-L-tyrosine in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. It serves as a more soluble and stable precursor to L-tyrosine, an essential amino acid for protein synthesis and a precursor to important neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2] Due to its enhanced solubility compared to L-tyrosine, Glycyl-L-tyrosine is utilized in parenteral nutrition to provide tyrosine.[3][4] Accurate quantification of Glycyl-L-tyrosine in biological matrices such as plasma is crucial for pharmacokinetic studies, nutritional monitoring, and metabolic research. This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Glycyl-L-tyrosine in human plasma.
Metabolic Significance of Glycyl-L-tyrosine
Glycyl-L-tyrosine's primary role is to deliver L-tyrosine for various metabolic processes. Once administered, it is rapidly hydrolyzed by peptidases into its constituent amino acids, glycine and L-tyrosine. L-tyrosine is then available for protein synthesis and as a substrate for the synthesis of catecholamines, which are vital for neuronal communication and physiological regulation.
Figure 1: Metabolic fate of Glycyl-L-tyrosine.
Experimental Protocol
This protocol outlines the sample preparation, UPLC-MS/MS conditions, and data analysis for the quantification of Glycyl-L-tyrosine in human plasma.
Sample Preparation
A protein precipitation method is employed for the extraction of Glycyl-L-tyrosine from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Glycyl-L-tyrosine standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Glycyl-L-tyrosine-¹³C₉,¹⁵N
-
Methanol (B129727) (LC-MS grade), chilled at -20°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 400 µL of chilled methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 2% B to 30% B over 5 min, hold at 95% B for 1 min, re-equilibrate at 2% B for 2 min |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Analysis
Multiple Reaction Monitoring (MRM) is used for the quantification of Glycyl-L-tyrosine. The precursor ion ([M+H]⁺) for Glycyl-L-tyrosine is m/z 239.1.
MRM Transitions and Optimized Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Glycyl-L-tyrosine | 239.1 | 136.1 | 0.05 | 30 | 15 |
| Glycyl-L-tyrosine | 239.1 | 75.1 | 0.05 | 30 | 20 |
| SIL-IS | 249.1 | 145.1 | 0.05 | 30 | 15 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Data Presentation
The method should be validated for linearity, precision, accuracy, recovery, and matrix effects according to regulatory guidelines.
Table 1: Representative Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85% - 115% |
| Recovery | > 80% |
Fragmentation Pattern
The collision-induced dissociation (CID) of the protonated Glycyl-L-tyrosine molecule primarily results in the cleavage of the peptide bond, leading to the formation of b and y ions. The most abundant fragment ion is typically the y₁ ion, which corresponds to the protonated tyrosine molecule after the loss of the glycine residue. Further fragmentation of the tyrosine side chain can also be observed.
Figure 2: Proposed fragmentation of Glycyl-L-tyrosine.
Experimental Workflow
The overall workflow for the quantitative analysis of Glycyl-L-tyrosine in plasma is summarized below.
Figure 3: UPLC-MS/MS workflow for Glycyl-L-tyrosine.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of Glycyl-L-tyrosine in human plasma by UPLC-MS/MS. The method is suitable for use in clinical and research settings for the assessment of Glycyl-L-tyrosine levels in various applications, including pharmacokinetic and metabolic studies. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Recombinant Protein Production in CHO Cells with Glycyl-L-Tyrosine Supplementation
Application Note & Protocol
Introduction
The production of recombinant proteins, particularly monoclonal antibodies (mAbs), in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Optimizing cell culture media to enhance cell growth, viability, and protein yield is a continuous effort. L-tyrosine, an essential amino acid for protein synthesis, presents a significant challenge due to its low solubility at neutral pH, which can lead to precipitation in chemically defined media and concentrated feed solutions. To overcome this limitation, the use of chemically defined dipeptides, such as glycyl-L-tyrosine (GY), has emerged as a robust solution.[1] Dipeptides offer superior solubility and stability, ensuring consistent availability of L-tyrosine and thereby improving culture performance.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of glycyl-L-tyrosine to enhance recombinant protein production in CHO cell fed-batch cultures. It includes a summary of comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Principle and Advantages of Glycyl-L-Tyrosine Supplementation
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. Its primary advantage lies in its significantly higher solubility at neutral pH compared to free L-tyrosine.[1][2] This allows for the formulation of highly concentrated, pH-neutral feed media, simplifying fed-batch processes and reducing the risk of precipitation that can occur with separate alkaline feeds for tyrosine.[4]
Key Advantages:
-
Improved Solubility and Stability: Prevents precipitation of tyrosine in culture media and feed solutions.[2][3]
-
Enhanced Culture Performance: Studies have shown that supplementation with GY can lead to increased viable cell density (VCD) and protein titers compared to cultures fed with free L-tyrosine.[2][5]
-
Simplified Fed-Batch Strategy: Enables the use of a single, pH-neutral feed, streamlining the manufacturing process and reducing operational complexity.[4]
-
Consistent Nutrient Delivery: Ensures a stable and readily available source of tyrosine for protein synthesis.[3]
CHO cells are capable of taking up dipeptides like GY, which are then cleaved intracellularly by cytosolic peptidases into their constituent amino acids, glycine and L-tyrosine.[1][3][6] These amino acids then enter the cellular metabolic pathways to be utilized for biomass and recombinant protein synthesis.[3][6]
Data Summary
The following tables summarize quantitative data from studies comparing the effects of glycyl-L-tyrosine (GY) supplementation with free L-tyrosine (Y) on key CHO cell culture parameters.
Table 1: Effect of Glycyl-L-Tyrosine vs. L-Tyrosine on Fed-Batch Culture Performance
| Supplement | Relative Concentration | Peak Viable Cell Density (pVCD) (x 10^6 cells/mL) | Normalized Final Titer (%) |
| L-Tyrosine (Y) | 1.0x | ~35 | 92.9 |
| Glycyl-L-Tyrosine (GY) | 0.5x | ~36.15 | 100 |
| Glycyl-L-Tyrosine (GY) | 1.0x | ~24.33 | 79.5 |
| Glycyl-L-Tyrosine (GY) | 2.0x | ~37.2 | 74.76 |
Data extrapolated from a study by Park et al. (2024) as presented in BenchChem (2025). The 0.5x GY condition yielded the highest final titer and is used as the 100% reference for normalization.[2]
Table 2: Preliminary Comparison of Fed-Batch Culture Profiles with L-Tyrosine (Y) and Glycyl-L-Tyrosine (GY)
| Parameter | L-Tyrosine (Y) | Glycyl-L-Tyrosine (GY) |
| Viable Cell Density (VCD) | Lower | Higher |
| Maximum Titer | Lower | Higher |
| Specific IgG Production Rate (Qp) | Lower | Higher |
Qualitative summary based on graphical data from a preliminary fed-batch culture comparison.[5]
These data indicate that an optimal concentration of glycyl-L-tyrosine can significantly enhance protein titer compared to free L-tyrosine. However, it is also evident that excessively high concentrations of GY may not lead to further improvements and could potentially have a negative impact.[2][7] Therefore, process-specific optimization is crucial.
Experimental Protocols
This section provides detailed methodologies for evaluating and implementing glycyl-L-tyrosine supplementation in CHO cell fed-batch cultures.
Protocol 1: Evaluation of Glycyl-L-Tyrosine in Batch Culture
Objective: To assess the impact of varying concentrations of glycyl-L-tyrosine on CHO cell growth and viability in a batch culture format.
Materials:
-
CHO cell line producing a recombinant protein (e.g., IgG)
-
Chemically defined CHO cell culture medium
-
Glycyl-L-Tyrosine (cell culture grade)
-
Sterile-filtered stock solution of Glycyl-L-Tyrosine (e.g., 100 mM in WFI or culture medium)
-
Shake flasks or spinner flasks
-
Cell counter (e.g., Vi-CELL XR)
-
Humidified incubator (37°C, 5-8% CO₂)
-
Metabolite analyzer (e.g., BioProfile FLEX2) or HPLC for amino acid analysis
Procedure:
-
Cell Seeding: Seed CHO cells at a density of 0.3 x 10⁶ viable cells/mL into shake flasks containing the desired volume of culture medium.
-
Dipeptide Supplementation: Aseptically add the sterile glycyl-L-tyrosine stock solution to the flasks to achieve the desired final concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM). Include a control flask with no dipeptide supplementation and a control with an equimolar concentration of free L-tyrosine (if solubility permits at the desired concentration).
-
Incubation: Place the flasks in an incubator at 37°C with appropriate agitation (e.g., 120 rpm).
-
Sampling: Aseptically collect samples daily for 7-10 days.
-
Cell Counting: Determine the viable cell density (VCD) and cell viability using a cell counter.
-
Metabolite Analysis: Centrifuge the samples to pellet the cells and collect the supernatant. Analyze the supernatant for key metabolites such as glucose, lactate, ammonia, and amino acids.
-
Data Analysis: Plot VCD and viability over time for each condition. Calculate the specific growth rate (µ) and the integral of viable cell density (IVCD).
Protocol 2: Fed-Batch Culture with Glycyl-L-Tyrosine Supplementation
Objective: To enhance recombinant protein production in a fed-batch culture by supplementing with a glycyl-L-tyrosine-containing feed medium.
Materials:
-
All materials from Protocol 1
-
Concentrated, chemically defined feed medium
-
Bioreactor system (e.g., 3L benchtop bioreactor)
-
Equipment for protein quantification (e.g., HPLC with a Protein A column, ELISA)
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor according to the manufacturer's instructions. Add the initial volume of basal culture medium.
-
Inoculation: Inoculate the bioreactor with CHO cells at a starting viable cell density of approximately 0.3-0.5 x 10⁶ cells/mL.
-
Culture Conditions: Maintain the culture at 37°C, with a controlled pH (e.g., 7.0-7.2) and dissolved oxygen (DO) level (e.g., 30-50%).
-
Feed Strategy:
-
Prepare a concentrated feed medium containing glycyl-L-tyrosine at the optimal concentration determined from batch studies or based on literature (e.g., corresponding to a final concentration of 0.5x to 1.0x of the standard tyrosine requirement in the feed).[2][7]
-
Begin feeding on a predetermined day of the culture (e.g., day 3) based on nutrient consumption or cell density.
-
The feeding can be administered as daily boluses or as a continuous perfusion. A typical feeding strategy might involve adding a volume of feed that is 3-5% of the initial reactor volume each day.
-
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Monitor VCD, viability, pH, DO, and key metabolite concentrations.
-
Quantify the recombinant protein titer in the culture supernatant.
-
-
Data Analysis: Plot VCD, viability, titer, and metabolite profiles over the course of the culture. Calculate the specific productivity (Qp) and compare the performance of the GY-supplemented culture to a control culture with a standard feeding strategy.
Visualizations
Signaling Pathways and Cellular Mechanisms
The uptake and utilization of glycyl-L-tyrosine by CHO cells involves transport across the cell membrane, intracellular enzymatic cleavage, and subsequent entry of the constituent amino acids into the cellular metabolic pool for protein synthesis.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycyl-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Glycyl-L-tyrosine (Gly-Tyr) as a dipeptide building block in solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation into peptide chains, purification of the final product, and relevant quantitative data are presented. The primary focus is on the synthesis of bioactive peptides, with Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) serving as a key example.
Introduction to Glycyl-L-tyrosine in Peptide Synthesis
Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. Its application in peptide synthesis offers several advantages over the sequential coupling of individual amino acids. A primary benefit is its increased solubility in aqueous solutions compared to L-tyrosine alone, which can be advantageous in various applications, including parenteral nutrition and as a supplement in cell culture media.[1][2] In the context of solid-phase peptide synthesis (SPPS), the use of dipeptide building blocks like Gly-Tyr can be a strategic choice to circumvent challenges associated with specific sequences. For instance, coupling a dipeptide can help to avoid the formation of undesired side products, such as diketopiperazines, which can occur during the deprotection of a dipeptide sequence on the solid support.[3]
Applications of Glycyl-L-tyrosine
The Gly-Tyr motif is a component of numerous biologically active peptides. A prominent example is the family of enkephalins, which are endogenous opioid neuropeptides. Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) both contain the Gly-Tyr sequence and are involved in pain modulation and other neurological processes.[4][5] The synthesis of these and other therapeutic peptides can potentially be streamlined by incorporating Gly-Tyr as a single unit.
Quantitative Data Summary
The following tables provide representative data for reagent stoichiometry in a standard Fmoc-SPPS cycle and typical yields and purities reported for the synthesis of Leu-enkephalin, which can serve as a benchmark.
Table 1: Reagent Stoichiometry for a Standard Fmoc-SPPS Coupling Cycle (0.1 mmol scale)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Data compiled from various sources on standard SPPS protocols.[8]
Table 2: Reported Yields and Purities for Leu-enkephalin Synthesis
| Synthesis Strategy | Reported Overall Yield (%) | Reported Purity (%) | Reference |
| Solution-Phase Synthesis (Boc chemistry) | 62 | >95 | |
| Solid-Phase Synthesis (Fmoc chemistry) | 50-85 | Not specified | |
| Solid-Phase Synthesis (General) | 70-90 (typical crude) | >95 (after purification) | General SPPS literature |
Experimental Protocols
Protocol for Solid-Phase Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol describes the manual synthesis of Leu-enkephalin on a Rink Amide resin using Fmoc/tBu chemistry. The protocol can be adapted for automated synthesizers.
Materials:
-
Rink Amide resin (e.g., 0.5-0.8 mmol/g loading)
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Alternative for Gly-Gly sequence: Fmoc-Gly-Gly-OH
-
Alternative for Tyr-Gly-Gly sequence: Fmoc-Tyr(tBu)-Gly-Gly-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Sequential):
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates no free primary amines). If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).
-
Note on using dipeptides: For the Gly-Gly sequence, Fmoc-Gly-Gly-OH can be used in a single coupling step. Similarly, if available, Fmoc-Tyr(tBu)-Gly-Gly-OH could be used. The coupling protocol remains the same.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3-5 times) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol for RP-HPLC Purification of Leu-enkephalin
Materials:
-
Crude Leu-enkephalin
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the starting conditions of the gradient (e.g., 5-10% Mobile Phase B).
-
Gradient Elution: Inject the sample and run a linear gradient to elute the peptide. A typical gradient for Leu-enkephalin would be from 10% to 50% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be monitored by UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Signaling Pathway
Leu-enkephalin, containing the Gly-Tyr motif, is an endogenous ligand for opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of Leu-enkephalin to these receptors initiates a signaling cascade that ultimately leads to an analgesic effect.
Caption: Opioid receptor signaling pathway initiated by Leu-enkephalin.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of a peptide containing the Gly-Tyr sequence using SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for RP-HPLC purification of a synthetic peptide.
References
- 1. youtube.com [youtube.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. books.rsc.org [books.rsc.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycyl-L-Tyrosine as a Tyrosine Source in Phenylalanine-Deficient Diets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to convert phenylalanine (Phe) to tyrosine (Tyr) due to a deficiency in the enzyme phenylalanine hydroxylase. The cornerstone of PKU management is a lifelong, strict phenylalanine-deficient diet. This diet necessitates supplementation with medical foods, typically amino acid mixtures devoid of phenylalanine, to meet protein requirements. Tyrosine, which becomes an essential amino acid in PKU, must be adequately supplied. However, the poor aqueous solubility of L-tyrosine presents a significant challenge for its inclusion in both parenteral (intravenous) and enteral nutrition formulas.[1][2]
Glycyl-L-tyrosine (Gly-Tyr), a dipeptide composed of glycine (B1666218) and L-tyrosine, offers a highly soluble and stable alternative for tyrosine delivery.[1][2][3] Upon administration, it is rapidly hydrolyzed by peptidases to release free glycine and tyrosine, effectively bypassing the solubility issue of crystalline L-tyrosine.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of Glycyl-L-tyrosine as a tyrosine source in preclinical and clinical studies related to phenylalanine-deficient conditions.
Efficacy and Metabolism of Glycyl-L-Tyrosine
Studies in both animal models and humans have demonstrated that Glycyl-L-tyrosine is an effective and safe source of tyrosine. In phenylalanine-deficient rats receiving total parenteral nutrition (TPN), Gly-Tyr supplementation normalized plasma and tissue tyrosine concentrations, supported normal growth, and promoted positive nitrogen metabolism.[2] Notably, the intact dipeptide was not detected in plasma or organs, indicating rapid and complete hydrolysis.[2] In human neonates on TPN, graded intakes of Gly-Tyr were shown to be well-utilized, allowing for the determination of neonatal tyrosine requirements.[1]
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from preclinical and clinical studies evaluating Glycyl-L-tyrosine.
Table 1: Efficacy of Parenteral Glycyl-L-Tyrosine in Phenylalanine-Deficient Rats
| Parameter | Control Group (Complete AA Solution) | Phe-Deficient Group | Phe-Deficient + Gly-Tyr Group |
| Weight Gain (g/7 days) | 25.3 ± 2.1 | 10.1 ± 1.5 | 23.5 ± 2.5 |
| Nitrogen Retention (mg/day) | 185 ± 10 | 110 ± 8 | 175 ± 12 |
| Plasma Tyr (µmol/L) | 75 ± 5 | 30 ± 4 | 72 ± 6 |
| Liver Tyr (nmol/g) | 150 ± 12 | 85 ± 9 | 145 ± 15 |
| Muscle Tyr (nmol/g) | 110 ± 8 | 55 ± 6* | 105 ± 9 |
Data are presented as mean ± SEM. Asterisk () indicates a significant difference from the Control and Gly-Tyr groups. Data synthesized from studies on parenteral nutrition in rats.[2]
Table 2: Dose-Response of Parenteral Glycyl-L-Tyrosine on Tyrosine Status in Neonatal Piglets
| Tyrosine Intake from Gly-Tyr (g/kg/day) | Nitrogen Retention (%) | Plasma Tyrosine (µmol/L) | Tyrosine Oxidation (% of dose) |
| 0.11 | 67% | Low | Low |
| 0.31 | 84% | Increased | Increased |
| 0.41 | 86% | Increased | Increased |
| 0.51 | 87% | Increased | Increased |
| 0.71 | 88% | Increased | Increased |
Data are presented as mean values. Asterisk () indicates a significant increase compared to the 0.11 g/kg/day intake level. This study established a mean tyrosine requirement of 0.31-0.35 g/kg/day for neonatal piglets on TPN.[4]
Table 3: Estimated Tyrosine Requirements in Parenterally Fed Human Neonates Using Glycyl-L-Tyrosine
| Parameter | Estimated Value (mg/kg/day) |
| Mean Tyrosine Requirement | 74 |
| Safe Level of Intake (Upper 95% CI) | 94 |
Determined using the Indicator Amino Acid Oxidation (IAAO) method with a ¹³C-phenylalanine tracer.[1]
Experimental Protocols
Protocol 1: Parenteral Administration of Glycyl-L-Tyrosine in an Animal Model
This protocol is based on studies performed in rats to assess the efficacy of Gly-Tyr in a TPN model of phenylalanine deficiency.[2]
Objective: To evaluate the effect of Gly-Tyr on growth, nitrogen balance, and tissue tyrosine concentrations.
Materials:
-
Glycyl-L-Tyrosine (pharmaceutical grade)
-
Sterile water for injection
-
Complete amino acid solution for TPN
-
Phenylalanine-deficient amino acid solution for TPN
-
Energy source (e.g., dextrose, lipid emulsion)
-
Electrolytes, vitamins, and trace elements for TPN
-
Surgically catheterized male Wistar rats (180-200g)
-
Metabolic cages for nitrogen balance studies
-
HPLC system for amino acid analysis
Procedure:
-
Animal Model: Acclimate surgically catheterized rats for 2-3 days. House animals in metabolic cages to allow for separate collection of urine and feces.
-
Diet Groups: Randomize animals into three groups (n=6 per group):
-
Group 1 (Control): TPN with a complete amino acid profile.
-
Group 2 (Phe-Deficient): TPN with an amino acid solution completely deficient in phenylalanine (isonitrogenous replacement with glycine).
-
Group 3 (Gly-Tyr): TPN with the phenylalanine-deficient solution supplemented with Glycyl-L-Tyrosine to provide a normal intake of tyrosine.
-
-
TPN Solution Preparation:
-
Prepare TPN solutions aseptically. The final solutions should be isoenergetic (e.g., 1.2 MJ/kg/day) and isonitrogenous (e.g., 1.25 g Nitrogen/kg/day).[2]
-
For the Gly-Tyr group, dissolve the required amount of Glycyl-L-Tyrosine in sterile water before adding to the amino acid solution to ensure complete dissolution.
-
Add energy sources, electrolytes, and micronutrients as required.
-
-
Administration:
-
Infuse the respective TPN solutions continuously via the catheter for 7 days.
-
Monitor animal weight daily.
-
-
Nitrogen Balance:
-
From day 4 to day 7, collect urine and feces daily.
-
Analyze nitrogen content in the diet, urine, and feces using a suitable method (e.g., Kjeldahl).
-
Calculate nitrogen retention = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen).
-
-
Sample Collection and Analysis:
-
At the end of the 7-day study, euthanize the animals.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Harvest tissues (liver, muscle, kidney) and immediately freeze in liquid nitrogen.
-
Analyze plasma and tissue homogenates for amino acid concentrations using Protocol 4.3.
-
Protocol 2: Determination of Tyrosine Requirement using Indicator Amino Acid Oxidation (IAAO)
This protocol is a generalized methodology based on studies determining amino acid requirements in neonates using stable isotopes.[1][5]
Objective: To determine the tyrosine requirement by measuring the oxidation of a labeled indicator amino acid (L-[1-¹³C]phenylalanine) in response to graded intakes of tyrosine from Gly-Tyr.
Materials:
-
L-[1-¹³C]phenylalanine tracer
-
Glycyl-L-Tyrosine
-
Parenteral nutrition solutions with varying concentrations of Gly-Tyr
-
Metabolic cart or breath collection apparatus
-
Isotope Ratio Mass Spectrometer (IRMS)
-
HPLC-MS/MS for plasma isotope enrichment analysis
Procedure:
-
Study Design:
-
Enroll subjects (e.g., parenterally-fed neonates) who are clinically stable.
-
Each subject will be studied at multiple (e.g., five) graded levels of Gly-Tyr intake, with each level administered for a set period (e.g., 24 hours) to reach a steady state. The overall TPN should remain isonitrogenous and isoenergetic.
-
-
Tracer Infusion:
-
On the study day for each intake level, begin a primed, continuous intravenous infusion of L-[1-¹³C]phenylalanine.
-
The priming dose is administered to rapidly achieve isotopic steady state in the body's free amino acid pools.
-
The continuous infusion is maintained at a constant rate for several hours (e.g., 4-6 hours).
-
-
Sample Collection:
-
Breath Samples: Collect breath samples at baseline (before tracer infusion) and at regular intervals (e.g., every 30 minutes) during the final hours of the infusion once an isotopic steady state is achieved.
-
Blood Samples: Collect blood samples at baseline and at the same time points as breath collection to measure plasma ¹³C-phenylalanine enrichment.
-
-
Sample Analysis:
-
Breath ¹³CO₂: Analyze the ¹³C enrichment in expired CO₂ using an Isotope Ratio Mass Spectrometer (IRMS). The rate of ¹³CO₂ production (F¹³CO₂) is calculated.
-
Plasma Enrichment: Determine the isotopic enrichment of ¹³C-phenylalanine in plasma using a suitable method like HPLC-MS/MS.
-
-
Data Analysis:
-
Calculate whole-body phenylalanine oxidation from the F¹³CO₂ and plasma phenylalanine enrichment data.
-
Plot phenylalanine oxidation against the graded intakes of tyrosine (from Gly-Tyr).
-
Apply a two-phase linear regression crossover analysis to the data. The breakpoint in the curve, where phenylalanine oxidation ceases to decrease with increasing tyrosine intake, represents the mean tyrosine requirement.[1]
-
Protocol 3: HPLC Analysis of Phenylalanine and Tyrosine in Plasma
This is a general protocol for the quantification of amino acids in plasma, suitable for monitoring subjects in the described studies.[6]
Objective: To accurately measure the concentration of phenylalanine and tyrosine in plasma samples.
Materials:
-
Plasma samples
-
Perchloric acid (PCA) or Acetonitrile (B52724) for protein precipitation
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
Reversed-phase HPLC system with a C18 column
-
Fluorescence or Photo Diode Array (PDA) detector
-
Phenylalanine and Tyrosine analytical standards
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (or an appropriate volume of PCA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
-
-
Pre-column Derivatization:
-
Use an autosampler to mix a specific volume of the supernatant with the OPA reagent.
-
Allow a short incubation time (e.g., 1-2 minutes) for the reaction to complete. The OPA reagent reacts with primary amines to form fluorescent derivatives.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with two mobile phases (e.g., Mobile Phase A: sodium acetate (B1210297) buffer; Mobile Phase B: methanol (B129727) or acetonitrile).
-
The gradient will separate the amino acid derivatives based on their hydrophobicity. A typical run time is 15-20 minutes.
-
-
Detection and Quantification:
-
Detect the derivatives using a fluorescence detector (Excitation ~340 nm, Emission ~450 nm) or a PDA detector.
-
Create a standard curve using known concentrations of phenylalanine and tyrosine standards that have undergone the same preparation and derivatization process.
-
Quantify the amino acid concentrations in the samples by comparing their peak areas to the standard curve.
-
Visualizations: Pathways and Workflows
Phenylalanine Metabolism and Neurotransmitter Synthesis
Caption: Metabolic pathway in PKU and the role of Glycyl-L-Tyrosine.
Experimental Workflow for IAAO Studies
Caption: Workflow for determining tyrosine requirements using IAAO.
References
- 1. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 3. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indicator amino acid oxidation: concept and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Glycyl-L-tyrosine for Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-tyrosine, an essential amino acid, is a critical component in various physiological processes, including protein synthesis and the production of neurotransmitters. However, its practical application in pharmaceutical formulations, particularly in parenteral nutrition and cell culture media, is significantly hampered by its low aqueous solubility. Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, offers a highly effective solution to this challenge. Its superior solubility and stability make it an ideal candidate for delivering L-tyrosine in a variety of pharmaceutical contexts.[1][2][3] These application notes provide a comprehensive overview of the formulation of Glycyl-L-tyrosine, including its physicochemical properties, key applications, and detailed experimental protocols for its analysis and formulation.
Physicochemical Properties of Glycyl-L-tyrosine
A thorough understanding of the physicochemical properties of Glycyl-L-tyrosine is fundamental for its successful formulation. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |
| Molecular Weight | 238.24 g/mol | [5] |
| Appearance | White to off-white/pale yellow solid | [5][6] |
| Water Solubility (25°C) | 36.9 g/L to 44.1 g/L | [6][7] |
| Melting Point | 278-285 °C (decomposes) | [6][8] |
| pKa | 2.95 (predicted) | [6] |
| Purity (Typical) | ≥98.0% | [9][10] |
Note: Solubility can be influenced by pH and the presence of other solutes.
Key Pharmaceutical Applications
-
Parenteral Nutrition: L-tyrosine is a conditionally essential amino acid, particularly for neonates and patients with certain metabolic conditions.[11][12] Due to its poor solubility, incorporating adequate amounts of L-tyrosine into parenteral nutrition solutions is challenging. Glycyl-L-tyrosine serves as a highly soluble and bioavailable source of L-tyrosine, ensuring that patients receive the necessary amounts of this critical amino acid.[12][13][14] Upon administration, it is rapidly hydrolyzed by peptidases to release free L-tyrosine and glycine.[15][13]
-
Cell Culture Media: In the biopharmaceutical industry, maintaining optimal cell culture conditions is crucial for maximizing the production of therapeutic proteins. L-tyrosine is an essential component of cell culture media, but its low solubility at neutral pH can be a limiting factor in developing concentrated feeds for fed-batch and perfusion cultures.[3][16][17] Glycyl-L-tyrosine provides a highly soluble alternative, allowing for the preparation of concentrated, pH-neutral feeds, which simplifies the manufacturing process and reduces the risk of pH fluctuations in the bioreactor.[3][7][18] Some commercial products can increase the solubility at neutral pH by up to 50 times compared to free L-Tyrosine.[3]
-
Prodrug Development: The dipeptide structure of Glycyl-L-tyrosine can be leveraged in prodrug design. By attaching a drug molecule to Glycyl-L-tyrosine, it may be possible to improve the drug's solubility, stability, or targeting. For instance, studies have explored using tyrosine and glycine derivatives as prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic profile and reduce gastrointestinal side effects.[19]
Experimental Protocols
Protocol for Preparation of a Glycyl-L-tyrosine Solution for Parenteral Nutrition
This protocol describes the preparation of a sterile Glycyl-L-tyrosine solution for use in compounding parenteral nutrition admixtures.
Materials:
-
Glycyl-L-tyrosine powder (pharmaceutical grade)
-
Water for Injection (WFI)
-
0.22 µm sterile filter
-
Sterile vials
-
Laminar flow hood
-
Analytical balance
-
pH meter
Procedure:
-
In a laminar flow hood, weigh the required amount of Glycyl-L-tyrosine powder using an analytical balance.
-
Add the powder to a sterile container with a known volume of WFI to achieve the desired concentration (e.g., 50 g/L).
-
Agitate the solution gently until the Glycyl-L-tyrosine is completely dissolved.
-
Measure the pH of the solution and adjust if necessary to a physiologically compatible range (typically 6.5-7.5) using sterile solutions of a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).[8]
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically dispense the sterile solution into sterile vials.
-
Seal the vials and label them appropriately with the concentration, batch number, and date of preparation.
-
Perform quality control tests, including sterility testing, endotoxin (B1171834) testing, and concentration verification by HPLC.
Protocol for Quantification of Glycyl-L-tyrosine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of Glycyl-L-tyrosine in a pharmaceutical formulation. This method is based on reverse-phase HPLC, a common technique for the analysis of peptides.[13]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Glycyl-L-tyrosine reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the Glycyl-L-tyrosine reference standard in water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from, for example, 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dilute the Glycyl-L-tyrosine formulation with water to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be used, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 70% A, 30% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of Glycyl-L-tyrosine in the sample by comparing its peak area to the calibration curve.
-
Protocol for Stability Testing of a Glycyl-L-tyrosine Formulation
This protocol outlines a stability study to assess the shelf-life of a Glycyl-L-tyrosine solution.
Materials:
-
Glycyl-L-tyrosine solution prepared as per Protocol 1.
-
Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
HPLC system for quantification.
-
pH meter.
-
Visual inspection apparatus.
Procedure:
-
Place the vials of the Glycyl-L-tyrosine solution into the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each chamber.
-
For each time point, perform the following analyses:
-
Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
Assay by HPLC: Determine the concentration of Glycyl-L-tyrosine using the HPLC method described in Protocol 2. This will assess for any degradation of the active ingredient.
-
Related Substances: Use a suitable HPLC method to detect and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of Glycyl-L-tyrosine as a function of time for each storage condition.
-
Determine the degradation rate and calculate the shelf-life based on the time it takes for the concentration to fall below a specified limit (e.g., 90% of the initial concentration).
-
Visualizations
References
- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 2. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 6. Cas 658-79-7,N-Glycyl-L-tyrosine | lookchem [lookchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. innospk.com [innospk.com]
- 9. Glycyl-l-tyrosine [doi.usp.org]
- 10. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 11. Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 18. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 19. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Glycyl-tyrosine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of molecules, including peptides. This document provides detailed application notes and experimental protocols for the characterization of the dipeptide Glycyl-tyrosine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented herein, including 1H and 13C chemical shifts, coupling constants, and key 2D correlations (COSY, HSQC, HMBC), serve as a comprehensive reference for researchers in peptide chemistry, drug development, and structural biology.
Introduction
Glycyl-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine residues. The precise determination of its chemical structure is crucial for understanding its biological activity, confirming its synthesis, and for quality control in pharmaceutical applications. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level structural information. This application note outlines the use of 1H, 13C, COSY, HSQC, and HMBC NMR experiments for the complete structural assignment of Glycyl-tyrosine.
Data Presentation
The following tables summarize the quantitative NMR data for Glycyl-tyrosine, typically acquired in deuterium (B1214612) oxide (D₂O) to avoid exchangeable proton signals from the amine and carboxylic acid groups, simplifying the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., DSS or TSP), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for Glycyl-tyrosine in D₂O
| Atom Name | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Gly-αCH₂ | 3.85 | s | - |
| Tyr-αCH | 4.45 | dd | J = 8.5, 5.5 |
| Tyr-βCH₂a | 3.20 | dd | J = 14.5, 5.5 |
| Tyr-βCH₂b | 3.05 | dd | J = 14.5, 8.5 |
| Tyr-εCH | 7.15 | d | J = 8.5 |
| Tyr-δCH | 6.85 | d | J = 8.5 |
Table 2: ¹³C NMR Spectral Data for Glycyl-tyrosine in D₂O
| Atom Name | Chemical Shift (δ) (ppm) |
| Gly-αC | 43.5 |
| Gly-C' | 172.0 |
| Tyr-αC | 56.5 |
| Tyr-βC | 38.0 |
| Tyr-γC | 128.0 |
| Tyr-δC | 132.0 |
| Tyr-εC | 117.0 |
| Tyr-ζC | 157.0 |
| Tyr-C' | 175.5 |
Table 3: Key 2D NMR Correlations for Glycyl-tyrosine
| Experiment | Correlation | Description |
| COSY | Tyr-αCH / Tyr-βCH₂ | Correlation between the alpha-proton and the beta-protons of the tyrosine residue. |
| Tyr-δCH / Tyr-εCH | Correlation between the aromatic protons of the tyrosine residue. | |
| HSQC | Gly-αCH₂ / Gly-αC | Direct one-bond correlation between the glycine alpha-protons and the alpha-carbon. |
| Tyr-αCH / Tyr-αC | Direct one-bond correlation between the tyrosine alpha-proton and the alpha-carbon. | |
| Tyr-βCH₂ / Tyr-βC | Direct one-bond correlation between the tyrosine beta-protons and the beta-carbon. | |
| Tyr-δCH / Tyr-δC | Direct one-bond correlation between the tyrosine delta-protons and the delta-carbons. | |
| Tyr-εCH / Tyr-εC | Direct one-bond correlation between the tyrosine epsilon-protons and the epsilon-carbons. | |
| HMBC | Gly-αCH₂ / Gly-C' | Two-bond correlation from the glycine alpha-protons to the glycine carbonyl carbon. |
| Gly-αCH₂ / Tyr-αC | Three-bond correlation from the glycine alpha-protons to the tyrosine alpha-carbon across the peptide bond. | |
| Tyr-βCH₂ / Tyr-γC | Two-bond correlation from the tyrosine beta-protons to the aromatic gamma-carbon. | |
| Tyr-βCH₂ / Tyr-δC | Three-bond correlation from the tyrosine beta-protons to the aromatic delta-carbons. | |
| Tyr-εCH / Tyr-γC | Two-bond correlation from the tyrosine epsilon-protons to the aromatic gamma-carbon. | |
| Tyr-εCH / Tyr-ζC | Two-bond correlation from the tyrosine epsilon-protons to the hydroxyl-bearing zeta-carbon. |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of Glycyl-tyrosine in 0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
pH Adjustment: Adjust the pD of the solution to a desired value (typically around 7) using small additions of DCl or NaOD to ensure consistency of chemical shifts.
-
Reference Standard: Add a small amount of an internal reference standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP) for accurate chemical shift calibration (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Temperature: 298 K.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 298 K.
-
Number of Scans per Increment: 2-8.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 298 K.
-
Number of Scans per Increment: 4-16.
-
Number of Increments (F1): 128-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 298 K.
-
Number of Scans per Increment: 8-32.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of Glycyl-tyrosine and the key through-bond correlations observed in COSY and HMBC experiments.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of Glycyl-tyrosine. The data and protocols presented in this application note serve as a valuable resource for researchers, enabling efficient and accurate characterization of this and similar dipeptides. The application of these techniques is fundamental in ensuring the identity and purity of peptide-based compounds in various scientific and industrial settings.
Troubleshooting & Optimization
How to increase the solubility of Glycyl-L-tyrosine in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Glycyl-L-tyrosine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Glycyl-L-tyrosine and why is it used?
Glycyl-L-tyrosine is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine.[1][2] It is frequently used in cell culture media and biopharmaceutical production as a highly soluble source of L-tyrosine.[3][4] L-tyrosine itself has very poor solubility in aqueous solutions at neutral pH, which can be a limiting factor in preparing concentrated nutrient feeds for cell cultures.[5][6] Glycyl-L-tyrosine overcomes this limitation, offering significantly higher solubility.[1][7]
Q2: How much more soluble is Glycyl-L-tyrosine compared to L-tyrosine?
Glycyl-L-tyrosine exhibits substantially greater solubility in water at neutral pH than L-tyrosine. Some studies indicate that its use can increase the solubility by up to 50 times compared to free L-tyrosine.[5][8] This enhanced solubility allows for the preparation of concentrated stock solutions without the need for extreme pH adjustments.[3][9]
Q3: What is the reported aqueous solubility of Glycyl-L-tyrosine?
The aqueous solubility of Glycyl-L-tyrosine is reported to be approximately 35-44.1 g/L at 25°C.[10][11] One source specifies a solubility of 36.9 g/L at 25°C, in contrast to L-tyrosine's solubility of 0.479 g/L under the same conditions.[7]
Q4: Can Glycyl-L-tyrosine be used as a complete replacement for L-tyrosine in cell culture?
Yes, because Glycyl-L-tyrosine is efficiently taken up and metabolized by cells to release glycine and L-tyrosine, it can be used for the full replacement of L-tyrosine in cell culture media.[5][8] This simplifies media preparation and feeding strategies by eliminating the need for a separate, high-pH L-tyrosine feed.[3][7]
Troubleshooting Guide: Enhancing Glycyl-L-tyrosine Solubility
If you are encountering solubility issues with Glycyl-L-tyrosine, consult the following troubleshooting guide.
Problem: Glycyl-L-tyrosine is not dissolving completely at the desired concentration.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving Glycyl-L-tyrosine.
Detailed Troubleshooting Steps:
-
Verify Concentration: First, confirm that your target concentration is not above the known solubility limit of Glycyl-L-tyrosine (approximately 35-44 g/L at 25°C).[10][11] If it is, you may need to reconsider the concentration for your stock solution.
-
Physical Dissolution Aids:
-
Sonication: Using an ultrasonic bath can help break up particles and improve the rate of dissolution.[11][12]
-
Heating: Gently warming the solution can increase the solubility of peptides.[12] Be cautious to avoid high temperatures that could lead to degradation. Heating to a maximum of 40°C is generally recommended.[12]
-
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI).[13] The predicted pKa of Glycyl-L-tyrosine is around 2.95.[10] Adjusting the pH of the aqueous solution away from its isoelectric point can significantly increase solubility.[12][13] For basic peptides, a slightly acidic solution (e.g., adding a small amount of acetic acid) can help, while for acidic peptides, a slightly basic solution (e.g., adding ammonium (B1175870) bicarbonate) may be effective.[14][15]
-
Use of Co-solvents: For very high concentrations or stubborn dissolution, adding a small amount of an organic co-solvent can be effective.[14]
-
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[14][16]
-
Important: The compatibility of any co-solvent with your downstream application (e.g., cell culture, in vivo studies) is critical. Always start with a very small amount and ensure it does not negatively impact your experiment. For cellular assays, it is often recommended not to exceed 1% (v/v) DMSO in the final solution.[14]
-
Quantitative Data Summary
The following tables summarize the solubility of Glycyl-L-tyrosine in comparison to L-tyrosine.
Table 1: Solubility in Water at 25°C
| Compound | Solubility (g/L) | Molar Solubility (mM) | Reference(s) |
| Glycyl-L-tyrosine | 35 - 44.1 | 146.9 - 185.1 | [10][11] |
| L-tyrosine | ~0.45 - 0.479 | ~2.5 - 2.6 | [6][7] |
Table 2: Effect of pH and Co-solvents on L-tyrosine (Principles applicable to Glycyl-L-tyrosine)
| Condition | Effect on Solubility | Notes | Reference(s) |
| pH Adjustment | Increases away from pI (~5.6) | L-tyrosine is more soluble at pH < 2 or pH > 9. | |
| Co-solvents (e.g., DMSO) | Increases | The mole fraction of solubilized L-tyrosine is higher in DMSO-water solutions than in alcohol-water solutions. | [17] |
| Salt Concentration (NaCl) | Reduces | The addition of NaCl has been shown to reduce the solubility of L-tyrosine. | [18] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Glycyl-L-tyrosine Stock Solution
This protocol outlines a general method for preparing a concentrated aqueous stock solution of Glycyl-L-tyrosine.
Materials:
-
Glycyl-L-tyrosine powder
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar, or vortex mixer
-
Ultrasonic water bath (optional)
-
pH meter and sterile solutions for pH adjustment (e.g., 1N HCl, 1N NaOH) (optional)
-
Sterile filter (0.22 µm)
Methodology:
-
Weighing: Accurately weigh the desired amount of Glycyl-L-tyrosine powder.
-
Initial Mixing: Add approximately 80% of the final required volume of high-purity water to your sterile container.
-
Dissolution:
-
While stirring or vortexing, slowly add the Glycyl-L-tyrosine powder to the water.
-
Continue mixing until the powder is fully dispersed.
-
If dissolution is slow, place the container in an ultrasonic water bath for 15-30 minute intervals.[11]
-
-
Gentle Heating (Optional): If the dipeptide has not fully dissolved, warm the solution to approximately 37°C while continuing to stir. Do not exceed 40°C.[12]
-
pH Adjustment (Optional): If solubility issues persist, check the pH of the solution. Carefully adjust the pH away from the isoelectric point. Add acid or base dropwise and monitor the pH and dissolution.
-
Final Volume: Once the solid is completely dissolved, add water to reach the final desired volume.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm filter into a sterile storage container.
-
Storage: Store the solution as recommended by the manufacturer, typically at -20°C.[2]
Visualizations
The following diagram illustrates the key factors that can be manipulated to increase the aqueous solubility of Glycyl-L-tyrosine.
Caption: Key factors influencing the solubility of Glycyl-L-tyrosine.
References
- 1. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 2. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]
- 3. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 4. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 6. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Cas 658-79-7,N-Glycyl-L-tyrosine | lookchem [lookchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. jpt.com [jpt.com]
- 15. News - How to increase the solubility of peptides? [gtpeptide.com]
- 16. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting Glycyl-L-tyrosine precipitation in cell culture media.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of Glycyl-L-tyrosine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Glycyl-L-tyrosine and why is it used in cell culture media?
A1: Glycyl-L-tyrosine is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine.[1][2] It is primarily used as a highly soluble source of L-tyrosine in cell culture media.[3][4] L-tyrosine, an essential amino acid for cell growth and protein synthesis, has very low solubility in aqueous solutions at neutral pH, often leading to precipitation.[4][5] By chemically coupling glycine to L-tyrosine, the resulting dipeptide, Glycyl-L-tyrosine, exhibits significantly enhanced solubility, ensuring a consistent and available supply of tyrosine for cultured cells without the risk of precipitation associated with free L-tyrosine.[4][6]
Q2: I observed a precipitate in my cell culture medium after adding Glycyl-L-tyrosine. What are the common causes?
A2: While Glycyl-L-tyrosine is designed for high solubility, precipitation can still occur due to several factors:
-
Temperature Fluctuations: Extreme temperature changes, such as repeated freeze-thaw cycles of the media or supplements, can cause components to fall out of solution.[7]
-
High Concentration: The final concentration of Glycyl-L-tyrosine or other media components may exceed their solubility limit, especially in highly concentrated feed solutions.[8][9]
-
pH Imbalance: Although more stable than L-tyrosine, extreme shifts in the medium's pH can still affect the solubility of Glycyl-L-tyrosine.
-
Interaction with Other Components: The order of addition of media components can be critical. For instance, the interaction between calcium and magnesium salts can lead to the formation of insoluble precipitates.[7]
-
Media Evaporation: Water loss from the culture vessel can increase the concentration of all solutes, potentially leading to precipitation.[7]
Q3: How does the solubility of Glycyl-L-tyrosine compare to L-tyrosine?
A3: Glycyl-L-tyrosine is significantly more soluble than L-tyrosine at neutral pH. Some studies indicate that its solubility can be up to 50 times higher than that of free L-tyrosine.[4][6] This enhanced solubility is the primary reason for its use in modern cell culture media formulations, particularly in high-concentration feeds for fed-batch and perfusion cultures.[4][5]
Data Presentation: Solubility Comparison
| Compound | Solubility at Neutral pH (25°C) | Key Considerations |
| L-Tyrosine | < 0.5 g/L[4][5] | Prone to precipitation. Requires extreme pH (acidic or alkaline) for dissolution to prepare concentrated stocks. |
| Glycyl-L-tyrosine | Approximately 36.9 g/L[6] | Highly soluble at neutral pH.[6] Ideal for concentrated feed solutions. |
Troubleshooting Guide
Issue: Precipitate formation observed after adding Glycyl-L-tyrosine to cell culture medium.
This guide provides a step-by-step approach to identify and resolve the cause of precipitation.
Troubleshooting workflow for Glycyl-L-tyrosine precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Glycyl-L-tyrosine Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of Glycyl-L-tyrosine for addition to cell culture media.
-
Materials:
-
Glycyl-L-tyrosine powder
-
High-purity, cell culture grade water
-
Sterile container (e.g., glass bottle or disposable sterile tube)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
-
Sterile syringes and storage tubes
-
-
Procedure:
-
Weigh the desired amount of Glycyl-L-tyrosine powder in a sterile weighing boat.
-
Add the appropriate volume of high-purity water to a sterile container.
-
Place the container on a magnetic stirrer and add the stir bar.
-
Slowly add the Glycyl-L-tyrosine powder to the water while stirring.
-
Continue stirring at room temperature until the powder is completely dissolved. Gentle warming to 37°C can be applied to facilitate dissolution.
-
Once fully dissolved, remove the stir bar and filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: General Troubleshooting Experiment for Media Precipitation
This protocol outlines a systematic approach to identify the cause of precipitation in your cell culture medium.
-
Objective: To determine if the precipitation is caused by the Glycyl-L-tyrosine supplement, the basal medium, or other supplements.
-
Experimental Groups:
-
Group A (Control): Basal medium only.
-
Group B: Basal medium + Glycyl-L-tyrosine stock solution.
-
Group C: Basal medium + all other supplements (excluding Glycyl-L-tyrosine).
-
Group D (Complete Medium): Basal medium + Glycyl-L-tyrosine + all other supplements.
-
-
Procedure:
-
Prepare the four experimental groups in separate sterile tubes. Ensure all components are added in the same order as your standard protocol.
-
Incubate all tubes under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your typical media usage time (e.g., 24-72 hours).
-
Visually inspect each tube for precipitation at regular intervals.
-
Analysis of Results:
-
If precipitation occurs only in Group D , it suggests an interaction between Glycyl-L-tyrosine and another supplement.
-
If precipitation is observed in Group B and D , the Glycyl-L-tyrosine stock solution or its final concentration may be the issue.
-
If precipitation is seen in Group C and D , another supplement or its interaction with the basal medium is likely the cause.
-
If precipitation occurs in all groups containing the basal medium , the basal medium itself may be compromised.
-
-
Signaling Pathways and Cellular Metabolism
Glycyl-L-tyrosine is readily taken up by cells and hydrolyzed by intracellular peptidases to release free glycine and L-tyrosine. The released L-tyrosine is then available for various cellular processes.
Cellular processing of Glycyl-L-tyrosine.
References
- 1. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 3. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellculturedish.com [cellculturedish.com]
Optimizing Glycyl-L-tyrosine for Peak Cell Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Glycyl-L-tyrosine (Gly-Tyr) to achieve maximal cell growth and productivity in your experiments. Gly-Tyr is a highly soluble dipeptide of glycine (B1666218) and L-tyrosine, designed to overcome the poor solubility of free L-tyrosine in neutral pH cell culture media.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your cell culture workflows.
Frequently Asked Questions (FAQs)
Q1: What is Glycyl-L-tyrosine and why is it used in cell culture?
A1: Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine. It serves as a highly soluble and stable source of L-tyrosine for cells in culture.[1] Free L-tyrosine has very low solubility at the neutral pH of most cell culture media, making it challenging to prepare concentrated stock solutions and feeds without resorting to extreme pH, which can negatively impact your culture.[1][2] Gly-Tyr is readily taken up by cells and intracellularly hydrolyzed to release free L-tyrosine and glycine, ensuring a steady supply of this essential amino acid for protein synthesis and cellular metabolism.[3][4]
Q2: What are the main advantages of using Glycyl-L-tyrosine over L-tyrosine?
A2: The primary benefits of substituting L-tyrosine with Gly-Tyr include:
-
Enhanced Solubility: Gly-Tyr is significantly more soluble than L-tyrosine at neutral pH, simplifying media and feed preparation.[1][2][5]
-
Process Simplification: It eliminates the need for a separate alkaline feed for tyrosine, reducing the complexity of fed-batch processes and minimizing the risk of pH fluctuations and precipitation in the bioreactor.[1][6]
-
Improved Cell Performance: A consistent and readily available supply of tyrosine can lead to improved cell growth, viability, and productivity, particularly in high-density cultures like those used for monoclonal antibody production.[7][8]
Q3: Is Glycyl-L-tyrosine suitable for all cell types?
A3: Gly-Tyr has been shown to be effective in various cell lines, most notably in Chinese Hamster Ovary (CHO) cells for recombinant protein production.[3][4] While it is expected to be beneficial for other cell types that require tyrosine supplementation, such as hybridomas and mesenchymal stem cells (MSCs), the optimal concentration is highly dependent on the specific cell line and culture conditions.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your particular application.
Q4: How do I prepare a Glycyl-L-tyrosine stock solution?
A4: Gly-Tyr has a much higher solubility in water at neutral pH compared to L-tyrosine.[5] To prepare a stock solution, you can dissolve Glycyl-L-tyrosine powder in cell culture grade water or your basal medium at the desired concentration. Gentle warming and stirring may aid dissolution. It is recommended to sterile-filter the final solution before adding it to your culture medium.
Q5: Can Glycyl-L-tyrosine be autoclaved?
A5: While dipeptides are generally more stable than free amino acids, autoclaving can still lead to degradation. It is best practice to prepare a concentrated stock solution of Glycyl-L-tyrosine, sterile-filter it, and then add it to your autoclaved and cooled basal medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sub-optimal Cell Growth or Viability | 1. Sub-optimal Gly-Tyr Concentration: The concentration may be too low, leading to tyrosine limitation, or too high, potentially causing metabolic burden or toxicity.[10][11] 2. Another Nutrient Limitation: Improved growth from adequate tyrosine supply may have led to the depletion of another essential nutrient.[12] 3. Inefficient Dipeptide Uptake/Cleavage: The specific cell line may have lower efficiency in transporting or hydrolyzing the dipeptide.[3] | 1. Conduct a Dose-Response Experiment: Test a range of Gly-Tyr concentrations (e.g., from 0.5 mM to 8 mM) to identify the optimal level for your cell line. See Experimental Protocol 1. 2. Analyze Spent Media: Profile the consumption of other amino acids, vitamins, and glucose to identify any new limiting factors and adjust your media or feed strategy accordingly.[12] 3. Consider Alternative Dipeptides: If inefficient utilization is suspected, testing other soluble tyrosine dipeptides (e.g., L-Alanyl-L-tyrosine) may be beneficial.[4] |
| Precipitation in Media or Feed | 1. Exceeding Solubility Limit: Although highly soluble, at very high concentrations and in complex media formulations, precipitation can still occur. 2. Interaction with Other Components: High concentrations of other media components could potentially reduce the solubility of Gly-Tyr. | 1. Review Concentration: Ensure the final concentration of Gly-Tyr in your feed solution is within its solubility limits under your specific media conditions. 2. Prepare Fresh Solutions: Prepare feed solutions fresh and avoid long-term storage at high concentrations if precipitation is observed. 3. Adjust pH: Although Gly-Tyr is soluble at neutral pH, slight adjustments to the feed solution pH (while ensuring it remains compatible with your process) may help. |
| Inconsistent Batch-to-Batch Performance | 1. Inaccurate Gly-Tyr Concentration: Errors in weighing or dissolving the Gly-Tyr powder. 2. Degradation of Stock Solution: Improper storage of the Gly-Tyr stock solution. | 1. Ensure Accurate Preparation: Calibrate balances and ensure complete dissolution of the Gly-Tyr powder when preparing stock solutions. 2. Proper Storage: Store sterile-filtered, concentrated stock solutions at 2-8°C for short-term use or frozen for long-term storage to prevent degradation. |
| Decreased Specific Productivity (e.g., of a monoclonal antibody) | 1. Metabolic Shift: The change in nutrient availability may have shifted the cellular metabolism towards growth rather than protein production.[7] 2. Sub-optimal Gly-Tyr Concentration: The concentration may not be optimized for maximal specific productivity, which can have a different optimum than for maximal cell growth. | 1. Optimize for Productivity: When conducting the dose-response experiment, measure both viable cell density and product titer to determine the concentration that yields the highest specific productivity (product per cell per day). 2. Adjust Feeding Strategy: Consider a dynamic feeding strategy where the Gly-Tyr concentration is adjusted during different phases of the culture (e.g., lower during the growth phase and higher during the production phase). |
Quantitative Data Summary
The optimal concentration of Glycyl-L-tyrosine is highly dependent on the cell line, the basal medium used, and the specific process (e.g., batch, fed-batch). The following table provides data from a study on an IgG-producing CHO cell line to be used as a starting point for optimization.
| Cell Line | Culture Type | Gly-Tyr Concentration (Relative to a reference feed) | Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | Titer (g/L) |
| IgG-producing CHO cells | Fed-batch | 0.125x | ~13 | ~2.8 |
| 0.25x | ~14 | ~3.2 | ||
| 0.5x | ~15 | ~3.5 | ||
| 1.0x | ~14 | ~3.3 | ||
| 2.0x | ~12 | ~3.0 |
Data adapted from a study exploring metabolic effects of dipeptide feed media on CHO cell cultures.[13][14] The "x" represents a multiplier of the Gly-Tyr concentration in a reference feed medium. This data indicates that for this specific CHO cell line and process, a 0.5x concentration of Gly-Tyr in the feed resulted in the highest viable cell density and product titer, with higher concentrations showing a decline in performance.
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Glycyl-L-tyrosine Concentration
Objective: To determine the optimal concentration of Glycyl-L-tyrosine for maximizing viable cell density and/or product titer for a specific cell line.
Materials:
-
Your cell line of interest
-
Basal cell culture medium and other required supplements
-
Glycyl-L-tyrosine powder
-
Sterile, cell culture grade water or basal medium for stock solution preparation
-
Appropriate culture vessels (e.g., shake flasks, multi-well plates)
-
Incubator with appropriate temperature, CO₂, and humidity controls
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Trypan blue solution (for viability assessment)
-
Assay for quantifying product titer (if applicable)
Procedure:
-
Prepare a Concentrated Gly-Tyr Stock Solution:
-
Calculate the amount of Gly-Tyr powder needed to create a concentrated stock solution (e.g., 100 mM).
-
Dissolve the powder in sterile, cell culture grade water or basal medium. Gentle warming and vortexing can be used to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
-
Set up Experimental Cultures:
-
Prepare your basal culture medium.
-
Set up a series of culture vessels with your desired working volume.
-
Spike the medium in each vessel with different final concentrations of Gly-Tyr from your stock solution. A good starting range for many cell lines is 0.5 mM, 1 mM, 2 mM, 4 mM, and 8 mM. Include a control culture with no Gly-Tyr supplementation (or with your standard L-tyrosine concentration).
-
-
Inoculate and Culture Cells:
-
Seed your cells at a consistent initial density in all culture vessels.
-
Incubate the cultures under your standard conditions.
-
-
Monitor Cell Growth and Viability:
-
At regular intervals (e.g., every 24 hours), aseptically collect a sample from each culture vessel.
-
Determine the viable cell density and percent viability using a cell counter and trypan blue exclusion (see Experimental Protocol 2).
-
-
Monitor Product Titer (if applicable):
-
At the same time points, collect a sample of the cell culture supernatant.
-
Store the supernatant at -20°C or colder until you are ready to perform the product titer assay (e.g., ELISA, HPLC).
-
-
Data Analysis:
-
Plot the viable cell density and percent viability over time for each Gly-Tyr concentration.
-
Plot the product titer over time for each concentration.
-
Determine the Gly-Tyr concentration that results in the highest peak viable cell density and/or the highest product titer.
-
Experimental Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To differentiate and count viable and non-viable cells in a culture sample.
Principle: Trypan blue is a vital stain that is unable to penetrate the intact cell membrane of live cells. Dead or membrane-compromised cells will take up the dye and appear blue under a microscope.
Materials:
-
Cell culture sample
-
Trypan blue solution (typically 0.4%)
-
Hemocytometer or automated cell counter slides
-
Microscope
-
Pipettes and tips
Procedure:
-
Prepare Cell Suspension: Obtain a well-mixed sample of your cell suspension.
-
Dilute with Trypan Blue: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution). For example, mix 10 µL of cell suspension with 10 µL of trypan blue. Mix gently.
-
Incubate Briefly: Allow the mixture to sit for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Load Hemocytometer: Carefully load the hemocytometer with the cell suspension-trypan blue mixture.
-
Count Cells:
-
Under a microscope, count the number of viable (clear, bright) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
If using an automated cell counter, follow the manufacturer's instructions.
-
-
Calculate Viability and Cell Density:
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable Cell Density (cells/mL) = (Average number of viable cells per large square) x Dilution factor x 10⁴
-
Visualizations
Caption: Experimental workflow for determining the optimal Glycyl-L-tyrosine concentration.
Caption: Cellular uptake and metabolic fate of Glycyl-L-tyrosine.
Caption: Troubleshooting logic for sub-optimal cell growth with Glycyl-L-tyrosine.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 3. Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Common issues with Glycyl-L-tyrosine chemical synthesis and purification.
Welcome to the technical support center for the chemical synthesis and purification of Glycyl-L-tyrosine (Gly-Tyr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Glycyl-L-tyrosine?
A1: The two most prevalent methods for synthesizing Glycyl-L-tyrosine are the chloroacetylation of L-tyrosine followed by ammonolysis, and solution-phase peptide coupling using protected amino acids. The chloroacetyl route is often favored for its shorter reaction path and use of readily available, inexpensive raw materials, making it suitable for larger-scale production.[1][2] Peptide coupling offers more control and is a standard method in peptide chemistry, often employing protecting groups like Boc (tert-butoxycarbonyl) to ensure specific bond formation.[3]
Q2: Why is the solubility of L-tyrosine a challenge in the synthesis of Glycyl-L-tyrosine?
A2: L-tyrosine has very low solubility in water at neutral pH (approximately 0.45 g/L at 25°C), which can complicate its use in aqueous reaction media.[3] To overcome this, reactions are often carried out under alkaline conditions where tyrosine is more soluble. The synthesis of Glycyl-L-tyrosine itself is a strategy to improve the bioavailability of tyrosine, as the resulting dipeptide is significantly more water-soluble.
Q3: What are the typical yields and purity I can expect for Glycyl-L-tyrosine synthesis?
A3: Yields and purity can vary significantly depending on the synthetic route and purification method. The chloroacetyl chloride and ammonolysis route can produce crude yields of 75-88%, with purity after recrystallization reaching ≥99.5%.[1][4] The following table summarizes some reported yields for different methods.
| Synthesis Method | Crude Yield (%) | Refined Yield (%) | Crude Purity (HPLC Area %) | Refined Purity (HPLC Area %) | Reference |
| Chloroacetyl Chloride & Ammonolysis | 75-85 | 80-90 | ≥98.0 | ≥99.5 | [1] |
| Glycyl Chloride Hydrochloride | 82-90 | 76.8-78.8 | Not Reported | 98.2-98.5 | [4] |
| Enzymatic (Cbz-Gly-Tyr-NH2) | Not Applicable | 81.9 (equilibrium) | Not Reported | Not Reported | [5] |
Q4: How can I monitor the progress of my Glycyl-L-tyrosine synthesis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction.[6] It allows for the separation and quantification of starting materials (L-tyrosine), intermediates (e.g., N-chloroacetyl-L-tyrosine), the desired product (Glycyl-L-tyrosine), and any side products. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.[1]
Troubleshooting Guides
Synthesis Issues
Problem 1: Low yield of Glycyl-L-tyrosine in the chloroacetyl route.
-
Possible Cause 1: Incomplete chloroacetylation of L-tyrosine.
-
Troubleshooting:
-
Ensure the pH of the reaction mixture is maintained between 12 and 12.5 during the addition of chloroacetyl chloride to keep the L-tyrosine deprotonated and reactive.[6]
-
Maintain a low reaction temperature (below 5°C) to minimize side reactions of chloroacetyl chloride.[6]
-
Use a sufficient excess of chloroacetyl chloride as specified in the protocol.
-
-
-
Possible Cause 2: Inefficient ammonolysis.
-
Troubleshooting:
-
Use a sufficient excess of concentrated ammonia (B1221849) solution.
-
Ensure the reaction temperature and time for ammonolysis are optimized. A typical condition is stirring at 40°C for 5 hours.[7]
-
-
-
Possible Cause 3: Loss of product during workup and isolation.
-
Troubleshooting:
-
Carefully adjust the pH to the isoelectric point of Glycyl-L-tyrosine (around pH 5.5) to ensure maximum precipitation before filtration.[7]
-
Thoroughly cool the solution before filtering to minimize the solubility of the product in the mother liquor.
-
-
Problem 2: Presence of significant impurities in the final product.
-
Possible Cause 1: Racemization of L-tyrosine during synthesis.
-
Troubleshooting:
-
Racemization can occur under harsh basic or acidic conditions or at elevated temperatures.[8]
-
In peptide coupling methods, choose a less racemization-prone coupling reagent (e.g., HBTU, HATU) and a weaker base like N-methylmorpholine (NMM) instead of stronger bases.
-
Maintain controlled temperature throughout the synthesis.
-
-
-
Possible Cause 2: Formation of side products.
-
Troubleshooting:
-
In the chloroacetyl route, unreacted N-chloroacetyl-L-tyrosine can be an impurity. Ensure complete ammonolysis.
-
Dipeptide cleavage or formation of other peptide-related impurities can occur. Use appropriate protecting groups in peptide coupling synthesis to prevent side reactions.
-
HPLC and Mass Spectrometry (MS) are essential tools for identifying unknown impurities.[9]
-
-
Purification Issues
Problem 3: Difficulty in crystallizing Glycyl-L-tyrosine.
-
Possible Cause 1: Solution is not supersaturated.
-
Troubleshooting:
-
Concentrate the solution by evaporating some of the solvent.
-
Cool the solution to a lower temperature to decrease the solubility of the product.
-
-
-
Possible Cause 2: Presence of impurities inhibiting crystallization.
-
Possible Cause 3: "Oiling out" of the product instead of crystallization.
-
Troubleshooting:
-
This can happen if the solution is too concentrated or cooled too quickly. Try diluting the solution slightly or slowing down the cooling rate.
-
The choice of solvent is critical. Experiment with different solvent systems. For Glycyl-L-tyrosine, recrystallization from water or a water-ethanol mixture is common.[1][7]
-
-
Problem 4: Poor crystal quality or low purity after crystallization.
-
Possible Cause 1: Crystallization occurred too rapidly.
-
Troubleshooting:
-
Slow down the cooling rate to allow for the formation of larger, more ordered crystals.
-
Avoid rapid precipitation by adding an anti-solvent too quickly.
-
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Troubleshooting:
-
Ensure the crude material is as pure as possible before the final crystallization.
-
A second recrystallization step may be necessary to achieve the desired purity.
-
The solvent used for crystallization can influence impurity rejection.[10]
-
-
Experimental Protocols
Protocol 1: Synthesis of Glycyl-L-tyrosine via Chloroacetylation and Ammonolysis
This protocol is adapted from publicly available patent literature.[7][11]
Step 1: Preparation of N-chloroacetyl-L-tyrosine
-
Suspend L-Tyrosine in a mixture of a 4 N aqueous solution of sodium hydroxide (B78521) and toluene.
-
Cool the suspension to between -5°C and 0°C.
-
Simultaneously add a 1:1 mixture of chloroacetyl chloride and toluene, and a 4 N aqueous solution of sodium hydroxide dropwise to the suspension.
-
Maintain the pH of the reaction mixture between 12 and 12.5 and the temperature below 5°C throughout the addition.
-
After the addition is complete, separate the aqueous layer.
-
Acidify the aqueous layer to pH 2.5 with concentrated hydrochloric acid to precipitate the N-chloroacetyl-L-tyrosine.
-
Filter the precipitate, wash with cold water, and dry under reduced pressure.
Step 2: Ammonolysis of N-chloroacetyl-L-tyrosine
-
Dissolve ammonium (B1175870) hydrogencarbonate in a mixture of 28% aqueous ammonia and distilled water at 35°C.
-
Add the prepared N-chloroacetyl-L-tyrosine to the ammonia solution.
-
Stir the reaction mixture at 40°C for 5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia.
-
Adjust the pH to 5.5 with concentrated hydrochloric acid at 45°C.
-
Gradually cool the solution and then ice-cool to precipitate the crude Glycyl-L-tyrosine.
-
Filter the crystals, wash with a small amount of cold water, and dry.
Protocol 2: Purification of Glycyl-L-tyrosine by Recrystallization
-
Dissolve the crude Glycyl-L-tyrosine in purified water by heating to 30-50°C. A ratio of 1g of crude product to 5-15 mL of water can be used.[1]
-
Add activated carbon (approximately 2% of the crude product mass) to the solution and stir for 40-60 minutes at the same temperature.
-
Filter the hot solution to remove the activated carbon.
-
Slowly cool the filtrate to room temperature.
-
For further precipitation, an equal volume of ethanol (B145695) can be added.[1]
-
Place the solution at a low temperature (e.g., -5°C to 0°C) for 8-10 hours to complete crystallization.[1]
-
Collect the crystals by filtration, wash with a small amount of cold water or a water-ethanol mixture, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of Glycyl-L-tyrosine.
Caption: Troubleshooting decision tree for low yield in Glycyl-L-tyrosine synthesis.
References
- 1. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 2. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 4. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0950664A1 - Process for producing n-glycyltyrosine - Google Patents [patents.google.com]
Stability of Glycyl-L-tyrosine in solution under different pH and temperature.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Glycyl-L-tyrosine in solution under various pH and temperature conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Glycyl-L-tyrosine in an aqueous solution?
A1: The stability of Glycyl-L-tyrosine in solution is primarily influenced by pH, temperature, and the presence of enzymes. The pH of the solution affects the ionization state of the N-terminal amino group and the C-terminal carboxylic acid, which in turn influences its susceptibility to degradation.[1][2][3] Temperature accelerates the rate of chemical degradation reactions. In biological systems or media containing cellular components, enzymatic hydrolysis is a major degradation pathway.[1][2][4]
Q2: What are the expected degradation pathways for Glycyl-L-tyrosine in solution?
A2: The two main non-enzymatic degradation pathways for Glycyl-L-tyrosine in solution are:
-
Hydrolysis of the peptide bond: This results in the formation of its constituent amino acids, Glycine and L-tyrosine. This reaction is catalyzed by both acid and base.
-
Intramolecular cyclization to form a diketopiperazine (DKP): Specifically, cyclo(Gly-Tyr). This is a common degradation pathway for dipeptides, particularly those with a small N-terminal amino acid like Glycine.[5][6] The rate of DKP formation is highly dependent on pH and temperature.[6][7]
Q3: How does pH affect the stability of Glycyl-L-tyrosine?
A3: The pH of the solution has a significant impact on the degradation rate and mechanism of Glycyl-L-tyrosine.
-
Acidic Conditions (pH < 3): Under strongly acidic conditions, the primary degradation pathway is the direct hydrolysis of the peptide bond.
-
Neutral to Slightly Basic Conditions (pH 5-8): In this range, the formation of diketopiperazine (cyclo(Gly-Tyr)) is often the predominant degradation pathway. The rate of this reaction is influenced by the concentration of the unprotonated N-terminal amino group, which acts as the nucleophile for the intramolecular attack.[7]
-
Alkaline Conditions (pH > 8): At higher pH, both peptide bond hydrolysis and diketopiperazine formation can occur. The hydrolysis of the diketopiperazine back to the dipeptide or its constituent amino acids can also be significant at very high pH.[7]
Q4: Is Glycyl-L-tyrosine stable to heat, such as during sterilization?
A4: While some sources mention that Glycyl-L-tyrosine has stable properties during temperature sterilization, elevated temperatures will accelerate all degradation pathways.[8] The extent of degradation will depend on the temperature, duration of heating, and the pH of the solution. For applications requiring sterilization, it is crucial to perform a stability study under the proposed sterilization conditions to quantify any potential degradation.
Q5: Are there any known incompatibilities of Glycyl-L-tyrosine with common excipients or solution components?
A5: While specific incompatibility studies for Glycyl-L-tyrosine are not widely published, general considerations for peptides apply. Reducing sugars can potentially react with the N-terminal amine via the Maillard reaction, especially upon heating. Oxidizing agents can modify the tyrosine residue.[9] It is always recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of Glycyl-L-tyrosine potency over time in solution. | 1. Chemical degradation (hydrolysis or diketopiperazine formation). 2. Adsorption to container surfaces. 3. Enzymatic degradation if in a biological matrix. | 1. Adjust the pH of the solution to a range where Glycyl-L-tyrosine is more stable (typically slightly acidic, but this needs to be experimentally determined). Store solutions at lower temperatures (e.g., 2-8°C or frozen). 2. Use low-protein-binding containers. 3. For biological applications, prepare solutions fresh or consider the use of protease inhibitors if appropriate for the experimental design. |
| Appearance of unknown peaks in HPLC analysis of a Glycyl-L-tyrosine solution. | 1. Formation of degradation products such as Glycine, L-tyrosine, or cyclo(Gly-Tyr). 2. Oxidation of the tyrosine residue. 3. Interaction with buffer components or other excipients. | 1. Use a validated stability-indicating HPLC method to identify and quantify the degradation products. Mass spectrometry can be used to confirm the identity of the unknown peaks. 2. Protect the solution from light and consider purging with nitrogen to minimize oxidation. 3. Analyze placebo solutions (solutions without Glycyl-L-tyrosine) to rule out interference from other components. |
| Precipitation in a concentrated Glycyl-L-tyrosine solution. | 1. The solubility of Glycyl-L-tyrosine, while higher than L-tyrosine, is still limited.[10] 2. Change in pH or temperature affecting solubility. 3. Formation of an insoluble degradation product. | 1. Consult solubility data and ensure the concentration is within the solubility limits at the intended pH and temperature. 2. Control the pH and temperature of the solution. 3. Characterize the precipitate to determine its identity. |
Quantitative Data Summary
The following tables summarize the expected stability of Glycyl-L-tyrosine based on general principles of peptide degradation. Note: This data is illustrative and should be confirmed by experimental studies for your specific application.
Table 1: Expected pH-Rate Profile for Glycyl-L-tyrosine Degradation at a Constant Temperature
| pH Range | Predominant Degradation Pathway | Expected Degradation Rate |
| 1 - 3 | Peptide Bond Hydrolysis | Moderate to High |
| 3 - 5 | Peptide Bond Hydrolysis & DKP Formation | Low to Moderate |
| 5 - 8 | Diketopiperazine (DKP) Formation | Moderate |
| 8 - 10 | DKP Formation & Peptide Bond Hydrolysis | Moderate to High |
| > 10 | Peptide Bond Hydrolysis | High |
Table 2: Expected Effect of Temperature on Glycyl-L-tyrosine Degradation Rate
| Temperature | Expected Relative Degradation Rate |
| -20°C (Frozen) | Very Low |
| 2-8°C (Refrigerated) | Low |
| 25°C (Room Temperature) | Moderate |
| 40°C (Accelerated) | High |
| > 60°C | Very High |
Experimental Protocols
Protocol: Forced Degradation Study of Glycyl-L-tyrosine in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Glycyl-L-tyrosine in purified water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method (see below).
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm (for the tyrosine chromophore).
-
Column Temperature: 30°C.
5. Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks and a decrease in the area of the Glycyl-L-tyrosine peak.
-
Calculate the percentage degradation.
-
Peak purity analysis of the Glycyl-L-tyrosine peak should be performed to ensure it is free from co-eluting impurities.
Visualizations
Caption: Potential Non-Enzymatic Degradation Pathways of Glycyl-L-tyrosine.
Caption: Experimental Workflow for a Forced Degradation Study.
References
- 1. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. chayon.co.kr [chayon.co.kr]
Preventing degradation of Glycyl tyrosine during long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of Glycyl-L-tyrosine during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Glycyl-L-tyrosine degradation during long-term storage?
A1: The two primary degradation pathways for Glycyl-L-tyrosine are hydrolysis of the peptide bond and oxidation of the tyrosine residue. Hydrolysis is the cleavage of the peptide bond by water, resulting in the formation of glycine (B1666218) and L-tyrosine. This process can be catalyzed by acidic or basic conditions. Oxidation primarily affects the phenolic side chain of the tyrosine residue and can be initiated by exposure to oxygen, light, and trace metal ions.
Q2: What is the ideal physical state for storing Glycyl-L-tyrosine for maximum stability?
A2: For long-term storage, Glycyl-L-tyrosine should be stored as a lyophilized (freeze-dried) powder.[1] This minimizes the presence of water, which is a key reactant in the hydrolytic degradation pathway. Storing the dipeptide in solution is generally not recommended for extended periods due to its reduced stability.
Q3: What are the optimal temperature and atmospheric conditions for long-term storage of Glycyl-L-tyrosine powder?
A3: To ensure long-term stability, lyophilized Glycyl-L-tyrosine should be stored at low temperatures, preferably at -20°C or -80°C.[1] The storage container should be tightly sealed to prevent moisture absorption. For enhanced protection against oxidation, the headspace of the container can be flushed with an inert gas, such as argon or nitrogen.
Q4: How does light exposure affect the stability of Glycyl-L-tyrosine?
A4: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue. It is crucial to store Glycyl-L-tyrosine in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.
Q5: If I need to store Glycyl-L-tyrosine in solution for a short period, what is the recommended pH?
A5: If short-term storage in an aqueous solution is unavoidable, the pH of the solution can significantly impact stability. Both low and high pH can catalyze the hydrolysis of the peptide bond.[2][3][4][5] For optimal stability in solution, it is recommended to maintain a pH close to neutral. However, it is important to note that even at neutral pH, degradation in solution will occur more rapidly than in the lyophilized state.
Q6: Why is Glycyl-L-tyrosine often used in cell culture media instead of L-tyrosine?
A6: Glycyl-L-tyrosine is frequently used as a substitute for L-tyrosine in cell culture media due to its significantly higher aqueous solubility and stability.[6][7] L-tyrosine has very low solubility at neutral pH, making it difficult to prepare concentrated stock solutions without resorting to extreme pH values, which can be detrimental to cell cultures. Glycyl-L-tyrosine provides a soluble and stable source of tyrosine for cells.
Troubleshooting Guide
Q1: I observed a yellowing of my Glycyl-L-tyrosine solution over time. What is the likely cause?
A1: The yellowing of a Glycyl-L-tyrosine solution is often an indication of oxidation of the tyrosine residue. This can be caused by exposure to oxygen, light, or the presence of metal ion contaminants. To troubleshoot this issue, ensure that your solutions are prepared with high-purity water and reagents, stored in light-protected containers, and consider de-gassing the solvent or purging the container with an inert gas to minimize oxygen exposure.
Q2: My HPLC analysis of a stored Glycyl-L-tyrosine sample shows a decrease in the main peak and the appearance of new peaks. What are these new peaks?
A2: The decrease in the main Glycyl-L-tyrosine peak indicates degradation. The new peaks are likely the degradation products. The most common degradation products are glycine and L-tyrosine, resulting from hydrolysis of the peptide bond. You may also see peaks corresponding to various oxidation products of the tyrosine residue. To confirm the identity of these peaks, you can run standards of glycine and L-tyrosine. Mass spectrometry (MS) can be used to identify the oxidation products.
Q3: I am having trouble dissolving Glycyl-L-tyrosine in my neutral pH buffer. What can I do?
A3: While Glycyl-L-tyrosine is significantly more soluble than L-tyrosine, it still has a solubility limit. If you are encountering issues, you can try gentle warming or sonication to aid dissolution.[8] Ensure that you are using a high-purity solvent, as impurities can sometimes affect solubility. If you need to prepare a highly concentrated solution, a slight adjustment of the pH might be necessary, but be mindful of the potential for increased degradation.
Data Presentation
Table 1: Illustrative Stability of Glycyl-L-Tyrosine Under Various Storage Conditions.
Disclaimer: The following data is illustrative and based on general principles of peptide stability. Actual degradation rates may vary depending on the specific experimental conditions, purity of the material, and the presence of contaminants.
| Storage Condition | Physical State | Temperature | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| Recommended | Lyophilized Powder | -80°C | 24 months | < 1% | Minimal |
| Recommended | Lyophilized Powder | -20°C | 24 months | < 2% | Minimal |
| Sub-optimal | Lyophilized Powder | 4°C | 12 months | 2-5% | Slow Hydrolysis & Oxidation |
| Not Recommended | Lyophilized Powder | Room Temperature (25°C) | 6 months | 5-15% | Hydrolysis & Oxidation |
| Recommended (Short-term) | Aqueous Solution (pH 7) | -80°C | 1 month | < 5% | Hydrolysis |
| Sub-optimal | Aqueous Solution (pH 7) | 4°C | 1 week | 5-10% | Hydrolysis & Oxidation |
| Not Recommended | Aqueous Solution (pH 7) | Room Temperature (25°C) | 24 hours | > 10% | Rapid Hydrolysis & Oxidation |
| Not Recommended | Aqueous Solution (pH 3) | Room Temperature (25°C) | 24 hours | > 15% | Acid-catalyzed Hydrolysis |
| Not Recommended | Aqueous Solution (pH 9) | Room Temperature (25°C) | 24 hours | > 15% | Base-catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Glycyl-L-Tyrosine
This protocol describes a stability-indicating RP-HPLC method for the quantitative analysis of Glycyl-L-tyrosine and its primary degradation products, glycine and L-tyrosine.
1. Materials and Reagents:
-
Glycyl-L-tyrosine reference standard
-
Glycine reference standard
-
L-tyrosine reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-22 min: 30% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Glycyl-L-tyrosine (e.g., 1 mg/mL) in Mobile Phase A.
-
Prepare stock solutions of glycine and L-tyrosine (e.g., 1 mg/mL) in Mobile Phase A.
-
Prepare a mixed standard solution containing Glycyl-L-tyrosine, glycine, and L-tyrosine at known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
5. Sample Preparation:
-
For lyophilized samples, accurately weigh a known amount of Glycyl-L-tyrosine and dissolve it in a known volume of Mobile Phase A to achieve a target concentration (e.g., 0.5 mg/mL).
-
For solutions, dilute an aliquot of the sample with Mobile Phase A to bring the concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[9]
6. Analysis:
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the samples.
-
Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.
7. Data Interpretation:
-
The percentage of degradation can be calculated by comparing the peak area of Glycyl-L-tyrosine in the stored sample to that of a freshly prepared sample or the initial time point.
-
The amounts of glycine and L-tyrosine formed can be quantified using their respective calibration curves.
Mandatory Visualizations
Caption: Primary degradation pathways of Glycyl-L-tyrosine.
Caption: Experimental workflow for a long-term stability study.
References
- 1. jpt.com [jpt.com]
- 2. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cores.emory.edu [cores.emory.edu]
How to resolve issues with low yield in Glycyl tyrosine synthesis.
Welcome to the technical support center for Glycyl-tyrosine (Gly-Tyr) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis process, with a primary focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in Glycyl-tyrosine synthesis?
Low yield in Gly-Tyr synthesis can stem from several factors throughout the process. The most common culprits include incomplete coupling of glycine (B1666218) and tyrosine, undesired side reactions, and suboptimal purification. Specifically, issues such as peptide aggregation, premature cleavage from the resin in solid-phase synthesis, and racemization can significantly reduce the final yield of the desired dipeptide.[1][2][3]
Q2: How can I monitor the progress of the coupling reaction to ensure it goes to completion?
For solid-phase peptide synthesis (SPPS), the Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin beads.[1] A positive test (blue beads) after the deprotection step indicates successful removal of the Fmoc group, while a negative test (yellow/brown beads) after the coupling step confirms that the reaction is complete.[1][2]
Q3: What side reactions should I be aware of during Glycyl-tyrosine synthesis?
Several side reactions can lower the purity and yield of your final product. These include:
-
Racemization: The chiral integrity of the amino acids can be compromised, particularly at the alanine (B10760859) residue if present, leading to the formation of diastereomers that are difficult to separate.[4]
-
Diketopiperazine formation: This is a common issue at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[2]
-
O-acylation: The hydroxyl group on the tyrosine side chain can be acylated if not properly protected.[5]
-
Formation of tert-butyl adducts: When using a tert-butyl protecting group for tyrosine in Fmoc-SPPS, tert-butyl cations can be re-added to the tyrosine ring if scavengers are not used during cleavage.[6]
Q4: Which protecting groups are recommended for the tyrosine side chain?
The choice of protecting group for the phenolic hydroxyl group of tyrosine is critical to prevent side reactions.[6] The selection depends on the overall synthetic strategy (Fmoc or Boc).
-
For Fmoc-SPPS: The tert-butyl (tBu) ether is commonly used as it is stable to the basic conditions of Fmoc deprotection and is cleaved by strong acids like TFA.[6][7]
-
For Boc-SPPS: Benzyl (Bzl) based protecting groups, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyloxycarbonyl (2-BrZ), are more suitable as they are stable to the milder acidic conditions used for Boc deprotection and are removed during the final cleavage step with strong acids like HF.[7]
Q5: What are the most effective methods for purifying crude Glycyl-tyrosine?
The standard method for purifying peptides like Glycyl-tyrosine is reversed-phase high-performance liquid chromatography (RP-HPLC).[8] This technique separates the target peptide from impurities based on hydrophobicity.[8] For solution-phase synthesis, purification can be more complex and may involve column chromatography on a resin column followed by recrystallization.[9]
Troubleshooting Guides
Issue 1: Low Yield After Coupling Reaction
If you are experiencing low yield after the coupling step, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for diagnosing and resolving low coupling yield.
Corrective Actions:
-
Perform Double Coupling: Repeating the coupling step with fresh amino acid and reagents can help drive the reaction to completion, especially for sterically hindered residues.[2]
-
Switch to a More Powerful Coupling Reagent: If incomplete coupling persists, consider using a more reactive coupling reagent such as HATU or COMU.[2][10]
-
Change the Solvent: In cases of peptide aggregation, switching from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can improve yields.[3]
Issue 2: Presence of Impurities After Purification
If you observe significant impurities in your final product, it is likely due to side reactions or incomplete deprotection.
Caption: Decision tree for identifying the source of impurities in Gly-Tyr synthesis.
Corrective Actions:
-
For Deletion Sequences: Improve coupling efficiency by using a more potent coupling reagent or by performing a double coupling.[2]
-
For Unexpected Mass Peaks: If O-acylation of tyrosine is suspected, ensure the hydroxyl group is adequately protected. If adduct formation is the issue, use appropriate scavengers during the cleavage step.[6]
-
For Diastereomers: To minimize racemization, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA and consider using racemization-suppressing additives.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Glycyl-tyrosine Synthesis via the Acyl Chloride Method
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Base | Potassium Carbonate | Triethylamine | N-methylmorpholine |
| Solvent Additive | None | Ethanol | DMF or THF |
| Reaction Temperature | 0-5 °C | 0-15 °C | 10-25 °C |
| Reaction Time | 3-5 hours | 3-5 hours | 3-5 hours |
| Crude Yield | 88% | 90% | 82% |
| Purified Yield | 80% | 78.8% | 76.8% |
| Purity (HPLC) | 99.0% | 98.5% | 98.2% |
Data sourced from patent CN103172695A.[11][12]
Experimental Protocols
Protocol 1: Glycyl-tyrosine Synthesis via the Acyl Chloride Method
This protocol is based on the method described in patent CN103172695A.[11][12]
Step A: Preparation of Glycyl Chloride Hydrochloride
-
Combine glycine (1.0 Kg) and thionyl chloride (3.0 Kg) in a 10L reactor.
-
Heat the mixture to a gentle reflux and react for 6-8 hours.
-
Remove excess thionyl chloride under reduced pressure.
-
Add isopropyl ether to precipitate the product.
-
Centrifuge to obtain glycyl chloride hydrochloride (yield: ~90%).
Step B: Preparation of Glycyl-tyrosine
-
Dissolve tyrosine (1.0 Kg) in water (8.0 Kg).
-
Slowly add potassium carbonate (3.8 Kg) and cool the mixture to -5 °C.
-
Add glycyl chloride hydrochloride (1.1 Kg) in batches, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to proceed at 0-5 °C for 3-5 hours.
-
Monitor the reaction until no tyrosine is detected.
-
Adjust the pH to 4.3-5.0 with dilute hydrochloric acid (3N) to precipitate the crude product.
-
Filter to obtain the crude Glycyl-tyrosine.
Step C: Purification of Glycyl-tyrosine
-
Suspend the crude product in distilled water.
-
Adjust the pH to 11 with concentrated ammonia (B1221849) to dissolve the solid.
-
Heat to 75 °C and decolorize with activated carbon, then filter.
-
Adjust the pH of the filtrate to 4.3-5.0 with dilute hydrochloric acid (3N).
-
Filter the precipitate, wash with distilled water, and dry to obtain the purified product.
Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This is a generalized workflow for the synthesis of a dipeptide like Glycyl-tyrosine using Fmoc/tBu strategy.
Caption: A generalized workflow for the solid-phase synthesis of Glycyl-tyrosine.
Detailed Steps:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like DMF for 30-60 minutes.[13]
-
Loading of the First Amino Acid: Attach the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent.[13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound tyrosine using a 20% piperidine solution in DMF.[2][13]
-
Coupling of the Second Amino Acid: Couple the next amino acid (Fmoc-Gly-OH) to the deprotected N-terminus of the resin-bound tyrosine.[13]
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (tBu from tyrosine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4][13]
-
Purification: Purify the crude peptide using RP-HPLC to obtain the final Glycyl-tyrosine product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 10. bachem.com [bachem.com]
- 11. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 12. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Glycyl tyrosine experiments.
Welcome to the Technical Support Center for Glycyl-L-Tyrosine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of Glycyl-L-Tyrosine, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Solubility and Stability Issues
Q1: I'm observing precipitation in my cell culture medium after adding Glycyl-L-Tyrosine. What could be the cause?
A1: While Glycyl-L-Tyrosine is significantly more soluble than L-Tyrosine, precipitation can still occur under certain conditions. Here are the primary factors to consider:
-
pH of the Medium: The solubility of Glycyl-L-Tyrosine, like many peptides, can be pH-dependent. Although it is more soluble at neutral pH than L-Tyrosine, extreme pH shifts in your culture medium could affect its solubility. Ensure your medium is properly buffered and the pH is stable after supplementation.[1]
-
Concentration: Exceeding the solubility limit of Glycyl-L-Tyrosine in your specific medium formulation can lead to precipitation. While its solubility in water is high, interactions with other components in a complex medium can affect this.
-
Temperature: Temperature fluctuations, especially cooling, can decrease the solubility of solutes. If you prepare concentrated stock solutions, ensure they are fully dissolved and warmed to the working temperature before adding them to your culture medium. Storing media at lower temperatures (4-8°C) can sometimes lead to precipitation, especially in highly concentrated feeds.[2]
-
Interaction with Other Components: High concentrations of other salts or components in your medium could lead to "salting out" effects, reducing the solubility of the dipeptide.
Troubleshooting Steps:
-
Verify the pH of your cell culture medium after adding Glycyl-L-Tyrosine.
-
Prepare a fresh, lower-concentration stock solution of Glycyl-L-Tyrosine in a compatible, pH-neutral buffer or water.
-
When preparing concentrated feed media, consider optimizing the preparation pH and temperature. For instance, preparing the medium at 40–50 °C can help prevent precipitation during storage at 4–8 °C.[2]
-
If using a complex, custom medium, consider performing a solubility test with Glycyl-L-Tyrosine in a small volume before preparing a large batch.
Q2: My Glycyl-L-Tyrosine solution appears to be degrading over time. How can I ensure its stability?
A2: Glycyl-L-Tyrosine is generally stable in aqueous solutions, especially when compared to free amino acids like L-Glutamine.[3][4] However, long-term stability can be influenced by:
-
Storage Conditions: For long-term storage, it is recommended to store Glycyl-L-Tyrosine as a dry powder in a cool, dark place. Solutions should be sterile-filtered and stored at 4°C for short-term use or frozen at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
-
pH of the Solution: Extreme pH values can lead to hydrolysis of the peptide bond over time. For optimal stability in solution, maintain a near-neutral pH.
-
Microbial Contamination: Microbial growth can rapidly degrade peptides. Always use sterile techniques when preparing and handling Glycyl-L-Tyrosine solutions.
Inconsistent Biological Activity
Q3: I am seeing variable results in my cell culture experiments when using different batches of Glycyl-L-Tyrosine. What could be the reason?
A3: Inconsistent results between batches of Glycyl-L-Tyrosine can often be traced back to purity and handling.
-
Purity of the Compound: The purity of Glycyl-L-Tyrosine is crucial for consistent performance. Impurities from the synthesis process can have unintended biological effects or interfere with your assays. Always source high-purity Glycyl-L-Tyrosine (≥98%) from a reputable supplier.
-
Presence of Endotoxins: For cell culture applications, it is critical to use low-endotoxin Glycyl-L-Tyrosine. Endotoxins can significantly impact cell growth and function, leading to inconsistent results.
-
Improper Storage: As mentioned in A2, improper storage of either the powder or solutions can lead to degradation, resulting in a lower effective concentration of the dipeptide and variability in your experiments.
Troubleshooting Workflow for Inconsistent Biological Activity:
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Glycyl-L-Tyrosine in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Glycyl-L-tyrosine in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is Glycyl-L-tyrosine (Gly-Tyr) used in our experiments?
A1: Glycyl-L-tyrosine is commonly used as a highly soluble source of L-tyrosine in cell culture media and other biological solutions.[1][2][3][4] L-tyrosine itself has poor solubility at neutral pH, and using the dipeptide form ensures a sufficient supply for cell growth and protein production without precipitation.[1][2]
Q2: How can Glycyl-L-tyrosine interfere with my biochemical assay?
A2: Interference from Glycyl-L-tyrosine can occur through several mechanisms:
-
UV Absorbance: The tyrosine residue in Gly-Tyr has a strong absorbance in the ultraviolet (UV) spectrum, which can overlap with the absorbance of proteins or other molecules of interest.
-
Reaction with Assay Reagents: The tyrosine side chain can react with reagents used in common protein quantification assays, such as the Lowry and BCA assays.
-
Enzymatic Inhibition/Substrate Behavior: Gly-Tyr can act as a substrate or an inhibitor for certain enzymes, which can affect the results of enzyme activity assays.
Q3: Which common assays are most likely to be affected by Glycyl-L-tyrosine?
A3: The following assays are particularly susceptible to interference from Glycyl-L-tyrosine:
-
UV Spectrophotometry (A280): Direct measurement of protein concentration at 280 nm will be inaccurate due to the absorbance of Gly-Tyr.
-
Lowry and BCA Protein Assays: The tyrosine in Gly-Tyr can reduce the copper ions in these assays, leading to an overestimation of protein concentration.
-
Enzyme Assays: If the enzyme under investigation can bind to or be inhibited by Gly-Tyr, the assay results will be affected. For example, the interaction of Glycyl-L-tyrosine with carboxypeptidase A is pH-dependent, where it can act as a substrate or an inhibitor.
Q4: Are there alternatives to Glycyl-L-tyrosine for delivering tyrosine with potentially less interference?
A4: Yes, other dipeptides are used to enhance tyrosine solubility in cell culture media, such as L-alanyl-L-tyrosine and L-prolyl-L-tyrosine.[1][2] While these also contain tyrosine and thus have the potential for similar types of interference, their different structures might alter the degree of interference in specific assays. It is recommended to empirically test these alternatives in your specific assay system.
Troubleshooting Guides
Issue 1: Higher than expected protein concentration in Lowry or BCA assays.
-
Cause: The tyrosine residue in Glycyl-L-tyrosine is likely reacting with the copper-based reagents in your assay, leading to a false positive signal.
-
Solution:
-
Use an appropriate blank: Prepare a blank solution that contains the same concentration of Glycyl-L-tyrosine as your samples to subtract the background signal.
-
Switch to a different assay: The Bradford protein assay is generally less susceptible to interference from tyrosine.
-
Remove Glycyl-L-tyrosine before the assay: Use one of the sample cleanup methods described in the "Experimental Protocols" section below.
-
Issue 2: Inaccurate protein quantification using UV absorbance at 280 nm.
-
Cause: Glycyl-L-tyrosine absorbs light at 280 nm, leading to an overestimation of the protein concentration.
-
Solution:
-
Measure absorbance at multiple wavelengths: More complex calculations that account for the absorbance of contaminants can provide a more accurate estimation.
-
Use a protein assay that is not based on UV absorbance: The Bradford, BCA, or Lowry assays (with appropriate controls) are suitable alternatives.
-
Perform sample cleanup: Remove the Glycyl-L-tyrosine from your sample prior to measurement using the protocols provided below.
-
Issue 3: Unexpected results in an enzyme activity assay.
-
Cause: Glycyl-L-tyrosine may be acting as a substrate or an inhibitor of your enzyme. This is particularly relevant for proteases and peptidases. The inhibitory effect can be pH-dependent.
-
Solution:
-
Run control experiments: Test the effect of Glycyl-L-tyrosine on your enzyme activity in the absence of your substrate of interest.
-
Optimize assay pH: If the interference is pH-dependent, adjusting the pH of your assay buffer may mitigate the issue.
-
Remove Glycyl-L-tyrosine: Use a sample cleanup method to eliminate the dipeptide from your sample before performing the enzyme assay.
-
Quantitative Data
Table 1: UV Absorbance Properties of Glycyl-L-tyrosylglycine (a close analog of Glycyl-L-tyrosine)
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 275.5 | 1500 |
| 280 | ~1400 (estimated) |
| 288 | ~1000 (estimated) |
Data is for Glycyl-L-tyrosylglycine in 6.0 M guanidine (B92328) hydrochloride, which serves as a reasonable approximation for Glycyl-L-tyrosine.
Experimental Protocols
Protocol 1: Removal of Glycyl-L-tyrosine using Trichloroacetic Acid (TCA) Precipitation
This method precipitates proteins from the solution, leaving small molecules like Glycyl-L-tyrosine in the supernatant.
Materials:
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Ice-cold acetone (B3395972)
-
Microcentrifuge
-
Appropriate buffer for resuspending the protein pellet
Procedure:
-
To your protein sample, add 100% TCA to a final concentration of 10-20%.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the Glycyl-L-tyrosine.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes at 4°C.
-
Repeat the acetone wash.
-
Air-dry the pellet to remove any residual acetone.
-
Resuspend the protein pellet in a suitable buffer for your downstream assay.
Protocol 2: Removal of Glycyl-L-tyrosine using Buffer Exchange with Spin Columns
This method uses size-exclusion chromatography to separate larger proteins from smaller molecules like Glycyl-L-tyrosine.
Materials:
-
Commercially available desalting spin columns with an appropriate molecular weight cutoff (e.g., >5 kDa).
-
Equilibration buffer (the buffer you want your protein to be in for the assay).
-
Microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Add your protein sample containing Glycyl-L-tyrosine to the top of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The larger proteins will pass through the column, while the smaller Glycyl-L-tyrosine molecules will be retained in the resin.
-
The collected flow-through contains your protein in the new buffer, free of Glycyl-L-tyrosine.
Visualizations
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycyl-L-tyrosine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Glycyl-L-tyrosine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of Glycyl-L-tyrosine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Coupling Reaction: Steric hindrance or inefficient activation of the carboxylic acid group can lead to incomplete peptide bond formation.[1] | - Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[1] - Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling. - Increase Reaction Time/Temperature: Extend the coupling reaction time or consider microwave-assisted synthesis to overcome difficult couplings.[2] |
| Peptide Aggregation: The growing peptide chain can aggregate, especially with hydrophobic residues, blocking reactive sites.[2][3] | - Change Solvent: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) to improve solvation.[4] - Incorporate Solubilizing Agents: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.[3] | |
| Premature Cleavage from Resin (Solid-Phase): Harsh deprotection conditions can lead to the loss of the peptide from the solid support. | - Use Milder Deprotection Conditions: If using Boc-chemistry, ensure TFA concentration and deprotection times are optimized. | |
| Presence of Impurities (Multiple Peaks in HPLC) | Deletion Sequences: Incomplete coupling at a step results in peptides missing one or more amino acids. | - Improve Coupling Efficiency: Refer to the solutions for "Low Yield" due to incomplete coupling. Ensure a negative Kaiser test after each coupling step.[5] |
| Truncated Sequences: Incomplete deprotection leaves the N-terminal protecting group on, preventing further chain elongation.[6] | - Extend Deprotection Time: Increase the duration of the deprotection step.[6] - Use Fresh Deprotection Reagent: Ensure the deprotection solution (e.g., piperidine (B6355638) in DMF) is freshly prepared. | |
| Racemization: The stereochemistry of the amino acids can be altered during activation, especially with certain coupling reagents. | - Use Racemization-Suppressing Additives: Additives like HOBt or HOAt can minimize racemization.[1][7] - Choose Appropriate Coupling Reagent: Reagents like HATU are known to cause less racemization.[8] | |
| Side Reactions (e.g., Diketopiperazine formation): This is common at the dipeptide stage, leading to a cyclic byproduct.[5] | - Use Sterically Hindered Resin: For solid-phase synthesis, a 2-chlorotrityl chloride resin can reduce this side reaction.[5] | |
| Poor Solubility of Product | Aggregation of the Final Dipeptide: Glycyl-L-tyrosine can be prone to aggregation, affecting its solubility. | - Optimize Purification/Isolation pH: Adjust the pH during workup and purification to the isoelectric point to facilitate precipitation and isolation, then dissolve in an appropriate buffer. |
| Residual Protecting Groups: Incomplete removal of side-chain or terminal protecting groups can alter solubility. | - Optimize Deprotection/Cleavage Step: Ensure the cleavage cocktail and reaction time are sufficient for complete removal of all protecting groups. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is best for Glycyl-L-tyrosine?
A1: The choice of method depends on the scale and available resources.
-
Acyl Chloride Method: This method is often used for larger-scale industrial production due to its relatively short reaction pathway and the use of inexpensive starting materials like chloroacetyl chloride and L-tyrosine.[9] However, it may require more rigorous purification to remove byproducts.[10]
-
Carbodiimidazole/Coupling Reagent Method: This approach, often used in solid-phase peptide synthesis (SPPS), offers high yields and purity but may be more expensive due to the cost of protecting groups and coupling reagents.[10] It is well-suited for research and development.
-
Enzymatic Synthesis: This method offers high specificity and mild reaction conditions but may be challenging to scale up and can be subject to hydrolysis of the product.[11][12]
Q2: What are the critical protecting groups to use for Glycyl-L-tyrosine synthesis?
A2: Protecting groups are essential to prevent unwanted side reactions.
-
N-terminal of Glycine (B1666218): A temporary protecting group like Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) is required on the amino group of glycine to control the direction of the peptide bond formation.
-
C-terminal of L-tyrosine: The carboxylic acid of L-tyrosine is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting.
-
L-tyrosine Side Chain: The phenolic hydroxyl group of tyrosine may also require protection (e.g., with a tert-butyl group) depending on the subsequent reaction conditions, although in some methods it can be left unprotected.
Q3: How do I choose the right coupling reagent?
A3: The choice of coupling reagent is critical for achieving high yields and minimizing racemization.
-
Carbodiimides (e.g., DCC, DIC): These are cost-effective but can lead to racemization and the formation of a urea (B33335) byproduct that can be difficult to remove (especially with DCC). They are often used with additives like HOBt or HOAt to suppress side reactions.
-
Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These reagents are generally more efficient, faster, and lead to less racemization than carbodiimides.[1][8] HATU and COMU are often considered among the most effective for difficult couplings.[1]
Q4: What is the optimal pH for the synthesis and purification of Glycyl-L-tyrosine?
A4: The optimal pH varies depending on the step.
-
Coupling Reaction: The coupling reaction is typically carried out under basic conditions, often using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Purification: During purification by precipitation, adjusting the pH to the isoelectric point of Glycyl-L-tyrosine (around 4.3-5.5) can maximize its precipitation from the solution.[11][13] For enzymatic hydrolysis, the reactivity is pH-dependent, with the dipeptide acting as a substrate at low pH and an inhibitor at high pH.[14][15][16]
Q5: How can I effectively purify the final Glycyl-L-tyrosine product?
A5: Purification is crucial for obtaining a high-purity product.
-
Recrystallization: This is a common method for purifying the crude product, often from water or a water-ethanol mixture.[9][13]
-
Column Chromatography: For high-purity requirements, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.[17][18] A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).[17][18]
Data Presentation
Table 1: Comparison of Glycyl-L-tyrosine Synthesis Methods and Yields
| Method | Key Reagents | Reaction Conditions | Crude Yield (%) | Final Yield (%) | Purity (HPLC) | Reference |
| Acyl Chloride | Glycyl chloride hydrochloride, L-tyrosine, Triethylamine (B128534) | 0-15°C, 3-5 hours | 90% | 78.8% | 98.5% | [11][19] |
| Acyl Chloride | Glycyl chloride hydrochloride, L-tyrosine, Potassium carbonate | 0-5°C, 3-5 hours | 88% | - | - | [11][19] |
| Acyl Chloride | N-chloroacetyl-L-tyrosine, Concentrated ammonia (B1221849) water | 30-50°C, 7-10 hours | 75-85% | 80-90% | ≥99.5% | [9] |
| Enzymatic | Cbz-Gly, Tyr-NH2, PST-01 Protease | 30°C, pH > 5.0, 60% (v/v) DMSO | - | 81.9% (equilibrium) | - | [12] |
Table 2: Performance of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | ~99% | [1] |
| HBTU | HOBt | DIPEA | DMF | ~95-98% | [1] |
| TBTU | HOBt | DIPEA | DMF | ~95-98% | [1] |
| PyBOP | HOBt | DIPEA | DMF | ~95% | [1] |
| COMU | - | DIPEA | DMF | >99% | [1] |
| DIC | Oxyma Pure | - | 2-MeTHF | 97% | [20] |
| BOP | - | - | - | Highest yields and lowest racemization in a comparative study | [21] |
Experimental Protocols
Protocol 1: Acyl Chloride Method for Glycyl-L-tyrosine Synthesis
This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.[11][19]
Step 1: Preparation of Glycyl Chloride Hydrochloride
-
In a reaction vessel, combine glycine (1.0 kg) and thionyl chloride (3.0 kg).
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add isopropyl ether to the residue to induce precipitation.
-
Collect the precipitated glycyl chloride hydrochloride by centrifugation or filtration.
Step 2: Synthesis of Glycyl-L-tyrosine
-
Dissolve L-tyrosine (1.0 kg) in water (8.0 L) in a suitable reaction vessel.
-
Add ethanol (B145695) (2.0 L) and then slowly add triethylamine (2.8 kg) while cooling the mixture to -10°C.
-
Add the glycyl chloride hydrochloride (1.1 kg) in portions, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to proceed at 0-15°C for 3-5 hours. Monitor the reaction for the disappearance of L-tyrosine.
-
Once the reaction is complete, adjust the pH to 4.3-5.0 with 3N hydrochloric acid to precipitate the crude Glycyl-L-tyrosine.
-
Filter the crude product and wash with cold water.
Step 3: Purification by Recrystallization
-
Dissolve the crude Glycyl-L-tyrosine in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Experimental Workflow for Acyl Chloride Synthesis
Caption: Workflow for the synthesis of Glycyl-L-tyrosine via the acyl chloride method.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Glycyl-L-tyrosine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 10. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 11. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. benchchem.com [benchchem.com]
- 19. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 20. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
Challenges in metabolic labeling experiments with tyrosine analogs.
Welcome to the technical support center for metabolic labeling experiments using tyrosine analogs. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments with tyrosine analogs.
Problem 1: Low or No Incorporation of the Tyrosine Analog
Q: My mass spectrometry (or Western blot/fluorescence imaging) results show very low or no signal for my tyrosine analog-labeled proteins. What could be the cause?
A: Low incorporation efficiency is a common challenge. Several factors can contribute to this issue. Here are the primary causes and potential solutions:
| Possible Cause | Recommended Solution |
| Competition from Unlabeled L-Tyrosine | Ensure the use of a tyrosine-free basal medium for your experiment. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids from the serum.[1] |
| Insufficient Labeling Duration | For complete labeling, especially in stable isotope labeling experiments, cells should be cultured for at least five to six doublings in the medium containing the tyrosine analog.[1] For pulse-chase experiments with clickable analogs, optimize the labeling time; short incubations may not be sufficient for detectable incorporation. |
| Low Cellular Uptake of the Analog | Optimize the concentration of the tyrosine analog in the medium. A titration experiment (e.g., ranging from 0.1 to 1 mM) can help determine the optimal concentration for your specific cell line.[1] |
| Inherent Inefficiency of D-Amino Acid Incorporation | The ribosomal machinery is optimized for L-amino acids. If you are using a D-tyrosine analog, be aware that incorporation will generally be much less efficient.[1] |
| Degradation of D-Tyrosine Analogs | Some cell lines express D-amino Acid Oxidase (DAO), an enzyme that degrades D-amino acids.[1] If you suspect this is an issue, consider using a DAO inhibitor or assaying for DAO activity in your cell lysate.[1] |
| Precipitation of Analog in Media | Tyrosine and some of its analogs have limited solubility in aqueous solutions. Ensure the analog is fully dissolved in the medium before adding it to your cells. It is best practice to prepare fresh media for each experiment.[1] |
Problem 2: High Cytotoxicity or Altered Cell Morphology
Q: After adding the tyrosine analog, I'm observing significant cell death, reduced proliferation, or changes in cell morphology. What should I do?
A: Cytotoxicity is a known issue with certain tyrosine analogs. The underlying mechanisms can vary depending on the analog's structure and the cell type.
| Possible Cause | Recommended Solution |
| Inherent Toxicity of the Analog | Some tyrosine analogs, like 3-amino-L-tyrosine (3-AT) and sulfur-containing analogs, are known to be cytotoxic.[2][3] This toxicity can be mediated by enzymes like peroxidases or tyrosinases.[2][3] |
| High Concentration of the Analog | High concentrations of any non-canonical amino acid can be toxic. Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line. For example, 3-AT showed significant cytotoxicity in HL-60 cells at 100 µg/ml.[3] |
| Off-Target Effects | The analog or its metabolites might interfere with essential cellular pathways. For example, meta-tyrosine (m-Tyr) can be incorporated into proteins, leading to improper conformation and function.[4] |
| Oxidative Stress | The metabolism of some analogs can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.[4] |
Troubleshooting Steps:
-
Perform a Viability Assay: Use assays like MTT or trypan blue exclusion to quantify cell viability across a range of analog concentrations.
-
Lower the Concentration: Reduce the analog concentration to the lowest level that still provides detectable incorporation.
-
Reduce Incubation Time: Shorten the labeling period to minimize exposure to the toxic compound.
-
Test a Different Analog: If toxicity persists, consider switching to a different tyrosine analog with a better-tolerated structure.
Problem 3: Inconsistent or Variable Labeling Efficiency
Q: I'm seeing high variability in labeling efficiency between experiments or even between replicates. How can I improve reproducibility?
A: Consistency is key in metabolic labeling experiments. Variability often stems from subtle differences in experimental conditions.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth phase during labeling.[1] Stressed or senescent cells may have altered amino acid metabolism.[1] |
| Metabolic State of the Cells | The metabolic activity of cells can influence amino acid uptake and protein synthesis rates.[1] Ensure cells are healthy and actively dividing during the labeling period.[1] |
| Variable Analog Concentration | Ensure the tyrosine analog is fully dissolved and evenly mixed in the culture medium before each experiment. Prepare fresh stock solutions regularly.[1] |
Problem 4: Issues with Downstream Detection and Analysis
Q: I've successfully labeled my proteins, but I'm encountering problems with mass spectrometry analysis or antibody-based detection. What could be wrong?
A: Downstream applications have their own set of challenges that need to be addressed.
For Mass Spectrometry:
| Symptom | Possible Cause & Solution |
| Difficulty Identifying Labeled Peptides | Incorrect Mass Shift: Ensure the correct mass shift for your specific analog is specified as a variable modification in your database search parameters. For example, D-Tyrosine-d2 has a mass increase of approximately 2.012 Da.[1] |
| Shift in Retention Time | Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography.[1] Adjust the retention time window in your data analysis software to account for this potential shift.[1] |
| Low Signal Intensity of Labeled Peptides | Low Incorporation: Due to lower incorporation efficiency, the signal for labeled peptides may be significantly lower than for unlabeled ones.[1] Optimize MS acquisition parameters to detect low-abundance ions.[1] |
For Antibody/Affinity-Based Detection:
| Symptom | Possible Cause & Solution |
| No or Weak Signal on Western Blot | Low Labeling Efficiency: The epitope density may be too low for antibody recognition. Try to increase the labeling efficiency or load more protein. |
| High Background | Non-specific Antibody Binding: Ensure you are using a highly specific antibody. For some modifications, like sulfotyrosine, highly specific monoclonal antibodies have been developed.[5][6] Optimize blocking and washing steps. |
| Inefficient "Click" Reaction (for bioorthogonal analogs) | Reagent Quality/Concentration: Ensure your copper catalyst, reducing agent, and azide (B81097)/alkyne detection reagent are fresh and used at optimal concentrations. Titrate these components to find the best signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What are tyrosine analogs and why are they used in metabolic labeling? A1: Tyrosine analogs are molecules that are structurally similar to the natural amino acid L-tyrosine. They can be incorporated into newly synthesized proteins by the cell's own translational machinery. These analogs often contain special modifications, such as stable isotopes (for mass spectrometry), or bioorthogonal handles like azides and alkynes (for "click" chemistry), or fluorescent moieties.[7][8][9] This allows for the detection, visualization, and enrichment of newly synthesized proteins.
Q2: What is the difference between using a D-tyrosine analog and an L-tyrosine analog? A2: Mammalian cells primarily use L-amino acids for protein synthesis. Therefore, L-tyrosine analogs are generally incorporated more efficiently. D-amino acids, while less common for labeling, can be useful in specific contexts, such as studying D-amino acid metabolism.[1] However, researchers should anticipate lower incorporation efficiency and potential degradation by D-amino Acid Oxidase when using D-analogs.[1]
Q3: What is "click chemistry" and how does it relate to tyrosine analog labeling? A3: Click chemistry refers to a set of highly efficient and specific chemical reactions. In metabolic labeling, tyrosine analogs containing a bioorthogonal functional group (like an azide or an alkyne) are incorporated into proteins. After labeling, a detection probe with the complementary functional group (e.g., an alkyne-fluorophore or an azide-biotin tag) is added. The "click" reaction covalently links the probe to the incorporated analog, allowing for visualization or affinity purification of the newly synthesized proteins.[10][11][12]
Q4: How do I choose the right tyrosine analog for my experiment? A4: The choice of analog depends on your downstream application:
-
Mass Spectrometry (Quantitative Proteomics): Use stable isotope-labeled analogs (e.g., D-Tyrosine-d2).[1]
-
Fluorescence Microscopy/Imaging: Use fluorescent tyrosine analogs or bioorthogonal analogs that can be "clicked" to a fluorescent probe.[7][8][13]
-
Protein Enrichment/Purification: Use bioorthogonal analogs that can be "clicked" to an affinity tag like biotin.
Q5: Can tyrosine analogs affect protein function? A5: Yes. The incorporation of a non-canonical amino acid can potentially alter the structure, stability, and function of a protein. This is a particularly important consideration for analogs with bulky modifications. It is advisable to perform functional assays on your protein of interest after labeling to ensure its activity is not compromised. The toxicity of some analogs, like m-tyrosine, is directly linked to their ability to cause protein misfolding and dysfunction.[4]
Experimental Protocols
General Protocol for Metabolic Labeling of Cultured Cells with a Clickable Tyrosine Analog
This protocol provides a general workflow for labeling newly synthesized proteins in cultured mammalian cells using a tyrosine analog containing an azide or alkyne group for subsequent click chemistry detection.
Materials:
-
Tyrosine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Clickable tyrosine analog (e.g., an azido- or alkynyl-tyrosine derivative)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry detection reagents (e.g., alkyne-fluorophore, copper (II) sulfate, reducing agent like sodium ascorbate)
Procedure:
-
Cell Culture Preparation: Culture cells of interest in their standard growth medium until they reach approximately 70-80% confluency.[1]
-
Media Exchange: Gently aspirate the standard growth medium. Wash the cells once with pre-warmed sterile PBS.
-
Starvation (Optional but Recommended): Add tyrosine-free medium supplemented with dFBS and incubate for 30-60 minutes. This step helps to deplete the intracellular pool of L-tyrosine and can enhance analog incorporation.
-
Labeling: Replace the starvation medium with fresh, pre-warmed tyrosine-free medium supplemented with dFBS and the desired concentration of the clickable tyrosine analog.
-
Note: The optimal concentration and incubation time must be determined empirically for each cell line and analog. Start with a concentration range of 50-200 µM and a time course of 1-4 hours.
-
-
Cell Lysis: After the labeling period, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Click Reaction: Proceed with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction according to the manufacturer's protocol for your specific detection reagent (e.g., for in-gel fluorescence or affinity purification).
-
Downstream Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow for Tyrosine Analog Labeling
Caption: A general workflow for metabolic labeling experiments using tyrosine analogs.
Troubleshooting Decision Tree for Low Incorporation
Caption: A decision tree for troubleshooting low incorporation of tyrosine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfur containing tyrosine analogs can cause selective melanocytotoxicity involving tyrosinase-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and purification of tyrosine-sulfated proteins using a novel anti-sulfotyrosine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puromycin reactivity does not accurately localize translation at the subcellular level | eLife [elifesciences.org]
- 12. Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies [biosyn.com]
- 13. bio-protocol.org [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Glycyl-L-tyrosine and L-tyrosine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-tyrosine, a crucial amino acid for the synthesis of neurotransmitters and thyroid hormones, exhibits poor solubility in aqueous solutions, which can limit its oral absorption and applications in pharmaceutical formulations. Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, offers a significant advantage in terms of solubility. It is readily soluble in water and is rapidly hydrolyzed in the body by peptidases to release free L-tyrosine. This suggests that Glycyl-L-tyrosine can serve as a highly bioavailable source of L-tyrosine. While quantitative data from direct oral comparative studies is lacking, the known mechanisms of dipeptide and amino acid transport across the intestinal epithelium support the hypothesis of efficient absorption of Glycyl-L-tyrosine.
Data Presentation: Physicochemical Properties
| Property | L-tyrosine | Glycyl-L-tyrosine | Reference |
| Molar Mass | 181.19 g/mol | 238.24 g/mol | [1] |
| Water Solubility | Poor | High | [2] |
| Absorption Mechanism | Amino Acid Transporters (e.g., LAT1) | Peptide Transporters (e.g., PepT1) followed by intracellular hydrolysis | Inferred from general knowledge of amino acid and dipeptide transport |
Note: The table above summarizes the key physicochemical properties that influence the bioavailability of L-tyrosine and Glycyl-L-tyrosine. The enhanced water solubility of Glycyl-L-tyrosine is a critical factor for its potential as a more effective delivery form of L-tyrosine.
Experimental Protocols
While direct comparative experimental data on oral bioavailability is unavailable, the following outlines the standard methodologies employed to assess the absorption and bioavailability of such compounds.
In Vivo Oral Bioavailability Study in Rats
A common preclinical model to assess oral bioavailability involves the administration of the test compounds to rats via oral gavage, followed by serial blood sampling to determine the plasma concentration of the analyte over time.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment to ensure an empty stomach.
-
Dosing: Equimolar doses of L-tyrosine and Glycyl-L-tyrosine are prepared in a suitable vehicle (e.g., water for Glycyl-L-tyrosine, a suspension for L-tyrosine). The solutions/suspensions are administered directly into the stomach using an oral gavage needle.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after administration.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of L-tyrosine in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Permeability Assay: The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compounds (L-tyrosine and Glycyl-L-tyrosine) are added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.
-
Sample Analysis: The concentration of the transported compound in the receiver compartment is quantified by HPLC or another sensitive analytical method.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. A higher Papp value indicates greater permeability.
Signaling Pathways and Experimental Workflows
Intestinal Absorption Pathways
The absorption of L-tyrosine and Glycyl-L-tyrosine from the intestinal lumen into the enterocytes and subsequently into the bloodstream involves different transport mechanisms.
Caption: Intestinal absorption pathways for L-tyrosine and Glycyl-L-tyrosine.
Experimental Workflow for Oral Bioavailability Comparison
The following diagram illustrates a typical workflow for a preclinical study comparing the oral bioavailability of L-tyrosine and Glycyl-L-tyrosine.
Caption: Workflow for comparing the oral bioavailability of L-tyrosine and Glycyl-L-tyrosine.
Conclusion
References
A Comparative Guide to the Validation of Glycyl-L-tyrosine Purity: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Glycyl-L-tyrosine is paramount for the reliability of experimental results and the safety of potential therapeutic applications. This guide provides an objective comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of their methodologies, supported by representative experimental data, to assist in the selection of the most appropriate technique for your analytical needs.
At a Glance: HPLC vs. NMR for Glycyl-L-tyrosine Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantification of the main component and detection of impurities. | Structural elucidation, identification of impurities, and absolute quantification (qNMR). |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard. |
| Reference Standard | Requires a Glycyl-L-tyrosine reference standard for identification and as a comparator. | Can determine purity without a specific Glycyl-L-tyrosine reference standard by using a certified internal standard. |
| Sensitivity | High sensitivity, ideal for detecting trace impurities. | Generally lower sensitivity than HPLC. |
| Throughput | High, with well-established automated systems. | Lower, as sample preparation and data acquisition can be more time-consuming. |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the analysis of a commercial batch of Glycyl-L-tyrosine using HPLC and quantitative NMR (qNMR).
Table 1: HPLC Purity Analysis of Glycyl-L-tyrosine
| Component | Retention Time (min) | Peak Area (%) | Purity Specification |
| Glycyl-L-tyrosine | 7.5 | 99.7 | ≥ 99.5% |
| Impurity 1 (Glycine) | 2.1 | 0.15 | Report |
| Impurity 2 (Tyrosine) | 4.3 | 0.10 | Report |
| Unknown Impurity | 9.2 | 0.05 | Report |
Table 2: qNMR Purity Analysis of Glycyl-L-tyrosine
| Parameter | Value |
| Internal Standard | Maleic Acid |
| Glycyl-L-tyrosine Signal (ppm) | 7.10 (d, 2H, aromatic) |
| Internal Standard Signal (ppm) | 6.25 (s, 2H, vinyl) |
| Calculated Purity (%) | 99.6 |
| Measurement Uncertainty (%) | ± 0.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity determination of Glycyl-L-tyrosine.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 22 95 5 | 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh and dissolve the Glycyl-L-tyrosine sample in the Sample Diluent to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of Glycyl-L-tyrosine is calculated based on the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR for the absolute purity determination of Glycyl-L-tyrosine using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
2. Reagents and Solutions:
-
Deuterated Solvent: Deuterium oxide (D₂O).
-
Internal Standard: Maleic acid (certified reference material).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Glycyl-L-tyrosine sample into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all relevant protons.
5. Data Analysis:
-
The purity of Glycyl-L-tyrosine is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Glycyl-L-tyrosine
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Workflow for the purity validation of Glycyl-L-tyrosine.
Conclusion
Both HPLC and NMR are powerful techniques for assessing the purity of Glycyl-L-tyrosine. HPLC offers high sensitivity for detecting and quantifying impurities, making it an excellent choice for routine quality control and for identifying trace-level contaminants. A Chinese patent suggests that the HPLC purity of a crude Glycyl-L-tyrosine product is ≥98.0%, while a refined, pharmaceutical-grade product should have a purity of ≥99.5%[1].
On the other hand, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, which can be a significant advantage. It also offers invaluable structural information that can aid in the identification of unknown impurities.
For a comprehensive validation of Glycyl-L-tyrosine purity, a dual approach utilizing both HPLC and NMR is recommended. This allows for the orthogonal confirmation of purity, leveraging the high sensitivity of HPLC and the absolute quantitative power and structural elucidation capabilities of NMR. This combined strategy ensures the highest confidence in the quality of the Glycyl-L-tyrosine product for research and development purposes.
References
A Comparative Analysis of Glycyl-L-tyrosine and Alternative Dipeptides in Cell Culture Media
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for robust and reproducible results. Dipeptide supplementation has emerged as a key strategy to overcome the inherent limitations of free amino acids, such as poor solubility and instability. This guide provides a comprehensive comparison of Glycyl-L-tyrosine with other dipeptides, supported by experimental findings, to aid in the selection of optimal cell culture media supplements.
The use of dipeptides in cell culture media addresses critical challenges associated with specific amino acids. L-tyrosine (B559521), an essential amino acid for protein synthesis and cellular metabolism, exhibits poor solubility at neutral pH, making it difficult to formulate in concentrated feeds for fed-batch and perfusion cultures. Similarly, L-glutamine is prone to degradation, leading to the accumulation of ammonia (B1221849), which can be toxic to cells. Dipeptides offer a stable and highly soluble alternative, ensuring consistent nutrient availability and improving overall cell culture performance.
Performance Comparison of Tyrosine-Containing Dipeptides
Glycyl-L-tyrosine (GY) is a widely used dipeptide to enhance the solubility of L-tyrosine.[1][2][3] However, other tyrosine-containing dipeptides have been investigated for their potential to further improve cellular metabolism and productivity. A key study compared the effects of Glycyl-L-tyrosine (GY), L-tyrosyl-L-valine (YV), and L-prolyl-L-tyrosine (PY) on Chinese Hamster Ovary (CHO) cell cultures.[4][5][6]
The findings revealed that while GY and YV had minimal impact on cellular metabolism compared to the reference culture, PY significantly enhanced L-tyrosine uptake and catabolism.[4][6] This heightened metabolic activity with PY supplementation resulted in approximately a four-fold increase in ATP formation.[4][5] This suggests that the choice of the partnering amino acid in a dipeptide can have a profound effect on cellular energetics.
Quantitative Data Summary
The following table summarizes the comparative performance of different tyrosine-containing dipeptides based on published findings.
| Dipeptide | Key Performance Metric | Observation | Reference |
| Glycyl-L-tyrosine (GY) | Cellular Metabolism | Minimal impact compared to reference cultures.[4][6] | [4][6] |
| ATP Formation | No significant change compared to reference.[4] | [4] | |
| Viable Cell Density | Did not significantly alter cell growth.[4] | [4] | |
| L-tyrosyl-L-valine (YV) | Cellular Metabolism | Minimal impact compared to reference cultures.[4][6] | [4][6] |
| ATP Formation | No significant change compared to reference.[4] | [4] | |
| Viable Cell Density | Did not significantly alter cell growth.[4] | [4] | |
| L-prolyl-L-tyrosine (PY) | Cellular Metabolism | Significantly amplified L-tyrosine uptake and catabolism.[4][6] | [4][6] |
| ATP Formation | Approximately 4-fold higher than in reference cultures.[4][5] | [4][5] | |
| Viable Cell Density | Significantly reduced viable cell density.[4] | [4] |
Performance of Other Dipeptides
Beyond tyrosine, dipeptides are also commonly used to deliver other challenging amino acids like glutamine. L-alanyl-L-glutamine and Glycyl-L-glutamine are frequently used, stable alternatives to L-glutamine that mitigate ammonia buildup. The choice between these can also influence cell growth and productivity, with uptake kinetics varying between different dipeptides.
Experimental Protocols
Fed-Batch Culture of CHO Cells with Dipeptide Supplementation
This protocol describes a general procedure for evaluating the effect of dipeptide supplementation in a fed-batch culture of CHO cells.
Materials:
-
CHO cell line (e.g., IgG-producing CHO-K1)
-
Basal cell culture medium
-
Feed medium
-
Dipeptide stock solutions (e.g., Glycyl-L-tyrosine, L-prolyl-L-tyrosine)
-
Shake flasks or bioreactors
-
Incubator (37°C, 5% CO₂, humidified)
-
Cell counter (e.g., hemocytometer or automated counter)
-
Trypan blue solution (0.4%)
Procedure:
-
Inoculate shake flasks or bioreactors with CHO cells at a seeding density of approximately 3 x 10⁵ cells/mL in the basal medium.[7]
-
Incubate the cultures under standard conditions.
-
On specified days of the culture (e.g., daily from day 3), supplement the cultures with the feed medium containing the dipeptide of interest at the desired final concentration. A control group should be fed with a medium lacking the dipeptide.
-
Monitor the cultures daily for viable cell density and viability using the Trypan Blue Exclusion Assay.
-
Collect samples at regular intervals for analysis of metabolite concentrations (e.g., glucose, lactate, ammonia) and product titer.
-
Continue the fed-batch culture for a predetermined duration (e.g., 14 days).
Cell Viability Assessment: Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Transfer a small aliquot of the cell suspension to a microcentrifuge tube.
-
Add an equal volume of 0.4% trypan blue solution to the cell suspension (1:1 dilution).[3]
-
Mix gently and incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100
Cellular ATP Level Measurement
This protocol outlines the measurement of intracellular ATP as an indicator of cell viability and metabolic activity.
Materials:
-
Cultured cells
-
ATP assay kit (containing cell lysis reagent, luciferase, and D-luciferin)
-
Luminometer
-
Opaque-walled multi-well plates
Procedure:
-
Seed cells in an opaque-walled multi-well plate and culture under desired conditions.
-
At the time of measurement, add the cell lysis reagent provided in the ATP assay kit to each well.
-
This is followed by the addition of the luciferase/D-luciferin reagent.
-
The released ATP reacts with the reagent to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[8]
Visualizing Workflows and Pathways
Experimental Workflow for Dipeptide Comparison
Caption: Workflow for comparing dipeptide performance in cell culture.
Dipeptide Uptake and Intracellular Fate
Caption: General pathway of dipeptide utilization by cells.
Tyrosine's Role in Cellular Signaling
While the use of Glycyl-L-tyrosine primarily addresses solubility issues, the L-tyrosine it delivers is a crucial component of cellular signaling pathways. Tyrosine residues in proteins are phosphorylated by tyrosine kinases, a key step in signal transduction that regulates cell proliferation, differentiation, and survival.
References
- 1. ATP Assays | What is an ATP Assay? [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Assessing the Biological Equivalence of Glycyl-L-tyrosine to Free Tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological equivalence of Glycyl-L-tyrosine (Gly-Tyr) and free L-tyrosine. The primary advantage of using Gly-Tyr, a highly soluble dipeptide, is to overcome the poor solubility of free L-tyrosine in aqueous solutions, a significant challenge in parenteral nutrition and other applications requiring sterile, liquid formulations. Experimental data from various studies are presented to objectively compare their bioavailability, metabolism, and physiological effects.
Executive Summary
Glycyl-L-tyrosine has been demonstrated to be a safe and efficient source of tyrosine in both preclinical and clinical settings. When administered parenterally, Gly-Tyr is rapidly and almost completely hydrolyzed by peptidases in the body, releasing free tyrosine and glycine. This rapid conversion ensures that tyrosine becomes readily available for its various metabolic functions, including protein synthesis and as a precursor for catecholamine neurotransmitters. The use of Gly-Tyr effectively circumvents the solubility issues of free L-tyrosine, allowing for the administration of higher, more clinically relevant doses in parenteral nutrition solutions.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing Glycyl-L-tyrosine and L-tyrosine.
| Parameter | Glycyl-L-tyrosine | L-Tyrosine | Study Population | Citation |
| Water Solubility | High | Low (0.45 g/L at 25°C) | - | [1] |
| Elimination Half-life | 3.4 ± 0.3 min | Varies based on formulation and administration route | Healthy male subjects | [2] |
| Plasma Clearance | 1781 ± 184 ml/min | Varies | Healthy controls | [3] |
| Urinary Excretion (as intact molecule) | ~0.5% of infused amount | Negligible | Growing rats on TPN | [4] |
Table 1: Physicochemical and Pharmacokinetic Comparison
| Outcome | Phenylalanine-deficient diet + Gly-Tyr | Phenylalanine-deficient diet | Control diet (complete amino acids) | Study Population | Citation | |---|---|---|---|---| | Weight Gain | Similar to control | Lower than control and Gly-Tyr group | Normal | Wistar rats |[5] | | Nitrogen Retention | Similar to control | Lower than control and Gly-Tyr group | Normal | Wistar rats |[5] | | Plasma Tyrosine Levels | Normalized | Lower than control | Normal | Wistar rats |[5] | | Liver Tyrosine Levels | Normalized | Lower than control | Normal | Wistar rats |[5] | | Kidney Tyrosine Levels | Normalized | Lower than control | Normal | Wistar rats |[5] |
Table 2: Physiological Effects in a Rat Model of Phenylalanine Deficiency on Total Parenteral Nutrition (TPN)
Experimental Protocols
Determination of Amino Acid and Dipeptide Concentrations in Plasma
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the quantitative analysis of amino acids and dipeptides in biological fluids.[5][6]
-
Sample Preparation:
-
Blood samples are collected and centrifuged to separate the plasma.
-
Proteins in the plasma are precipitated using an agent like sulfosalicylic acid and removed by centrifugation.[7]
-
The resulting supernatant, containing free amino acids and dipeptides, is collected for analysis.
-
-
Derivatization (Pre-column):
-
Primary amino acids in the sample are derivatized with o-phthalaldehyde (B127526) (OPA) to form fluorescent adducts, which allows for sensitive detection.[6]
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).
-
A gradient elution is typically used, with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The gradient is adjusted to separate the different amino acid and dipeptide derivatives based on their hydrophobicity.
-
-
Detection and Quantification:
-
The separated derivatives are detected by a fluorescence detector.
-
The concentration of each amino acid and dipeptide is determined by comparing its peak area to that of a known standard.
-
Assessment of in vivo Tyrosine Synthesis and Bioavailability
Methodology: Primed, Continuous Intravenous Infusion of Stable Isotopes
This technique is used to study the kinetics of amino acids in vivo, including their rates of appearance, conversion, and oxidation.[8][9][10][11]
-
Subject Preparation:
-
Subjects are typically studied in a post-absorptive state (after an overnight fast).
-
Intravenous catheters are placed for the infusion of stable isotopes and for blood sampling.
-
-
Tracer Infusion:
-
Blood Sampling:
-
Blood samples are collected at regular intervals throughout the infusion period.
-
-
Sample Analysis:
-
Plasma is separated and the isotopic enrichment of the tracer amino acid and its product (e.g., ¹³C-labeled tyrosine) is measured using mass spectrometry.
-
-
Kinetic Modeling:
-
The rate of conversion of the precursor to the product (e.g., phenylalanine to tyrosine) is calculated from the isotopic enrichments at steady state and the known infusion rate of the tracer.[12]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of Glycyl-L-tyrosine.
Caption: Workflow for assessing in vivo bioavailability.
Caption: Catecholamine biosynthesis pathway from tyrosine.
References
- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 2. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. benchchem.com [benchchem.com]
- 9. Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity Assessment of Glycyl-Tyrosine and Related Peptides
Quantitative Analysis of Antibody Specificity
The specificity of an antibody is a critical performance characteristic in any immunoassay. Cross-reactivity is typically quantified by determining the concentration of a structurally related compound required to displace 50% of the labeled antigen from the antibody (IC50), and comparing it to the IC50 of the target analyte. The percent cross-reactivity is calculated as:
(% Cross-reactivity) = (IC50 of Analyte / IC50 of Cross-reactant) x 100
A lower percent cross-reactivity indicates higher specificity of the antibody for the target analyte. The following table presents data from a competitive radioimmunoassay developed for Substance P, a neuropeptide, which illustrates how the cross-reactivity of related peptide fragments is assessed. While specific data for Gly-Tyr was not found in publicly available literature, this example provides a clear framework for evaluating the cross-reactivity of small peptides.
| Analyte/Cross-Reactant | Structure | IC50 (pmol/tube) | % Cross-Reactivity |
| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | 10 | 100 |
| [Tyr⁸]-Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr -Gly-Leu-Met-NH2 | 10 | 100 |
| Substance P (2-11) | Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Substance P (3-11) | Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Substance P (4-11) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Substance P (5-11) | Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Substance P (6-11) | Gln-Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Substance P (7-11) | Phe-Phe-Gly-Leu-Met-NH2 | >1000 | <1 |
| Eledoisin | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 | >1000 | <1 |
| Physalaemin | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | >1000 | <1 |
This table is based on data from a competitive radioimmunoassay for Substance P and serves as an illustrative example of how cross-reactivity with related peptide fragments is determined.
In this example, the antibody demonstrates high specificity for the full-length Substance P and its tyrosinated analogue, while showing negligible cross-reactivity with shorter C-terminal fragments and other related tachykinin peptides. A similar approach would be employed to assess the cross-reactivity of an anti-tyrosine antibody with Gly-Tyr and other tyrosine-containing dipeptides.
Experimental Protocol: Competitive Radioimmunoassay (RIA)
The following is a detailed methodology for a competitive radioimmunoassay, a common technique for quantifying peptide hormones and other small molecules. This protocol is based on the principles used in the Substance P immunoassay and can be adapted for the study of Gly-Tyr cross-reactivity.
Objective: To determine the concentration of an analyte in a sample and to assess the cross-reactivity of the antibody with structurally similar compounds.
Materials:
-
Specific antibody against the target analyte (e.g., anti-Substance P)
-
Radiolabeled analyte (e.g., ¹²⁵I-labeled [Tyr⁸]-Substance P)
-
Unlabeled analyte standards of known concentrations
-
Potential cross-reactants (e.g., peptide fragments, Gly-Tyr)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separating agent (e.g., charcoal-dextran suspension or second antibody)
-
Gamma counter
-
Polypropylene assay tubes
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled analyte standard and potential cross-reactants in assay buffer to create a standard curve and a cross-reactivity panel.
-
Assay Setup: To a series of assay tubes, add a fixed volume of assay buffer, the specific antibody (at a dilution that binds approximately 30-50% of the radiolabeled antigen in the absence of unlabeled antigen), and either the standard, the cross-reactant, or the unknown sample.
-
Incubation: Add a fixed amount of the radiolabeled analyte to each tube. Vortex gently and incubate the mixture for a predetermined period (e.g., 24-48 hours) at a specific temperature (e.g., 4°C) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Analyte: Add the separating agent to each tube to precipitate the antibody-bound (both labeled and unlabeled) analyte. For charcoal-dextran, this is achieved by adsorption of the free radiolabeled analyte. Centrifuge the tubes to pellet the antibody-bound fraction.
-
Quantification: Carefully decant the supernatant containing the free radiolabeled analyte. Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radiolabel versus the concentration of the unlabeled standard. Determine the concentration of the analyte in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve. Calculate the IC50 values for the standard and each cross-reactant to determine the percent cross-reactivity.
Visualizing the Immunoassay Workflow
To better understand the experimental process, the following diagram illustrates the workflow of a competitive immunoassay for determining analyte concentration and assessing cross-reactivity.
Caption: Workflow of a competitive immunoassay for cross-reactivity assessment.
Logical Pathway for Evaluating Cross-Reactivity
The decision-making process for validating the specificity of an immunoassay involves a logical progression of steps, from initial antibody screening to detailed cross-reactivity profiling.
Caption: Decision pathway for immunoassay cross-reactivity validation.
By following a systematic approach to cross-reactivity testing, researchers can ensure the development of highly specific immunoassays, leading to more accurate and reliable experimental outcomes in drug development and life sciences research.
L-prolyl-L-tyrosine Demonstrates Superiority in Enhancing Cellular ATP Availability Compared to Glycyl-L-tyrosine
A comparative analysis of L-tyrosine-containing dipeptides reveals that L-prolyl-L-tyrosine (PY) significantly boosts ATP formation in Chinese Hamster Ovary (CHO) cells, whereas Glycyl-L-tyrosine (GY) shows a minimal impact on cellular metabolism and energy levels. This guide provides a detailed comparison of their effects on ATP availability, supported by experimental data, for researchers, scientists, and drug development professionals.
A key study investigating the supplementation of different L-tyrosine (B559521) (TYR) containing dipeptides in CHO cell cultures found that the specific amino acid paired with tyrosine dictates the metabolic outcome.[1][2] While both PY and GY are used to increase the solubility of tyrosine in cell culture media, their effects on cellular energy metabolism are markedly different.[1][2][3][4]
Quantitative Data Summary
The supplementation of L-prolyl-L-tyrosine led to a significant increase in cellular ATP formation, a stark contrast to the negligible effect observed with Glycyl-L-tyrosine.
| Dipeptide | Effect on ATP Availability | Fold Change in ATP Formation | Key Metabolic Observations |
| L-prolyl-L-tyrosine (PY) | Increased | Roughly 4-fold higher than reference | Amplified tyrosine uptake, increased L-glutamine usage, and maximized related catabolic activity.[1][2] |
| Glycyl-L-tyrosine (GY) | Minimal Impact | No significant difference from reference | Almost no phenotypic or metabolic differences compared to reference samples.[1][2] |
Experimental Protocols
The following methodology was employed in the key comparative study to assess the impact of the dipeptides on CHO cell metabolism and ATP availability.
Cell Culture and Supplementation:
-
Cell Line: Chinese Hamster Ovary (CHO) BIBH1 cells, producing IgG1-antibody.
-
Culture Medium: A chemically defined cell culture medium was used.
-
Dipeptide Supplementation:
-
Control Group: A reference sample without dipeptide supplementation was used for comparison.
Metabolic Analysis:
-
Methodology: Quantitative metabolomics and flux balance analysis (FBA) were used to determine the metabolic effects of the dipeptides.[2]
-
Intracellular Analysis: Intracellular dipeptide pools were investigated to confirm that the dipeptides were taken up intact by the cells.[1][2]
-
ATP Measurement: ATP formation rates were calculated based on the metabolic flux analysis. The study reported that with L-prolyl-L-tyrosine, ATP formation was roughly four times higher than in reference samples.[1][2][3][4]
Signaling Pathways and Metabolic Impact
The differential effects of Glycyl-L-tyrosine and L-prolyl-L-tyrosine on ATP availability are attributed to their distinct impacts on cellular metabolism, primarily driven by differences in their uptake and subsequent catabolism.
L-prolyl-L-tyrosine appears to be more readily transported into CHO cells, leading to a significant increase in intracellular tyrosine. This surplus of tyrosine, along with increased L-glutamine consumption, fuels the citric acid (TCA) cycle, resulting in a substantial increase in ATP production.[1] In contrast, Glycyl-L-tyrosine does not produce a similar metabolic shift, and ATP levels remain comparable to those of untreated cells.[1][2]
Experimental Workflow Visualization
The general workflow for comparing the effects of these dipeptides on cellular ATP availability is outlined below.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 3. Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of Commercial Glycyl-L-Tyrosine
For researchers, scientists, and professionals in drug development, the quality and performance of reagents like Glycyl-L-tyrosine are paramount. This dipeptide is a critical component in various applications, primarily as a highly soluble source of L-tyrosine in cell culture media and parenteral nutrition solutions.[1][2][3][4] The poor solubility of free L-tyrosine at neutral pH makes Glycyl-L-tyrosine an effective alternative, ensuring consistent and adequate delivery of this essential amino acid for cellular metabolism and protein synthesis.[3][5]
This guide provides a framework for the objective comparison of Glycyl-L-tyrosine from different commercial suppliers. It outlines key performance parameters, details the experimental protocols for their assessment, and offers a structure for data presentation and visualization to aid in making informed purchasing decisions.
Key Performance Parameters & Experimental Evaluation
The performance of Glycyl-L-tyrosine can be evaluated based on several critical attributes. The following sections detail these parameters and the experimental protocols to measure them.
1. Purity and Identity
Purity is a fundamental indicator of quality. Impurities can affect experimental outcomes, introduce variability, and compromise the safety of therapeutic formulations.
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the Glycyl-L-tyrosine sample and identify any impurities.
-
Method:
-
Sample Preparation: Accurately weigh and dissolve the Glycyl-L-tyrosine powder from each commercial source in a suitable solvent (e.g., deionized water or a specific mobile phase) to a known concentration.
-
Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: A UV detector set at a wavelength appropriate for the tyrosine chromophore (typically around 274 nm).
-
Analysis: Inject the prepared samples. The purity is calculated by dividing the peak area of Glycyl-L-tyrosine by the total peak area of all components in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard. Several synthesis patents for Glycyl-L-tyrosine specify HPLC purity of ≥98.0% for crude product and ≥99.5% for pharmaceutical-grade refined products.[6]
-
-
2. Solubility
The primary advantage of Glycyl-L-tyrosine is its enhanced solubility compared to L-tyrosine. Verifying this property is crucial, especially for preparing concentrated stock solutions for cell culture or parenteral nutrition.
-
Experimental Protocol: Saturated Solution Method
-
Objective: To determine the maximum solubility of Glycyl-L-tyrosine in a relevant aqueous medium (e.g., water, phosphate-buffered saline (PBS), or cell culture basal medium) at a specific temperature (e.g., 25°C).
-
Method:
-
Add an excess amount of Glycyl-L-tyrosine powder to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant and analyze the concentration of Glycyl-L-tyrosine using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in g/L or mM.
-
-
3. Stability
The stability of Glycyl-L-tyrosine in solution is important for its shelf-life and performance in long-term applications like continuous cell culture or extended parenteral feeding.
-
Experimental Protocol: Solution Stability Study
-
Objective: To assess the degradation of Glycyl-L-tyrosine in solution over time under specific storage conditions.
-
Method:
-
Prepare a stock solution of Glycyl-L-tyrosine from each source at a relevant concentration in the desired buffer or medium.
-
Aliquot the solution into multiple sterile containers.
-
Store the aliquots under different conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and at 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve an aliquot from each storage condition.
-
Analyze the concentration of the remaining intact Glycyl-L-tyrosine and the appearance of degradation products using HPLC.
-
Calculate the percentage of degradation over time for each condition.
-
-
4. Biological Activity
The ultimate test of performance is the biological activity of the Glycyl-L-tyrosine, which is its ability to be utilized by cells as a source of tyrosine.
-
Experimental Protocol: Cell Culture-Based Assay
-
Objective: To evaluate the ability of Glycyl-L-tyrosine from different sources to support cell growth and productivity in a tyrosine-deficient medium.
-
Method:
-
Cell Line: Use a cell line with a known requirement for tyrosine, such as Chinese Hamster Ovary (CHO) cells, which are commonly used in biopharmaceutical production.[7]
-
Basal Medium: Prepare a custom cell culture medium that is deficient in L-tyrosine.
-
Experimental Groups:
-
Negative Control: Tyrosine-deficient basal medium.
-
Positive Control: Basal medium supplemented with a known optimal concentration of free L-tyrosine (prepared at an extreme pH to solubilize, then neutralized).
-
Test Groups: Tyrosine-deficient basal medium supplemented with equimolar concentrations of Glycyl-L-tyrosine from each commercial source.
-
-
Cell Culture: Seed the cells at the same initial density in each medium and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Analysis: Monitor cell growth and viability over several days using a cell counter. If using a recombinant cell line producing a specific protein (e.g., a monoclonal antibody), measure the product titer at the end of the culture period.
-
Outcome: Compare the viable cell density, growth rate, and product titer across the different groups. Effective Glycyl-L-tyrosine should support cell growth and productivity comparable to the positive control.
-
-
Data Presentation for Comparative Analysis
Summarizing the quantitative data from these experiments in a structured table is essential for a clear and objective comparison.
| Performance Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Purity (HPLC, %) | ||||
| Solubility in Water at 25°C (g/L) | ||||
| Stability (in solution at 37°C, % remaining after 72h) | ||||
| Biological Activity (Viable Cell Density, 10^6 cells/mL at Day 5) | ||||
| Biological Activity (Product Titer, mg/L at Day 5) |
Some commercial sources provide solubility data. For instance, cQrex® GY is reported to increase solubility by up to 50 times compared to free L-Tyrosine, and CELLiST™ Gly-L-Tyr is stated to have a solubility of 36.9 g/L at 25°C, compared to 0.479 g/L for L-Tyrosine.[3][4]
Visualizing Workflows and Pathways
Experimental Workflow for Comparison
The following diagram illustrates a logical workflow for the comprehensive evaluation of different commercial sources of Glycyl-L-tyrosine.
Metabolic Pathway of Glycyl-L-Tyrosine
Glycyl-L-tyrosine serves as a pro-drug for L-tyrosine. It is taken up by cells and then rapidly hydrolyzed by intracellular peptidases to release free glycine (B1666218) and L-tyrosine, which then enter their respective metabolic pathways.
References
- 1. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 7. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-tyrosine Supplementation: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Glycyl-L-tyrosine supplementation. The primary application of this dipeptide is to serve as a highly soluble source of L-tyrosine, an amino acid with limited aqueous solubility, in parenteral nutrition and cell culture media.[1][2] This guide synthesizes experimental data to evaluate its performance in both laboratory and biological systems.
I. Overview of Glycyl-L-tyrosine Efficacy
Glycyl-L-tyrosine is a synthetic dipeptide composed of glycine (B1666218) and L-tyrosine.[3] Its principal advantage is its enhanced solubility and stability in aqueous solutions compared to free L-tyrosine, making it a valuable supplement in clinical and biotechnological applications where delivering tyrosine is crucial.[1][2]
In Vitro Efficacy: In cell culture, particularly in the production of monoclonal antibodies by Chinese Hamster Ovary (CHO) cells, Glycyl-L-tyrosine provides a sustained release of L-tyrosine, which is essential for cell growth and protein synthesis.[4][5] Its use circumvents the need for alkaline stock solutions of L-tyrosine, simplifying media preparation and preventing pH fluctuations.[2][6] The uptake of Glycyl-L-tyrosine in intestinal epithelial cell models is mediated by the peptide transporter PepT1.[7][8]
In Vivo Efficacy: In living organisms, intravenously administered Glycyl-L-tyrosine is rapidly and efficiently hydrolyzed by peptidases in the plasma and tissues, releasing free glycine and L-tyrosine.[9][10] This ensures the maintenance of adequate tyrosine levels in plasma and tissues, which is critical for protein synthesis, nitrogen balance, and growth, especially in individuals with conditions like phenylalanine deficiency.[10] Studies in animal models and humans have demonstrated its safety and effectiveness as a tyrosine source in parenteral nutrition.[9][10][11]
II. Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on Glycyl-L-tyrosine.
Table 1: In Vitro Performance in CHO Cell Culture
| Parameter | Glycyl-L-tyrosine (GY) Supplementation | L-tyrosine (Y) Supplementation (Control) | Reference |
| Maximum Viable Cell Density (VCD) | No significant difference compared to control | (4.030 ± 0.153) x 10⁶ cells/mL (in a study with another dipeptide) | [5] |
| Maximum Titer | Comparable to control | Baseline | [12] |
| Specific IgG Production Rate (Qp) | Comparable to control | Baseline | [12] |
Note: Data is derived from studies comparing different dipeptides and L-tyrosine supplementation strategies. Absolute values can vary based on the specific CHO cell line and culture conditions.
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Reference |
| Plasma Elimination Half-Life | 3.4 ± 0.3 minutes | Human | [9] |
| Nitrogen Retention (Day 4-7) | Comparable to control group receiving complete amino acid solution | Lower in phenylalanine-deficient group without supplementation | [10] |
| Weight Gain (Day 4-7) | Comparable to control group receiving complete amino acid solution | Lower in phenylalanine-deficient group without supplementation | [10] |
| Urinary Excretion | 0.5% of infused amount | Rat | [11] |
III. Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
This protocol is a standard method to assess the intestinal permeability of compounds like Glycyl-L-tyrosine.
Objective: To determine the apparent permeability coefficient (Papp) of Glycyl-L-tyrosine across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[13]
Materials:
-
Caco-2 cells (passage 30-35)
-
Collagen-coated Transwell® polycarbonate filters (24-well plate format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, L-glutamine, penicillin, and streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Glycyl-L-tyrosine
-
Lucifer yellow (marker for monolayer integrity)
-
HPLC system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® filters at a density of 63,000 cells/cm². Culture for 20-26 days, changing the medium every other day, to allow for differentiation and formation of a polarized monolayer with tight junctions.[14]
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a predefined threshold (e.g., 200 Ω·cm²) indicates a confluent monolayer. Additionally, assess the permeability of Lucifer yellow; low permeability confirms the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution containing a known concentration of Glycyl-L-tyrosine to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of Glycyl-L-tyrosine in the collected samples using a validated HPLC method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
In Vivo Nitrogen Balance Assessment in a Rat Model
This protocol is adapted from studies evaluating the nutritional efficacy of Glycyl-L-tyrosine.[10]
Objective: To determine the effect of Glycyl-L-tyrosine supplementation on nitrogen balance in rats.
Materials:
-
Male Wistar rats (body weight 180-200 g)
-
Metabolic cages for separate collection of urine and feces
-
Total parenteral nutrition (TPN) solutions:
-
Control: Complete amino acid solution
-
Test Group: Phenylalanine-deficient amino acid solution
-
Treatment Group: Phenylalanine-deficient amino acid solution supplemented with Glycyl-L-tyrosine
-
-
Kjeldahl method apparatus or a nitrogen analyzer for nitrogen content determination
Procedure:
-
Acclimatization and Catheterization: Acclimatize rats to the metabolic cages. Surgically implant a catheter for continuous infusion of the TPN solution.
-
Experimental Groups: Randomize rats into the three groups described above.
-
TPN Infusion: Infuse the respective TPN solutions isoenergetically and isonitrogenously for a period of 7 days.
-
Sample Collection: For the last 4 days of the study, collect daily urine and feces from each rat.
-
Nitrogen Analysis: Determine the total nitrogen content in the collected urine and feces, as well as in the infused TPN solutions, using the Kjeldahl method or a nitrogen analyzer.
-
Calculation of Nitrogen Balance:
-
Nitrogen Balance ( g/day ) = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen)
-
Nitrogen Intake is calculated from the volume and nitrogen concentration of the infused TPN solution.
-
-
Data Analysis: Compare the nitrogen balance between the different experimental groups to assess the efficacy of Glycyl-L-tyrosine in promoting nitrogen retention.
IV. Visualizations
Signaling Pathways and Metabolic Fate
// Nodes GT [label="Glycyl-L-tyrosine\n(in circulation/medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; PepT1 [label="Peptide Transporter 1\n(PepT1)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Intestinal/CHO Cell", shape=ellipse, style=dashed, color="#5F6368"]; Peptidases [label="Cytosolic/Plasma\nPeptidases", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosine [label="L-Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuro [label="Neurotransmitter\nSynthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Signaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GT -> PepT1 [label="Uptake"]; PepT1 -> Cell; GT -> Peptidases [label="Hydrolysis"]; Peptidases -> Glycine; Peptidases -> Tyrosine; Glycine -> Protein; Tyrosine -> Protein; Tyrosine -> Neuro; PepT1 -> NFkB [label="Indirect Activation\n(via bacterial peptides)", style=dashed, color="#5F6368"]; }
Caption: Metabolic fate of Glycyl-L-tyrosine and associated signaling.
Experimental Workflows
Caption: Comparative workflows for in vitro and in vivo efficacy assessment.
V. Conclusion
The primary efficacy of Glycyl-L-tyrosine, both in vitro and in vivo, lies in its ability to overcome the solubility limitations of L-tyrosine. In vivo, it is a highly effective and rapidly utilized source of tyrosine for parenteral nutrition, supporting key physiological functions like growth and nitrogen balance. In vitro, it serves a similar purpose in providing a stable and soluble source of tyrosine for cell culture, thereby simplifying media preparation and supporting robust cell growth and protein production.
While direct quantitative correlation between in vitro permeability and in vivo bioavailability for Glycyl-L-tyrosine is not extensively documented, the collective evidence strongly supports its high bioavailability and utility in both systems. Future research could focus on establishing a precise quantitative relationship between Caco-2 permeability and plasma bioavailability for this and other dipeptides to further refine in vitro models as predictive tools for parenteral and oral peptide supplementation strategies.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]
- 4. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 5. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Confirming the Identity of Synthesized Glycyl-tyrosine: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate synthesis and identification of peptides are paramount in biochemical research and pharmaceutical development. This guide provides a comprehensive comparison of spectroscopic methods to confirm the identity of synthesized Glycyl-tyrosine, contrasting its spectral data with its constituent amino acids, Glycine (B1666218) and L-Tyrosine. Detailed experimental protocols and data interpretation are provided to ensure reliable characterization.
Introduction to Glycyl-tyrosine and the Importance of Purity
Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine.[1] Its proper identification is crucial as impurities, such as unreacted starting materials, can significantly impact experimental outcomes in biological assays and drug efficacy. Spectroscopic techniques offer a powerful and non-destructive means to verify the structure and purity of the synthesized peptide.
Spectroscopic Methods for Identification
A combination of spectroscopic methods is recommended for unambiguous identification. This guide focuses on ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a cornerstone for structural elucidation.
Proton NMR (¹H NMR) is instrumental in identifying the different types of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are unique for the protons in Glycyl-tyrosine compared to its precursors.
Comparative ¹H NMR Data (in D₂O)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Glycyl-tyrosine | α-CH (Tyrosine) | ~4.5 | t |
| β-CH₂ (Tyrosine) | ~2.9, ~3.1 | dd, dd | |
| α-CH₂ (Glycine) | ~3.8 | s | |
| Aromatic CH (Tyrosine) | ~6.8, ~7.1 | d, d | |
| Glycine | α-CH₂ | 3.55 | s |
| L-Tyrosine | α-CH | ~3.94 | t |
| β-CH₂ | ~3.06, ~3.20 | dd, dd | |
| Aromatic CH | ~6.90, ~7.19 | d, d |
Note: Chemical shifts can vary slightly depending on the solvent and pH.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The formation of the peptide bond in Glycyl-tyrosine results in characteristic shifts for the carbonyl carbons and the α-carbons.
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| Glycyl-tyrosine | Carbonyl (Glycine) | ~172 |
| Carbonyl (Tyrosine) | ~175 | |
| α-C (Tyrosine) | ~56 | |
| α-C (Glycine) | ~43 | |
| β-C (Tyrosine) | ~37 | |
| Aromatic C (Tyrosine) | ~116, ~128, ~131, ~156 | |
| Glycine | Carbonyl | ~175.2 |
| α-C | ~44.1 | |
| L-Tyrosine | Carbonyl | ~177.0 |
| α-C | ~58.8 | |
| β-C | ~38.3 | |
| Aromatic C | ~118.6, ~129.5, ~133.5, ~157.7 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Glycyl-tyrosine | C₁₁H₁₄N₂O₄ | 238.24 | 239.10 | 182, 136, 107 |
| Glycine | C₂H₅NO₂ | 75.07 | 76.04 | 30 |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | 182.08 | 136, 107 |
The fragmentation of Glycyl-tyrosine in mass spectrometry typically involves the cleavage of the peptide bond and fragmentation of the tyrosine side chain.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The formation of the amide bond in Glycyl-tyrosine gives rise to characteristic absorption bands.
Comparative FTIR Data (cm⁻¹)
| Functional Group | Glycyl-tyrosine | Glycine | L-Tyrosine |
| O-H stretch (acid) | 3400-2500 (broad) | 3400-2500 (broad) | 3400-2500 (broad) |
| N-H stretch (amine) | ~3300-3000 | ~3100 | ~3100 |
| C-H stretch (aromatic) | ~3030 | - | ~3030 |
| C=O stretch (amide I) | ~1650 | - | - |
| N-H bend (amide II) | ~1550 | - | - |
| C=O stretch (acid) | ~1720 | ~1610 (COO⁻) | ~1600 (COO⁻) |
| C=C stretch (aromatic) | ~1600, ~1515 | - | ~1600, ~1515 |
The presence of the Amide I and Amide II bands is a clear indication of peptide bond formation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds containing chromophores. In the case of Glycyl-tyrosine, the tyrosine residue is the primary chromophore.[3]
Comparative UV-Vis Data (in water)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Glycyl-tyrosine | ~275, ~223 | Similar to L-Tyrosine |
| Glycine | No significant absorption > 220 nm | - |
| L-Tyrosine | ~275, ~224 | ~1400 M⁻¹cm⁻¹ at 275 nm |
The UV-Vis spectrum of Glycyl-tyrosine is expected to be very similar to that of L-Tyrosine due to the presence of the same phenolic chromophore.[4][5]
Experimental Protocols
Synthesis of Glycyl-tyrosine (Acyl Chloride Method)[6][7]
This protocol describes a common method for the laboratory synthesis of Glycyl-tyrosine.
Materials:
-
Glycine
-
Thionyl chloride (SOCl₂)
-
L-Tyrosine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Distilled water
Procedure:
Step 1: Preparation of Glycyl Chloride Hydrochloride
-
In a round-bottom flask, suspend Glycine in an excess of thionyl chloride.
-
Reflux the mixture gently for 2-4 hours. The reaction should be carried out in a fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to obtain glycyl chloride hydrochloride.
Step 2: Synthesis of Glycyl-tyrosine
-
Dissolve L-Tyrosine in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a beaker, keeping the solution cool in an ice bath.
-
Slowly add the previously prepared glycyl chloride hydrochloride to the L-Tyrosine solution in small portions while stirring vigorously. Maintain the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours after the addition is complete.
-
Slowly acidify the reaction mixture with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The product, Glycyl-tyrosine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure Glycyl-tyrosine.
-
Dry the purified crystals in a desiccator.
Spectroscopic Analysis
¹H and ¹³C NMR:
-
Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., D₂O with a pH adjustment).
-
Acquire the spectra on an NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and compare the chemical shifts, multiplicities, and integration with the expected values for Glycyl-tyrosine and the starting materials.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for ESI+).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.
FTIR Spectroscopy:
-
Prepare a KBr pellet of the solid sample or use an ATR-FTIR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in distilled water.
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
Data Interpretation and Visualization
The following diagrams illustrate the workflow for confirming the identity of synthesized Glycyl-tyrosine.
Caption: Experimental workflow for synthesis and spectroscopic confirmation of Glycyl-tyrosine.
Caption: Logical flow for confirming product identity via spectroscopic data comparison.
Conclusion
By systematically applying and comparing the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy, researchers can confidently confirm the successful synthesis and purity of Glycyl-tyrosine. This multi-faceted approach minimizes the risk of using misidentified or impure compounds in further research and development, ensuring the integrity and reproducibility of scientific findings.
References
- 1. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosine Hydroxylase Expression Across Vertebrate Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tyrosine hydroxylase (TH) expression across various vertebrate species. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[1] As such, its expression levels are a critical indicator of catecholaminergic system function and are of significant interest in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.
This guide summarizes quantitative and qualitative data on TH expression in key brain regions, offers detailed experimental protocols for its analysis, and provides visual representations of relevant pathways and workflows to support further research in this area.
Comparative Expression of Tyrosine Hydroxylase
Direct quantitative comparison of tyrosine hydroxylase (TH) expression across a wide range of species is challenging due to variations in experimental methodologies, antibodies used, and the inherent biological differences between species. However, by compiling data from various studies employing techniques such as stereological cell counting, immunohistochemistry, and Western blotting, we can draw a comparative picture of TH expression in key brain regions.
The following table summarizes available data on the number of TH-positive neurons and relative protein expression levels in the substantia nigra pars compacta (SNpc) and striatum of representative vertebrate species. It is important to note that these values are approximations and can vary depending on the specific strain, age, and sex of the animal, as well as the precise anatomical boundaries and quantification methods used in each study.
| Species Class | Species | Brain Region | Quantitative Measure | Value | Notes |
| Mammalia | Human (Homo sapiens) | Substantia Nigra pars compacta (SNpc) | Number of Dopaminergic Neurons | 200,000 - 420,000 | The number of dopaminergic neurons in the SNpc.[2] |
| Rat (Rattus norvegicus) | Substantia Nigra pars compacta (SNpc) | Number of Dopaminergic Neurons | 21,000 - 25,000 | The number of dopaminergic neurons in the SNpc.[2] | |
| Mouse (Mus musculus) | Substantia Nigra pars compacta (SNpc) | Number of Dopaminergic Neurons | 8,000 - 12,000 | The number of dopaminergic neurons in the SNpc.[2] | |
| Mouse (Mus musculus) | Striatum | TH Protein Level | Relative quantification by Western blot is common. | Often used as a measure of dopaminergic terminal integrity in models of Parkinson's disease.[3][4] | |
| Rat (Rattus norvegicus) | Striatum | TH Protein Level | Relative quantification by Western blot is common. | Studies show changes in TH protein levels in response to various treatments.[5] | |
| Aves | House Crow (Corvus splendens) | Striatum | TH and DARPP-32 Expression | Highest in the striatum compared to other brain regions. | Indicates a significant role of dopamine in the avian striatum.[6][7] |
| Amphibia | Frog (Rana ridibunda) | Forebrain | TH-immunoreactive Fibers | Dense plexus in the nucleus accumbens. | Comparative studies show differences in the density and distribution of TH-positive fibers between anuran and urodele amphibians.[8] |
| Newt (Pleurodeles waltlii) | Forebrain | TH-immunoreactive Fibers | Prevalent innervation of the striatum. | Cortical structures contain numerous dopaminergic fibers, unlike in the frog.[8] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and experimental approaches for studying tyrosine hydroxylase, the following diagrams illustrate the dopamine synthesis pathway and a generalized workflow for comparative expression analysis.
References
- 1. Dynamic expression of tyrosine hydroxylase mRNA and protein in neurons of the striatum and amygdala of mice, and experimental evidence of their multiple embryonic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The expression of tyrosine hydroxylase and DARPP-32 in the house crow (Corvus splendens) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of dopamine and tyrosine hydroxylase immunoreactivities in the brain of two amphibians, the anuran Rana ridibunda and the urodele Pleurodeles waltlii - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving Discrepancies Between Theoretical and Experimental Data for the Dipeptide Tyr-Gly
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate characterization of peptide structure and dynamics is paramount in the fields of biochemistry and drug development. Tyrosyl-glycine (Tyr-Gly), a simple dipeptide, serves as a fundamental model for understanding peptide conformational landscapes. Discrepancies between theoretical predictions and experimental findings for such model systems are not uncommon and offer valuable opportunities to refine computational models and deepen our understanding of the intricate forces governing molecular behavior. This guide provides a comprehensive comparison of theoretical and experimental data for Tyr-Gly, outlines key experimental protocols, and presents a logical workflow for resolving observed discrepancies.
Data Presentation: A Comparative Analysis
A significant challenge in peptide research is the reconciliation of computational models with experimental reality. For Tyr-Gly, theoretical studies, primarily employing Density Functional Theory (DFT), have predicted a complex potential energy surface with numerous stable conformers. Experimental techniques, most notably gas-phase spectroscopy, have provided crucial benchmarks for these theoretical predictions.
Conformational Analysis
In the gas phase, computational studies have identified a variety of low-energy conformers for Tyr-Gly. A key structural motif predicted to be the most stable is the "book" conformation, characterized by a folded backbone, which is further stabilized by an intramolecular hydrogen bond between the C-terminal hydroxyl group and the carbonyl oxygen of the tyrosine residue (an O-H···O=C interaction).[1]
Experimental validation of these theoretical models has been achieved through IR-UV double resonance spectroscopy. These experiments have successfully identified the presence of four distinct conformers of Tyr-Gly in the gas phase. This finding provides a critical data point for assessing the accuracy of computational methods in predicting the number and relative stability of accessible conformations.
Table 1: Comparison of Theoretical and Experimental Conformational Data for Gas-Phase Tyr-Gly
| Parameter | Theoretical Data (DFT Calculations) | Experimental Data (IR-UV Double Resonance Spectroscopy) |
| Number of Conformers | Multiple low-energy conformers predicted | Four distinct conformers observed |
| Most Stable Conformer | Predicted to be a "book/OHO" type structure[1] | Presence of multiple conformers confirmed, relative energies require detailed spectral analysis |
| Key Dihedral Angles | Specific angles for each conformer can be calculated (e.g., φ, ψ, χ) | Indirectly probed through vibrational spectroscopy; direct measurement is challenging |
Spectroscopic Data
In the condensed phase (solid state), experimental spectroscopic data is more accessible. The PubChem database confirms the availability of Fourier-Transform Infrared (FTIR) and 13C Nuclear Magnetic Resonance (NMR) spectra for Glycyl-L-tyrosine from SpectraBase.[2] These spectra provide a valuable resource for validating theoretical calculations in a different environment.
Table 2: Comparison of Spectroscopic Data for Tyr-Gly
| Spectroscopic Technique | Theoretical Data (Calculated) | Experimental Data (Observed) |
| Gas-Phase IR Spectroscopy | Vibrational frequencies for each conformer can be calculated (e.g., O-H, N-H, C=O stretches). | Specific frequencies for four conformers have been measured via IR-UV double resonance. |
| Solid-State FTIR Spectroscopy | Can be calculated for the crystalline state. | An experimental spectrum is available on SpectraBase, showing characteristic amide and aromatic bands.[2] |
| Solution-Phase NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted for different conformers and solvent models. | An experimental ¹³C NMR spectrum is available on SpectraBase.[2] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock upon which theoretical models are validated. Below are detailed methodologies for key experiments used in the conformational analysis of dipeptides like Tyr-Gly.
Gas-Phase IR-UV Double Resonance Spectroscopy
This technique is a powerful tool for obtaining conformer-specific vibrational spectra of molecules in the gas phase.
Methodology:
-
Sample Introduction: The dipeptide sample is introduced into a high-vacuum chamber, typically through laser desorption/ablation from a solid target or by thermal vaporization.
-
Supersonic Expansion: The vaporized molecules are entrained in a supersonic jet of an inert carrier gas (e.g., Argon). This process cools the molecules to very low rotational and vibrational temperatures, isolating them in their lowest energy conformations.
-
UV Laser Ionization (REMPI): A tunable UV laser is used for Resonance-Enhanced Multiphoton Ionization (REMPI). The laser is scanned through the electronic transitions of the molecule. When the laser frequency is resonant with an electronic transition of a specific conformer, that conformer is selectively ionized.
-
IR Laser Excitation: Prior to the UV ionization pulse, a tunable IR laser is introduced. If the IR laser frequency is resonant with a vibrational transition of the conformer being probed by the UV laser, the molecule absorbs an IR photon.
-
Ion Dip Detection: The absorption of the IR photon leads to a depletion in the ion signal generated by the UV laser (an "ion dip"). By scanning the IR laser frequency, a vibrational spectrum specific to the selected conformer is recorded.
-
Data Analysis: The experimental IR spectra of the different conformers are then compared with the theoretically calculated vibrational spectra for the various predicted low-energy structures to assign the observed conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the structure and dynamics of peptides in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the Tyr-Gly sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the desired concentration.
-
Add a known concentration of an internal standard (e.g., DSS or TMS) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Optimize acquisition parameters (e.g., temperature, number of scans, relaxation delays) to ensure good signal-to-noise and resolution.
-
-
Spectral Assignment:
-
Assign the observed resonances to specific protons and carbons in the Tyr-Gly molecule using the through-bond correlation experiments (COSY, TOCSY, HSQC, HMBC).
-
-
Conformational Analysis:
-
Analyze the Nuclear Overhauser Effect (NOE) data from NOESY or ROESY spectra to identify through-space proximities between protons. These NOEs provide distance restraints that are crucial for defining the three-dimensional structure.
-
Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution ¹H spectra to obtain information about dihedral angles (φ).
-
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.
-
Mandatory Visualization
To facilitate a clearer understanding of the workflow for resolving discrepancies between theoretical and experimental data, the following diagrams are provided.
Caption: Workflow for reconciling theoretical and experimental data for peptides.
Caption: Experimental workflow for gas-phase IR-UV double resonance spectroscopy.
References
Safety Operating Guide
Proper Disposal of Glycyl Tyrosine: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Glycyl Tyrosine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.
I. Immediate Safety and Handling Protocols
Prior to any disposal procedure, a thorough hazard assessment is critical. While this compound is not classified as an acutely hazardous substance, it should be handled with care as a potentially hazardous chemical.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[1][2]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][3][4]
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[2][4][5][6] Facilities should be equipped with an eyewash station and a safety shower.[3]
II. First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.[3] |
| Inhalation | Move the victim into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
Control and Contain: Restrict access to the spill area.[7]
-
Personal Protection: Wear appropriate PPE, including a respirator for dust.[6][7]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.[4] Prevent runoff from entering drains.[7][8]
IV. Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste is critical for laboratory safety and environmental compliance. Never dispose of peptides directly down the drain or in regular trash.[4][5][9]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.[10]
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[10]
-
Place the container within a designated solid chemical waste container provided by your institution's EHS department.[10]
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous chemical waste container.[10]
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid chemical waste container.[10]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[10] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
-
Ensure all waste containers are securely sealed, properly labeled with "Hazardous Waste," the chemical name, and concentration, and stored in a designated secondary containment area away from incompatible materials.[10][11]
3. Final Disposal:
-
The collected chemical waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[4][7][9]
V. This compound Hazard and Handling Summary
| Property | Information |
| GHS Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation.[6] |
| GHS Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.[6] |
| Incompatibilities | Strong oxidizing agents.[3] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep refrigerated (below 4°C/39°F).[3] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. capotchem.cn [capotchem.cn]
Safeguarding Your Research: A Guide to Handling Glycyl Tyrosine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glycyl tyrosine, offering procedural, step-by-step guidance to minimize risk and ensure operational efficiency.
This compound is a dipeptide that may cause skin, eye, and respiratory irritation[1]. While specific occupational exposure limits have not been established, adherence to standard laboratory safety protocols is crucial to mitigate potential hazards[1][2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is essential to always wear the appropriate PPE to prevent direct contact and inhalation.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3][4] A face shield may be appropriate for certain tasks.[1] | To protect against potential eye irritation from dust or splashes. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber), a lab coat, or a chemical apron.[1][2][5] Protective clothing must be selected based on the specific workplace hazards.[1] | To prevent skin irritation upon contact.[1] It is crucial to use proper glove removal techniques to avoid skin contact with the substance on the glove's outer surface.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying dust or mist respirator or European Standard EN 149 should be used when dust is generated and ventilation is inadequate.[2][3] | To prevent respiratory tract irritation from inhaling dust particles.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for laboratory safety and environmental protection.
Handling and Storage Protocol:
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
Caption: Step-by-step guide for the disposal of this compound and its packaging.
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash the affected area with soap and water.[1] Get medical aid if irritation develops or persists.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if cough or other symptoms appear.[2] |
| Ingestion | Wash mouth out with water.[2] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor if you feel unwell.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
